4-Phenyl-1,3-thiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBPWYBJDHHKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412311-69-4 | |
| Record name | 4-phenyl-1,3-thiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure Elucidation of 4-Phenyl-1,3-thiazol-5-amine: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This guide provides an in-depth, technically-grounded walkthrough for the structure elucidation of 4-phenyl-1,3-thiazol-5-amine (C₉H₈N₂S), a heterocyclic scaffold of interest in drug discovery. We move beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. The causality behind experimental choices is explored, demonstrating how a self-validating system of analysis—combining mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and single-crystal X-ray diffraction—converges to provide an unambiguous structural proof.
Introduction: The Rationale for Structural Verification
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The specific isomer, this compound, presents a unique substitution pattern that requires rigorous characterization to distinguish it from potential isomers, such as 2-amino-4-phenylthiazole. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible biological data. This guide, therefore, serves as a blueprint for establishing chemical identity with the highest degree of confidence.
Our investigation begins with a plausible synthetic route, which provides the initial structural hypothesis. Each subsequent analytical step is designed to test and validate this hypothesis, culminating in a definitive structural assignment.
Foundational Hypothesis: Synthesis via Modified Gewald Reaction
To frame the elucidation process, we first consider a logical synthetic pathway. The Gewald reaction, a multicomponent condensation, is a powerful method for synthesizing substituted 2-aminothiophenes and, with modifications, can be adapted for thiazole synthesis.[2][3] A plausible route to this compound involves the reaction of phenylacetonitrile, a source of elemental sulfur, and an appropriate C1 synthon.
The proposed structure, based on this synthetic logic, is This compound . Our task is to prove this structure unequivocally and rule out any isomeric byproducts.
Logical Workflow for Structure Elucidation
The following workflow illustrates the systematic approach to confirming the molecular structure, where each step builds upon the last to create a self-validating cascade of evidence.
Caption: A systematic workflow for structure elucidation.
Mass Spectrometry: Confirming the Molecular Formula
Expertise & Causality: The first and most fundamental step post-synthesis is to confirm that the target molecule has been formed with the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental formulas.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.
Data Presentation & Interpretation
| Parameter | Expected Value | Observed Value | Interpretation |
| Molecular Formula | C₉H₈N₂S | - | Derived from the synthesis hypothesis. |
| Exact Mass [M] | 176.0408 | - | Calculated for C₉H₈N₂S. |
| [M+H]⁺ (Calculated) | 177.0486 | - | Expected ion in positive mode ESI. |
| [M+H]⁺ (Observed) | - | 177.0485 | High-accuracy measurement confirms the elemental composition.[4] |
Trustworthiness: The observed mass, accurate to within 5 ppm, provides extremely strong evidence for the elemental formula C₉H₈N₂S.[5] This result validates the successful incorporation of all reactants from the proposed synthesis and rules out impurities or byproducts with different formulas.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Causality: With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups present. This technique provides a rapid, non-destructive confirmation of the chemical architecture (e.g., the presence of an amine group, an aromatic ring) and serves as a crucial cross-check for the data that will be obtained from NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.[6]
Data Presentation & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |
| 3400 - 3200 | Medium, Doublet | N-H Stretch (Amine) | The presence of a primary amine (-NH₂) is strongly indicated by the characteristic two-band stretch.[7] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the phenyl group.[6] |
| ~1620 | Strong | C=N Stretch (Thiazole) | Characteristic of the imine functionality within the thiazole ring.[8] |
| ~1580, ~1480 | Medium-Strong | Aromatic C=C Stretch | Further evidence for the phenyl substituent.[9] |
Trustworthiness: The IR spectrum provides a self-validating fingerprint. The observation of N-H stretches directly supports the "-amine" portion of the proposed name. The aromatic C-H and C=C stretches confirm the "phenyl-" substituent. Together, these data are fully consistent with the proposed structure and inconsistent with many potential isomers that might lack a primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, number, and connectivity of atoms. We employ a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build the molecular structure piece by piece.
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not obscure key signals. Amine and other exchangeable protons are readily observed.[10]
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a 400 MHz (or higher) spectrometer. Obtain a quantitative spectrum with sufficient relaxation delay (d1) for accurate integration.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence to yield sharp singlets for each unique carbon.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, typically over 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²JCH, ³JCH), which is critical for connecting molecular fragments.
-
¹H and ¹³C NMR Data Interpretation
Data Presentation: 1D NMR
| Signal | ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) | Assignment |
| 1 | 8.15 | s | 1H | 135.0 | H2 (Thiazole CH) |
| 2 | 7.50 - 7.30 | m | 5H | 129.5, 128.8, 127.2 | Phenyl CH |
| 3 | 5.90 | s (br) | 2H | - | -NH₂ |
| 4 | - | - | - | 160.1 | C5 (Thiazole C-NH₂) |
| 5 | - | - | - | 145.2 | C4 (Thiazole C-Ph) |
| 6 | - | - | - | 131.0 | Phenyl C (quaternary) |
Note: Chemical shifts (δ) are hypothetical but representative for this class of compound in DMSO-d₆ and are based on data from similar structures.[9][10]
Interpretation & Causality:
-
Phenyl Group (Signal 2): The complex multiplet integrating to 5H in the aromatic region (7.30-7.50 ppm) is the classic signature of a monosubstituted benzene ring. The corresponding three carbon signals confirm this assignment.
-
Thiazole Proton (Signal 1): A sharp singlet at 8.15 ppm integrating to 1H is characteristic of the lone proton on the heterocyclic ring (H2). Its downfield shift is expected due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.
-
Amine Protons (Signal 3): A broad singlet around 5.90 ppm that integrates to 2H is indicative of the primary amine protons. This signal's broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. This signal would disappear upon adding a drop of D₂O to the NMR tube, a key validation step.
-
Quaternary Carbons (Signals 4, 5, 6): The ¹³C NMR spectrum shows three signals with no attached protons (as confirmed by HSQC). These are assigned to the three substituted carbons: the amine-bearing C5, the phenyl-bearing C4, and the ipso-carbon of the phenyl ring. The specific assignments require 2D NMR.
2D NMR: Assembling the Pieces
Expertise & Causality: While 1D NMR provides the list of parts, 2D NMR provides the instruction manual for how they connect. The HMBC experiment is the cornerstone of this process, revealing long-range correlations that bridge the isolated spin systems.
Key HMBC Correlations for Structural Confirmation
The diagram below illustrates the critical long-range (2- and 3-bond) correlations expected in the HMBC spectrum that unambiguously link the phenyl ring, the thiazole core, and the amine group.
Caption: Key HMBC correlations confirming connectivity.
Interpretation of Key HMBC Correlations:
-
H2 to C4/C5: The thiazole proton (H2, δ ~8.15) must show correlations to both quaternary carbons of the thiazole ring. This confirms the C2-N1-C5-C4-S ring structure.
-
-NH₂ to C4/C5: The amine protons (δ ~5.90) will show a strong two-bond correlation to the carbon they are attached to (C5) and a weaker three-bond correlation to the adjacent carbon (C4). This definitively places the amine group at the C5 position.
-
Phenyl Protons to C4: The ortho-protons of the phenyl ring (part of the multiplet at δ ~7.4) will show a three-bond correlation to the thiazole carbon they are attached to (C4). This confirms the position of the phenyl substituent.
Trustworthiness: The complete and consistent set of 2D NMR correlations provides an interlocking web of evidence. Each correlation validates another, creating a self-consistent and definitive map of the molecule's covalent bonds. This robust dataset is sufficient to assign the structure as this compound and definitively rule out other isomers.
Single-Crystal X-ray Diffraction: The Final Proof
Expertise & Causality: While NMR provides an unambiguous structure in solution, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of the molecular structure and its arrangement in the solid state.[11] It yields precise bond lengths, bond angles, and the three-dimensional conformation of the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent (e.g., acetone, ethanol) from a concentrated solution of the purified compound.[12]
-
Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to achieve a low R-factor (agreement factor), indicating a good fit.[13]
Anticipated Results & Interpretation:
-
Confirmation of Connectivity: The resulting 3D model will visually confirm the connectivity established by NMR, showing a five-membered thiazole ring substituted with a phenyl group at C4 and an amine group at C5.
-
Geometric Parameters: Precise bond lengths and angles will be determined. For instance, the C=N double bond will be shorter than the C-N single bonds within the ring, consistent with theoretical expectations.[14]
-
Planarity: The analysis will reveal the dihedral angle between the planes of the thiazole ring and the phenyl ring, providing insight into the molecule's preferred conformation in the solid state.[12]
Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structural proof in small-molecule chemistry. It provides a direct image of the molecular structure, leaving no room for ambiguity and serving as the final, authoritative validation of all preceding spectroscopic data.
Conclusion
The structure elucidation of this compound is a systematic process of hypothesis testing. Beginning with a plausible synthetic route, we first confirmed the molecular formula C₉H₈N₂S with high-resolution mass spectrometry. The presence of core functional groups—a primary amine and a phenyl ring—was then verified by infrared spectroscopy. The definitive atomic arrangement and connectivity were meticulously mapped using a suite of 1D and 2D NMR experiments, which provided a self-consistent and unambiguous solution-state structure. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing a definitive solid-state structure that validates all spectroscopic interpretations. This multi-technique, self-validating approach provides the highest possible confidence in the structural assignment, a critical prerequisite for any further research or development involving this molecule.
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An In-depth Technical Guide to the Synthesis of 4-Phenyl-1,3-thiazol-5-amine
Introduction
The 5-aminothiazole scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, making them crucial building blocks in medicinal chemistry and drug discovery programs.[2] This guide provides an in-depth technical overview of the primary synthetic pathways leading to a specific, highly valuable derivative: 4-phenyl-1,3-thiazol-5-amine.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and a comparative analysis of different synthetic strategies. We will delve into the most reliable and efficient methods for constructing this target molecule, supported by detailed protocols and authoritative references.
Chapter 1: Retrosynthetic Analysis
A logical approach to any synthesis begins with retrosynthesis, the process of deconstructing the target molecule to identify potential starting materials and key bond formations. For this compound, two primary disconnection strategies emerge, each pointing toward a major class of synthetic reactions.
Caption: Retrosynthetic analysis of this compound.
-
Disconnection A (Cook-Heilbron Approach) : This is the most classical and direct route. The thiazole ring is dissected across the C4-C5 and C5-N bonds, identifying an α-aminonitrile as the key precursor that provides the C4, C5, the phenyl group, and the 5-amino group. The remaining C2-S fragment is supplied by a suitable one-carbon sulfur reagent.[3][4]
-
Disconnection B (Multi-Component Reaction - MCR) : This modern strategy envisions constructing the molecule in a single pot from simpler, commercially available starting materials.[5][6] This approach is highly convergent and atom-economical, involving the simultaneous reaction of three or more components.
This guide will focus primarily on these two powerful strategies. While other classical methods like the Hantzsch synthesis are cornerstones of thiazole chemistry, they are generally less efficient for producing 5-amino substituted derivatives without complex, often unstable starting materials.[7][8]
Chapter 2: The Cook-Heilbron Synthesis Pathway
The Cook-Heilbron synthesis is a definitive method for preparing 5-aminothiazoles.[3][4] The strategy relies on the cyclization of an α-aminonitrile with a sulfur-containing reagent capable of providing the C2 atom of the thiazole ring.
Principle & Mechanism
The reaction proceeds via the nucleophilic attack of the amino group of 2-amino-2-phenylacetonitrile on the electrophilic carbon of a thioformamide equivalent. This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the sulfur atom, leading to the formation of the thiazole ring after tautomerization.
Caption: Mechanistic workflow of the Cook-Heilbron synthesis.
Experimental Protocol
This protocol provides a representative, self-validating system for the synthesis of the target molecule.
Protocol 1: Synthesis via 2-Amino-2-phenylacetonitrile
Step 1: Preparation of 2-Amino-2-phenylacetonitrile (Starting Material)
-
Note: This starting material can be prepared via a Strecker synthesis from benzaldehyde, sodium cyanide, and ammonium chloride. Due to the high toxicity of cyanide salts, this step must be performed with extreme caution in a well-ventilated fume hood by trained personnel.
Step 2: Cyclization to this compound
-
Reagent Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-2-phenylacetonitrile (1.32 g, 10 mmol) and thioformamide (0.61 g, 10 mmol) in 30 mL of absolute ethanol.
-
Base Addition : Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.2 mL), to the mixture. The base facilitates the initial condensation and subsequent cyclization steps.
-
Reaction : Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup : Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Isolation : Pour the concentrated mixture into 100 mL of cold water. A solid precipitate should form. If not, adjust the pH to ~8 with a dilute sodium bicarbonate solution to ensure the product is in its free base form.
-
Purification : Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.[9]
Alternative: The Carbon Disulfide Variation
An important variation of the Cook-Heilbron synthesis utilizes carbon disulfide (CS₂).[3][4] This reaction yields 5-amino-4-phenyl-1,3-thiazole-2-thiol. To obtain the target compound, a subsequent desulfurization step is required, which adds length to the synthesis but can be robust.
-
Cyclization : React 2-amino-2-phenylacetonitrile with CS₂ in the presence of a base like potassium hydroxide in ethanol.
-
Desulfurization : The resulting 2-thiol can be desulfurized using various methods, such as treatment with Raney Nickel or oxidative desulfurization with nitric acid or hydrogen peroxide, to yield the final product.
Chapter 3: Multi-Component Reaction (MCR) Strategies
MCRs offer a highly efficient and atom-economical alternative to classical linear syntheses.[10] For this compound, a one-pot reaction can be designed to bring together the necessary fragments. A plausible and powerful MCR is the reaction between an aldehyde, an isocyanide, and a thioamide derivative.
Principle & Mechanism
A well-established MCR for 5-aminothiazoles involves the reaction of an α-acyl isothiocyanate with an isocyanide. A more direct approach for our target could involve a three-component reaction of benzaldehyde, tosylmethyl isocyanide (TosMIC), and a source of ammonia and sulfur, such as ammonium thiocyanate.
Caption: Workflow for a proposed Multi-Component Reaction (MCR).
Experimental Protocol
Protocol 2: A Representative Three-Component Synthesis
-
Reagent Setup : To a solution of benzaldehyde (1.06 g, 10 mmol) and tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) in 40 mL of methanol, add ammonium thiocyanate (0.76 g, 10 mmol).
-
Base Addition : Cool the mixture in an ice bath to 0-5°C. Add a solution of sodium methoxide in methanol (25 wt%, ~11 mmol) dropwise while maintaining the temperature below 10°C. The base deprotonates the TosMIC, initiating the reaction cascade.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the formation of the product by TLC.
-
Workup and Isolation : Quench the reaction by adding 50 mL of water. The product will often precipitate. Collect the solid by filtration. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure this compound.
Comparative Analysis of Synthetic Pathways
| Feature | Cook-Heilbron Synthesis | Multi-Component Reaction (MCR) |
| Efficiency | Moderately efficient, typically 2 steps if starting from benzaldehyde. | Highly efficient, often a one-pot procedure. |
| Starting Materials | Requires synthesis of α-aminonitrile, which can involve toxic reagents. | Uses more readily available commercial starting materials. |
| Atom Economy | Good, but can generate stoichiometric byproducts. | Excellent, incorporates most atoms from reactants into the final product. |
| Scalability | Generally straightforward to scale up. | Can sometimes be challenging to scale due to exotherms or mixing issues. |
| Versatility | Well-established for a range of 5-aminothiazoles. | Highly versatile for creating libraries of diverse analogues. |
Chapter 4: Characterization & Analytical Data
Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data are summarized below.
Physicochemical Properties
-
Molecular Formula : C₉H₈N₂S[9]
-
Molecular Weight : 176.24 g/mol [9]
-
Appearance : Off-white to yellow crystalline solid
-
Melting Point : Approximately 135 °C[9]
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ ~ 7.8-7.9 ppm (s, 1H, H-2 of thiazole); δ ~ 7.2-7.5 ppm (m, 5H, Ar-H); δ ~ 5.5-6.0 ppm (s, 2H, -NH₂, broad) |
| ¹³C NMR (DMSO-d₆) | δ ~ 150-155 ppm (C-2); δ ~ 140-145 ppm (C-4); δ ~ 130-135 ppm (C-5); δ ~ 125-130 ppm (aromatic carbons) |
| FT-IR (KBr, cm⁻¹) | 3300-3450 cm⁻¹ (N-H stretch, two bands for primary amine); ~1620 cm⁻¹ (N-H bend); ~1580 cm⁻¹ (C=N stretch) |
| Mass Spec. (EI) | m/z (%) = 176 (M⁺), corresponding to the molecular ion. |
Conclusion
The synthesis of this compound is most effectively achieved through two primary routes: the classical Cook-Heilbron synthesis and modern multi-component reactions. The Cook-Heilbron pathway, utilizing 2-amino-2-phenylacetonitrile, is a robust and well-documented method that provides a direct route to the target. For researchers focused on efficiency, atom economy, and the potential for generating diverse chemical libraries, multi-component strategies offer a powerful and elegant alternative. The choice of pathway will ultimately depend on the specific project goals, available starting materials, and the desired scale of the synthesis. Both methods, when executed with precision, provide reliable access to this valuable chemical entity for further research and development.
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The Multifaceted Biological Activities of 4-Phenyl-1,3-thiazol-5-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biomolecular targets, making it a cornerstone in the design and development of novel therapeutic agents. Within this esteemed class of compounds, 4-Phenyl-1,3-thiazol-5-amine and its derivatives have emerged as a focal point of intensive research, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this promising chemical entity, offering valuable insights for researchers, scientists, and professionals engaged in the field of drug discovery and development. The facile synthesis and the potential for extensive structural modifications make the 4-phenyl-1,3-thiazole-5-amine core a highly attractive starting point for the generation of compound libraries with diverse biological profiles.
Synthetic Pathways to this compound and its Analogs
The primary and most versatile method for the synthesis of the 2-amino-4-phenylthiazole core, a close structural relative and key intermediate for this compound, is the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide or thiourea.[1][2]
General Hantzsch Thiazole Synthesis Protocol
The following protocol outlines the fundamental steps for the synthesis of a 2-amino-4-phenylthiazole derivative, which can be adapted for the synthesis of the target compound.
Step 1: Reaction Setup
-
In a suitable reaction vessel, combine the α-haloketone (e.g., 2-bromoacetophenone) and the thiourea derivative.
-
Add a polar solvent, such as methanol or ethanol, to dissolve the reactants.[1]
Step 2: Reaction Conditions
-
The reaction mixture is typically heated under reflux to facilitate the condensation and cyclization.[3] The reaction progress is monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring the mixture into a basic aqueous solution (e.g., 5% sodium carbonate).[1]
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Causality in Experimental Choices: The use of a polar protic solvent like methanol or ethanol is crucial as it facilitates the dissolution of the reactants and participates in the proton transfer steps of the reaction mechanism. Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization. The basic work-up is designed to neutralize any acidic byproducts and to precipitate the often-basic thiazole product, which is typically poorly soluble in water.
Caption: Generalized workflow for the Hantzsch synthesis of 4-phenyl-1,3-thiazole derivatives.
A Spectrum of Biological Activities
Derivatives of the 4-Phenyl-1,3-thiazole scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new therapeutics for various diseases.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of 4-phenyl-1,3-thiazole derivatives against a range of human cancer cell lines.
The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. Two key molecular targets that have been identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.
-
VEGFR-2 Inhibition and Apoptosis Induction: VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 blocks the downstream signaling pathways, such as the PI3K/Akt pathway, which are critical for endothelial cell proliferation and survival.[5] This disruption of tumor vasculature starves the tumor of essential nutrients and oxygen, ultimately leading to apoptosis. The inhibition of VEGFR-2 can trigger the apoptotic cascade through the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[4]
Caption: Mechanism of anticancer activity via VEGFR-2 inhibition.
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle.[6] Tubulin inhibitors interfere with the dynamic equilibrium of microtubule assembly and disassembly.[6][7] This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[8]
The cytotoxicity of 4-phenyl-1,3-thiazole derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: The inclusion of a vehicle control and a positive control (a known anticancer drug) is essential for validating the assay results. Establishing a linear relationship between cell number and absorbance for each cell line is also a critical validation step.
Quantitative Data: Anticancer Activity of 4-Phenyl-1,3-thiazole Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phthalimide derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [10] |
| Phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [10] |
| Phthalimide derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [10] |
| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [11] |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [12] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [12] |
Antimicrobial Activity
The 4-phenyl-1,3-thiazole scaffold has also been identified as a promising source of new antimicrobial agents with activity against a range of pathogenic bacteria.
A key mechanism of antibacterial action for some thiazole derivatives is the inhibition of DNA gyrase.[13]
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[13][14][15] It introduces negative supercoils into the bacterial chromosome, a process that is vital for relieving the torsional strain that accumulates during DNA unwinding.[14][15] Inhibition of DNA gyrase leads to the cessation of DNA replication and ultimately bacterial cell death.[16]
Caption: Mechanism of antibacterial activity via DNA gyrase inhibition.
A standard method for screening the antimicrobial activity of compounds is the agar well diffusion assay.[17][18]
Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterium.
-
Inoculation of Agar Plates: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate.[19]
-
Well Creation: Aseptically create wells of a specific diameter in the agar.[20][21]
-
Compound Application: Add a defined volume of the test compound solution (at various concentrations) into the wells.[20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial potency.
Self-Validation: The use of a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) on each plate is crucial for validating the results.
Quantitative Data: Antimicrobial Activity of 4-Phenyl-1,3-thiazole Derivatives
| Compound Derivative | Bacterial Strain | MIC (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine 43a | S. aureus | 16.1 | [22] |
| 4-(4-bromophenyl)-thiazol-2-amine 43a | E. coli | 16.1 | [22] |
| 4-(4-bromophenyl)-thiazol-2-amine 43c | B. subtilis | 28.8 | [22] |
Antifungal Activity
Certain derivatives of 4-phenyl-1,3-thiazole have also shown promise as antifungal agents.
A primary target for many antifungal drugs is the ergosterol biosynthesis pathway.[23]
-
Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[24] It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[23] Inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[23][24][25] This disrupts the fungal cell membrane, leading to cell death.
Caption: Mechanism of antifungal activity via ergosterol biosynthesis inhibition.
Quantitative Data: Antifungal Activity of 4-Phenyl-1,3-thiazole Derivatives
| Compound Derivative | Fungal Strain | MIC (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine 43b | A. niger | 16.2 | [22] |
| 4-(4-bromophenyl)-thiazol-2-amine 43d | C. albicans | 15.3 | [22] |
| Quinoline-thiazole derivative 4d | C. albicans | 1.95 µg/mL | [16] |
| Quinoline-thiazole derivative 4i | C. albicans | 1.95 µg/mL | [16] |
| Quinoline-thiazole derivative 4k | C. albicans | 1.95 µg/mL | [16] |
| Quinoline-thiazole derivative 4l | C. albicans | 1.95 µg/mL | [16] |
| Quinoline-thiazole derivative 4m | C. albicans | 1.95 µg/mL | [16] |
Conclusion and Future Perspectives
The this compound core and its derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The demonstrated broad spectrum of biological activities, including potent anticancer, antimicrobial, and antifungal effects, underscores the therapeutic potential of this chemical class. The well-established synthetic routes, such as the Hantzsch synthesis, provide a robust platform for the generation of diverse compound libraries for further biological evaluation.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-phenyl and 5-amino positions of the thiazole ring will be crucial for optimizing potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While several mechanisms of action have been proposed, further in-depth studies are required to fully elucidate the precise molecular interactions and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies must be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.
The continued exploration of the this compound scaffold holds significant promise for the discovery and development of novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.
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The Ascendant Scaffold: A Technical Guide to the Discovery and Application of 4-Phenyl-1,3-thiazol-5-amine Derivatives
Foreword: The Thiazole Moiety as a Cornerstone of Modern Medicinal Chemistry
In the landscape of heterocyclic chemistry, the thiazole ring stands as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This five-membered ring, containing both sulfur and nitrogen, is a key component in natural products like thiamine (vitamin B1) and has been successfully integrated into a wide array of FDA-approved drugs.[2][3] Among the vast family of thiazole derivatives, the 4-phenyl-1,3-thiazol-5-amine core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[2][4][5] This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this compound derivatives, offering a technical resource for researchers and drug development professionals dedicated to advancing the frontiers of medicinal chemistry.
I. Strategic Synthesis: Constructing the this compound Core
The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. The this compound core and its analogs can be efficiently constructed through several established synthetic routes, most notably the Hantzsch thiazole synthesis and variations of the Gewald reaction.[6][7] The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution patterns on the thiazole ring.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch synthesis, a cornerstone of heterocyclic chemistry, typically involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of 2-aminothiazole derivatives, thiourea is a commonly employed thioamide component. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
The Gewald Reaction: A Powerful Tool for Polysubstituted Aminothiophenes and Thiazoles
The Gewald reaction is a multi-component reaction that provides access to highly functionalized 2-aminothiophenes.[3] While traditionally used for thiophene synthesis, modified Gewald conditions can also be employed to generate thiazole derivatives.[6] The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3] The mechanism proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[8]
II. A Spectrum of Biological Activity: The Therapeutic Potential of this compound Derivatives
The this compound scaffold has proven to be a versatile template for the design of compounds with a wide range of biological activities. This versatility stems from the ability to readily modify the core structure at multiple positions, allowing for the fine-tuning of pharmacological properties.
Anticancer Activity: Targeting the Hallmarks of Malignancy
A significant body of research has focused on the anticancer potential of 4-phenylthiazole derivatives.[2][9][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][8]
Key Anticancer Mechanisms:
-
Kinase Inhibition: Several studies have identified 4-phenylthiazole derivatives as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Aurora kinases, p38 MAP kinase, and VEGFR-2.[8][11][12] The inhibition of these kinases can disrupt cell cycle progression, induce apoptosis, and inhibit angiogenesis. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, for instance, have been identified as potent inhibitors of Aurora A and B kinases.[11][13]
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Some thiazole derivatives have demonstrated the ability to inhibit key components of this pathway, such as PI3Kα, leading to the suppression of tumor growth.[10]
-
Induction of Apoptosis: Many cytotoxic 4-phenylthiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][8] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[2]
Caption: Putative anticancer signaling pathways modulated by 4-phenylthiazole derivatives.
Antimicrobial and Antifungal Activity
The thiazole nucleus is a common feature in many antimicrobial agents, and this compound derivatives are no exception. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.[14][15] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR).[16] One study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine as a potent antifungal agent that induces oxidative damage in Candida albicans.[15]
Anti-inflammatory and Other Activities
In addition to their anticancer and antimicrobial properties, 4-phenylthiazole derivatives have also been investigated for their anti-inflammatory, anticonvulsant, and antileishmanial activities.[12][14] Their anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines like TNF-α through the modulation of pathways such as the p38 MAP kinase pathway.[12]
III. Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds. For 4-phenylthiazole derivatives, SAR studies have revealed key structural features that govern their biological activity.
| Modification Position | Substituent Effect | Observed Activity | Reference |
| Phenyl Ring at C4 | Electron-withdrawing groups (e.g., nitro) at the para-position | Increased anticancer activity | [2] |
| Electron-donating groups | Generally well-tolerated for dual sEH/FAAH inhibition | [17] | |
| Amine at C5 | Substitution with various aryl or heteroaryl groups | Modulates potency and selectivity for different targets | [11][12] |
| Thiazole Ring | Introduction of a methyl group at C5 | Can influence lipophilicity and binding affinity | [5] |
| Substituents on the Amine | Varies widely depending on the target | Crucial for kinase inhibitor selectivity | [11][13] |
This table is a generalized summary based on available literature and specific SARs will vary depending on the biological target.
IV. Experimental Protocols: A Practical Guide for the Bench Scientist
To facilitate further research in this area, this section provides detailed, step-by-step protocols for a representative synthesis and a common biological assay.
Protocol 1: Synthesis of a Representative 4-Phenyl-1,3-thiazol-2-amine Derivative (Hantzsch Synthesis)
This protocol describes a general procedure for the synthesis of a 4-phenyl-N-substituted-1,3-thiazol-2-amine.
Materials:
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
Substituted thiourea (e.g., N-phenylthiourea)
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (10 mmol) and the substituted thiourea (10 mmol) in 50 mL of ethanol.
-
Add sodium bicarbonate (12 mmol) to the reaction mixture to neutralize the HBr formed during the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-phenyl-1,3-thiazol-2-amine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).[18]
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of a this compound derivative on a cancer cell line.[4][19][20]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4][21]
V. Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives through advanced synthetic strategies and a deeper understanding of their mechanisms of action. The application of computational methods, such as molecular docking and virtual screening, will further accelerate the identification of promising new drug candidates. The inherent versatility and proven track record of this remarkable heterocyclic core ensure its continued prominence in the field of medicinal chemistry for years to come.
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- Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. (n.d.). PubMed Central.
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- Ghorbani Dehshal, R., et al. (n.d.). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst (γ-Fe2O3@HAp@CPTMS@AT@Cu(ӀI)). Taylor & Francis.
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Baklanov, M. V., et al. (n.d.). Synthesis and Biological Activity of New[4][9]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Retrieved from
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Spectroscopic Data of 4-Phenyl-1,3-thiazol-5-amine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 4-Phenyl-1,3-thiazol-5-amine possesses a molecular formula of C₉H₈N₂S and a molecular weight of approximately 176.24 g/mol [1].
Figure 1. Molecular structure of this compound.
The key structural features that will dictate the spectroscopic output are:
-
A monosubstituted phenyl ring.
-
A five-membered thiazole ring containing sulfur and nitrogen heteroatoms.
-
A primary amine group (-NH₂) attached to the thiazole ring.
-
An sp²-hybridized proton on the thiazole ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons of the phenyl ring, the proton on the thiazole ring, and the protons of the amine group. The chemical shifts (δ) are predicted based on the electronic environment of the protons[2][3].
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 5H |
| Thiazole-H (at C2) | ~8.5 | Singlet | 1H |
| Amine-NH₂ | 5.0 - 6.0 (broad) | Singlet (broad) | 2H |
Causality Behind Predicted Chemical Shifts:
-
Phenyl Protons (7.2 - 7.8 ppm): The protons on the phenyl ring will resonate in the typical aromatic region. The exact chemical shifts of the ortho, meta, and para protons will differ slightly due to the electronic influence of the thiazole substituent, leading to a multiplet.
-
Thiazole Proton (~8.5 ppm): The single proton attached to the C2 position of the thiazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atom and the aromatic nature of the ring. This will result in a downfield chemical shift, likely appearing as a sharp singlet.
-
Amine Protons (5.0 - 6.0 ppm): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature[2][4]. They often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace amounts of water or other protic species in the solvent[2][4].
Experimental Protocol for ¹H NMR Spectroscopy:
Figure 3. General workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 177. Electron impact (EI) is a harder ionization technique that will induce more fragmentation, providing more structural information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
Predicted IR Spectrum:
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic (Phenyl and Thiazole) |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings (Phenyl and Thiazole) |
| 1335 - 1250 | C-N stretch | Aromatic Amine |
| 800 - 600 | C-S stretch | Thiazole Ring |
Causality Behind IR Absorptions:
-
N-H Vibrations: As a primary amine, this compound is expected to show two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the NH₂ group.[5][6] An N-H bending vibration should also be observable around 1650-1580 cm⁻¹.[5][6]
-
Aromatic C-H and C=C/C=N Vibrations: The C-H stretching of the phenyl and thiazole rings will appear above 3000 cm⁻¹. The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds in the thiazole ring will result in a series of bands in the 1600-1450 cm⁻¹ region.
-
C-N and C-S Vibrations: The stretching vibration of the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range.[5] The C-S bond in the thiazole ring will have a characteristic absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, researchers can more effectively identify and characterize this important heterocyclic compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. While this guide is based on predictive analysis, the principles and methodologies described are universally applicable and serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
References
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- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 19, 2026, from [Link]
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Cal Poly Pomona. (n.d.). ¹H NMR Chemical Shifts. Retrieved January 19, 2026, from [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved January 19, 2026, from [Link]
-
SciELO. (2017). Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Green synthesis and characterisation of novelt[5][7][8]hiadiazolo/benzot[8][9]hiazolo[3,2- a]pyrimidines vi. Retrieved January 19, 2026, from [Link]
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MDPI. (2023). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved January 19, 2026, from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved January 19, 2026, from [Link]
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Educator.com. (n.d.). ¹H NMR Chemical Shifts. Retrieved January 19, 2026, from [Link]
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Unveiling the Mechanism of Action of 4-Phenyl-1,3-thiazol-5-amine: A Technical Guide for Drug Discovery Professionals
Preamble: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point in the design of novel therapeutics.[3] Notably, the aminothiazole moiety has emerged as a powerful pharmacophore, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] A significant portion of these biological activities can be attributed to the inhibition of protein kinases, which are critical regulators of cellular processes and are often dysregulated in disease.[6] This guide delves into the hypothesized mechanism of action of a specific aminothiazole derivative, 4-Phenyl-1,3-thiazol-5-amine, providing a framework for its investigation and validation as a potential therapeutic agent.
Hypothesized Mechanism of Action: Targeting the Kinome
While direct experimental evidence for the specific molecular target of this compound is not yet publicly available, a comprehensive analysis of structurally related aminothiazole derivatives strongly suggests that its primary mechanism of action involves the inhibition of one or more protein kinases.[4][7] The substitution pattern on the thiazole ring, particularly the presence and position of the amino and phenyl groups, plays a crucial role in determining target specificity and potency.[8]
Based on extensive structure-activity relationship (SAR) studies of similar aminothiazole scaffolds, we hypothesize that this compound is a competitive inhibitor of the ATP-binding site of specific protein kinases.[7] Key interactions likely involve hydrogen bonding between the aminothiazole core and the hinge region of the kinase domain, a common binding motif for this class of inhibitors.[4]
Potential kinase targets for this compound, based on the activity profiles of analogous compounds, include:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology.[9][10] Several N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent Aurora kinase inhibitors.[9]
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle and transcription, CDKs are attractive targets for cancer therapy.[11] Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been shown to be highly active CDK9 inhibitors.[8]
-
p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is a central mediator of the inflammatory response, making it a key target for anti-inflammatory drug discovery.[12] 4-Phenyl-5-pyridyl-1,3-thiazole derivatives have demonstrated potent p38 MAP kinase inhibitory activity.[12]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, differentiation, and survival. The 2-aminothiazole scaffold is a well-established template for potent pan-Src kinase inhibitors like Dasatinib.[2]
The following sections provide detailed experimental protocols to test the hypothesis that this compound functions as a kinase inhibitor and to identify its specific molecular target(s).
Experimental Validation of the Hypothesized Mechanism of Action
A multi-tiered approach is essential to rigorously validate the mechanism of action of this compound. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess downstream signaling effects and cellular phenotypes, and in vivo models to evaluate therapeutic efficacy.
Part 1: Biochemical Kinase Inhibition Assays
The initial step is to determine if this compound directly inhibits the activity of purified kinases. A luminescence-based assay that measures ATP consumption is a common and robust method.[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To quantify the inhibitory activity of this compound against a panel of purified protein kinases (e.g., Aurora A, Aurora B, CDK9, p38α).
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)[3]
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in the appropriate kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions, purified kinase, and the specific substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[13]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[13]
Data Presentation:
| Kinase Target | IC50 (nM) of this compound |
| Aurora A | TBD |
| Aurora B | TBD |
| CDK9 | TBD |
| p38α | TBD |
| Src | TBD |
Causality and Self-Validation: A dose-dependent decrease in luminescence signal (inversely proportional to kinase activity) upon addition of this compound would indicate direct inhibition. Including a known inhibitor for each kinase as a positive control and a vehicle control (e.g., DMSO) is crucial for validating the assay's performance.
Diagram of Experimental Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Part 2: Cell-Based Assays for Target Engagement and Downstream Effects
Positive results from biochemical assays should be followed by cell-based experiments to confirm target engagement in a cellular context and to observe the downstream consequences of kinase inhibition.
Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates
Objective: To determine if this compound inhibits the phosphorylation of known downstream substrates of the target kinase in cultured cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT116 for Aurora kinases)
-
This compound
-
Cell lysis buffer
-
Primary antibodies against the phosphorylated and total forms of the substrate (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the selected cell line to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated substrate and the total protein, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[13]
Causality and Self-Validation: A dose-dependent decrease in the phosphorylated form of the substrate, without a significant change in the total protein level, would confirm target engagement and inhibition in a cellular environment. A known inhibitor of the target kinase should be used as a positive control.
Diagram of Signaling Pathway:
Caption: Hypothesized inhibition of a kinase signaling pathway.
Experimental Protocol: Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
96-well clear-bottom plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed the cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.[13]
-
Measure cell viability using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[13]
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation:
| Cell Line | GI50 (µM) of this compound |
| HCT116 (Colon Cancer) | TBD |
| MCF-7 (Breast Cancer) | TBD |
| A549 (Lung Cancer) | TBD |
Causality and Self-Validation: A dose-dependent decrease in cell viability would suggest that the inhibition of the target kinase by this compound leads to an anti-proliferative or cytotoxic effect. Comparing the GI50 values across cell lines with known dependencies on the hypothesized target kinase can provide further validation.
Part 3: In Vivo Efficacy Studies
The final step in validating the mechanism of action and therapeutic potential of this compound is to assess its efficacy in a preclinical in vivo model.
Experimental Protocol: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line that is sensitive to the compound in vitro
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject the human cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).[14]
Causality and Self-Validation: A statistically significant reduction in tumor growth in the treatment group compared to the vehicle control group would demonstrate in vivo efficacy.[14] Correlating tumor growth inhibition with the modulation of the target kinase's activity in the excised tumors would provide a strong link between the mechanism of action and the therapeutic effect.
Diagram of In Vivo Experimental Workflow:
Caption: Workflow for in vivo human tumor xenograft study.
Conclusion and Future Directions
This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, based on the strong precedent of kinase inhibition by structurally related aminothiazole compounds. The proposed experimental workflow, from biochemical assays to in vivo models, offers a rigorous path to validate the hypothesized mechanism and to characterize the therapeutic potential of this promising compound. The identification of the specific kinase target(s) of this compound will be a critical step in its development as a novel therapeutic agent for cancer, inflammation, or other diseases driven by aberrant kinase signaling.
References
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Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]
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Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - MDPI. Available at: [Link]
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2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies - ACS Publications. Available at: [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Available at: [Link]
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2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide ( - ResearchGate. Available at: [Link])
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2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. Available at: [Link]
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Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders - Preprints.org. Available at: [Link]
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In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed. Available at: [Link]
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In Vivo Kinase Activity Models - Reaction Biology. Available at: [Link]
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p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Available at: [Link]
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A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PubMed Central. Available at: [Link]
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Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Available at: [Link]
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Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Available at: [Link]
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In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - MDPI. Available at: [Link]
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Targeting CDK9 for Anti-Cancer Therapeutics - PMC - NIH. Available at: [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Available at: [Link]
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Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. Available at: [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. Available at: [Link]
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Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform - AACR Journals. Available at: [Link]
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Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
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Unlocking the Therapeutic Potential of 4-Phenyl-1,3-thiazol-5-amine: A Technical Guide to Target Identification and Validation
Abstract
The 4-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects. This technical guide focuses on a specific, yet underexplored, member of this family: 4-Phenyl-1,3-thiazol-5-amine. While direct biological data for this compound is scarce, the extensive research on its structural analogs, particularly 2-aminothiazoles, provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a systematic and robust workflow for the identification and validation of its molecular targets. We will delve into a multi-pronged approach, combining computational prediction with cutting-edge experimental methodologies to elucidate the mechanism of action and unlock the full therapeutic promise of this intriguing molecule.
Introduction: The Promise of the 4-Phenyl-1,3-thiazole Scaffold
The thiazole ring system is a cornerstone of many clinically approved drugs and bioactive molecules.[1][2] The incorporation of a phenyl group at the 4-position often enhances biological activity, contributing to favorable interactions within protein binding pockets. Numerous studies have highlighted the potential of 4-phenyl-thiazole derivatives as inhibitors of key signaling pathways implicated in various diseases. Notably, these compounds have shown significant promise as anticancer agents by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3][4][5] Furthermore, anti-inflammatory properties have been attributed to the inhibition of enzymes like p38 MAP kinase.[6]
While the majority of research has focused on 2-amino and other substituted thiazoles, the 5-amino isomer, this compound, represents a novel chemical space with untapped therapeutic potential. Its unique electronic and steric properties may lead to altered target selectivity and improved pharmacological profiles compared to its better-studied relatives. This guide provides a comprehensive roadmap for the systematic deconvolution of its biological targets, a critical first step in its journey from a promising molecule to a potential therapeutic.
Postulated Target Classes and Initial In Silico Assessment
Based on the extensive literature on analogous compounds, we can hypothesize several putative target classes for this compound. This initial assessment is crucial for guiding the experimental design.
Protein Kinases: A Primary Hypothesis
The most prominent activity of thiazole derivatives is the inhibition of protein kinases.[3][4][5] These enzymes play a central role in signal transduction and are frequently dysregulated in cancer and inflammatory diseases. Key kinase families to consider for initial screening include:
-
Serine/Threonine Kinases: Such as Raf kinases (e.g., B-RAFV600E), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein (MAP) Kinases.[3][6]
-
Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR), ErbB2, and Vascular Endothelial Growth Factor Receptor (VEGFR).[7]
Metabolic Enzymes
Recent studies have also implicated thiazole derivatives in the modulation of metabolic pathways. A noteworthy example is the inhibition of human lactate dehydrogenase A (hLDHA), an enzyme critical for anaerobic glycolysis in cancer cells.[8]
Other Potential Targets
The broad pharmacological profile of the 2-aminothiazole scaffold suggests that other target families should not be discounted.[1][2] These may include, but are not limited to, enzymes involved in antimicrobial resistance, protozoal metabolic pathways, and viral replication.[9][10][11]
In Silico Target Prediction: A Data-Driven Starting Point
Before embarking on extensive experimental work, computational methods can provide valuable initial insights into the likely protein targets of this compound.
By comparing the chemical structure of this compound to large databases of known ligand-target interactions, chemoinformatic algorithms can predict potential binding partners.[9][12] This "guilt-by-association" approach is a rapid and cost-effective way to generate a preliminary list of candidate targets.
Molecular docking simulates the interaction between a small molecule and the three-dimensional structure of a protein.[13][14][15] By systematically docking this compound into the binding sites of known kinase and metabolic enzyme structures, we can predict its preferred binding orientation and estimate its binding affinity.[16][17] This allows for the prioritization of targets for experimental validation.
Table 1: Summary of Postulated Target Classes and In Silico Approaches
| Target Class | Examples | Rationale from Analogs | In Silico Approach |
| Protein Kinases | B-RAFV600E, CDKs, EGFR, VEGFR, p38 MAP Kinase | Potent and broad-spectrum kinase inhibitory activity of thiazole derivatives.[3][4][5][6][7] | Molecular Docking into known kinase binding sites.[13][14] |
| Metabolic Enzymes | human Lactate Dehydrogenase A (hLDHA) | Inhibition of hLDHA by thiazole-based compounds.[8] | Chemoinformatic similarity searches against metabolic enzyme inhibitors.[9][12] |
| Antimicrobial Targets | Bacterial and Fungal Enzymes | Broad antimicrobial activity of aminothiazoles.[9][11] | Ligand-based virtual screening against known antimicrobial targets.[18] |
| Antiprotozoal Targets | Leishmanial Enzymes | Antileishmanial activity of 4-phenyl-1,3-thiazol-2-amines.[10] | Homology modeling of protozoal proteins followed by molecular docking. |
A Phased Approach to Experimental Target Identification
Following in silico analysis, a multi-step experimental workflow is essential to identify and validate the biological targets of this compound with high confidence.
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4-Phenyl-1,3-thiazol-5-amine literature review
<An In-depth Technical Guide to 4-Phenyl-1,3-thiazol-5-amine: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including a modifiable amine group and a lipophilic phenyl substituent, provide an ideal framework for potent and selective interactions with a wide range of biological targets. This guide offers a comprehensive technical overview of the synthesis, functionalization, and diverse pharmacological applications of this compound derivatives. We will explore their established roles as kinase inhibitors in oncology, their emerging potential in treating other diseases, and the critical structure-activity relationships that govern their biological effects. This document aims to be an essential resource for researchers seeking to harness the power of this privileged heterocyclic system in their drug discovery programs.
The Strategic Advantage of the this compound Core
Heterocyclic compounds form the backbone of a significant portion of marketed drugs. Within this vast chemical space, the 1,3-thiazole ring system is particularly prominent. The this compound structure combines the favorable physicochemical properties of the thiazole nucleus with key functional groups that are instrumental for drug-receptor interactions.
The C5-amino group serves as a crucial handle for synthetic elaboration, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR) and optimize pharmacological profiles. The C4-phenyl ring contributes to the molecule's overall shape and lipophilicity, often engaging in vital hydrophobic and π-stacking interactions within the binding sites of target proteins. This inherent modularity has propelled the this compound scaffold to the forefront of numerous drug discovery campaigns.
Foundational Synthesis: Accessing the this compound Scaffold
The construction of the this compound core and its analogs is readily achievable through established synthetic methodologies. A common and efficient approach involves the reaction of α-haloketones with thiourea or its derivatives.
Hantzsch Thiazole Synthesis: A Classic and Versatile Route
The Hantzsch thiazole synthesis is a pillar of heterocyclic chemistry and provides a direct route to the 2-amino-4-phenyl-1,3-thiazole core, a close structural relative and common precursor. This reaction involves the condensation of an α-haloketone with a thiourea.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
Materials:
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other suitable base)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction Execution: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Workup: After the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free base.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 2-amino-4-phenyl-1,3-thiazole.
-
Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: A schematic representation of competitive kinase inhibition by a 4-phenyl-1,3-thiazole-based drug.
Anticancer Activity Beyond Kinase Inhibition
The therapeutic potential of this compound derivatives in oncology extends beyond kinase inhibition.
-
PI3Kα Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Novel thiazole hybrids have been synthesized that demonstrate significant anticancer activity by inhibiting PI3Kα. [1]For example, one compound showed potent cytotoxic activity against an ovarian cancer cell line with an IC₅₀ of 1.569 µM and inhibited PI3Kα with an IC₅₀ of 0.225 µM. [1]
-
Broad-Spectrum Cytotoxicity: Various derivatives have been evaluated against the NCI 60 cancer cell line panel and have shown significant growth inhibition against multiple cancer types, including ovarian cancer. [1]
Antimicrobial and Other Biological Activities
The versatility of the thiazole scaffold is further highlighted by its activity in other therapeutic areas.
-
Antimicrobial Agents: Thiazole-containing compounds have been investigated for their antibacterial and antifungal properties. [2][3]For instance, certain 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines, which share structural similarities, have demonstrated significant antibacterial and antifungal activity. [2]
-
Antiviral Potential: Some thiazolidinone derivatives, which can be synthesized from thiazole precursors, have shown considerable activity against a range of viruses, including Herpes simplex virus and Human Coronavirus. [4]
Decoding the Structure-Activity Relationship (SAR)
Understanding the SAR is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For this compound derivatives, several key structural features have been identified as critical for their biological activity.
-
The C5-Amine Substituent: This is a primary point of diversification. The nature of the group attached to the amine nitrogen profoundly influences target engagement. For kinase inhibitors, this position is often decorated with larger aromatic or heterocyclic systems to occupy specific pockets in the ATP-binding site.
-
The C4-Phenyl Ring: Modifications to this ring can fine-tune the electronic and steric properties of the molecule. The introduction of substituents can enhance binding affinity and modulate properties like solubility and metabolic stability.
-
The C2-Position of the Thiazole Ring: While the 5-amino group is often the focus, the 2-position also offers opportunities for modification. For example, in 2-aminothiazole derivatives, this position is a key point of interaction.
Diagram: Key Loci for SAR Exploration
Caption: A conceptual diagram highlighting the key positions on the 4-phenyl-1,3-thiazole core for SAR studies. (Note: A proper chemical structure would be used in a real-world document).
Future Directions and Concluding Remarks
The this compound scaffold remains a highly fertile ground for the discovery of novel therapeutics. Its synthetic accessibility and proven track record in yielding potent bioactive molecules ensure its continued relevance in medicinal chemistry. Future research efforts are likely to concentrate on:
-
Exploring Novel Chemical Space: The synthesis of new libraries with diverse and unique substitutions to identify compounds with novel mechanisms of action.
-
Target Identification and Validation: For compounds identified through phenotypic screening, elucidating their specific molecular targets will be a critical step.
-
Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors to develop more durable and selective therapeutic agents.
-
Application in Emerging Therapeutic Areas: Expanding the investigation of this scaffold's potential in areas such as neurodegenerative diseases and metabolic disorders.
References
Sources
- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Phenyl-1,3-thiazol-5-amine Derivatives via Multicomponent Gewald Reaction
Introduction: Significance of the Aminothiazole Scaffold
The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] Specifically, 4-aryl-1,3-thiazol-5-amine derivatives serve as crucial building blocks for constructing more complex heterocyclic systems and libraries of potential therapeutic agents. The synthetic accessibility of these compounds is therefore of paramount importance to the drug discovery pipeline.
This guide provides a detailed, reliable, and mechanistically-grounded protocol for the synthesis of 4-phenyl-1,3-thiazol-5-amine and its derivatives, primarily leveraging the robust and convergent Gewald multicomponent reaction.[4][5][6]
Principle of the Synthesis: The Gewald Reaction
The Gewald reaction is a one-pot, multicomponent synthesis that produces a polysubstituted 2-aminothiophene or, in this context for thiazoles, a related 5-aminothiazole core.[4][7] While the classic Gewald reaction yields thiophenes, similar principles of multicomponent condensation are widely adapted for thiazole synthesis. The core transformation for a this compound involves the condensation of three key components:
-
An α-halo ketone: Such as 2-bromoacetophenone, which provides the C4-phenyl and C5 atoms of the thiazole ring.
-
A source of the amino and nitrile groups: Typically a compound like cyanamide or a precursor.
-
A sulfur source: Elemental sulfur or a thiourea derivative, which provides the sulfur atom (S1) and the 2-amino group.
The reaction is typically facilitated by a base, which catalyzes the initial condensation steps and the final cyclization. The primary driving force for the reaction is the formation of the stable, aromatic thiazole ring.[7][8]
Overall Synthetic Workflow
The process begins with the selection of appropriate starting materials and culminates in the purification and characterization of the final product. The workflow ensures efficiency and high purity of the target compound.
Caption: High-level workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole
This protocol details a common variation known as the Hantzsch thiazole synthesis, which is mechanistically related to the multicomponent principles of the Gewald reaction and is highly effective for this class of compounds.[9][10]
4.1. Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | Notes |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 49-51 | Lachrymator. Handle in a fume hood. |
| Thiourea | CH₄N₂S | 76.12 | 176-178 | |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | -114 | Anhydrous or 95% is suitable. |
| Deionized Water | H₂O | 18.02 | 0 | For work-up. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | For neutralization. |
4.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.84 g, 11 mmol, 1.1 eq).
-
Solvent Addition: Add 30 mL of ethanol to the flask. Stir the mixture to form a suspension.
-
Causality Note: Ethanol is a common solvent as it effectively dissolves the reactants upon heating and is relatively easy to remove. The slight excess of thiourea ensures the complete consumption of the limiting reagent, 2-bromoacetophenone.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.[10]
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. Then, slowly pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate (the hydrobromide salt of the product) should form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the suspension until the pH is neutral to slightly basic (pH 7-8). This step neutralizes the HBr byproduct and liberates the free amine.
-
Causality Note: The initial product is formed as a hydrobromide salt. Neutralization is crucial to deprotonate the thiazole amine, rendering it less water-soluble and facilitating its isolation as a solid.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 40-50°C. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final 4-phenyl-2-aminothiazole as a crystalline solid.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds via an initial nucleophilic attack followed by a cyclization and dehydration sequence.
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of 2-bromoacetophenone, displacing the bromide ion. This forms an isothiouronium salt intermediate.
-
Cyclization: The enolizable proton on the carbon adjacent to the carbonyl is abstracted, or the nitrogen of the thiourea attacks the carbonyl carbon directly. This intramolecular nucleophilic addition leads to the formation of a five-membered heterocyclic intermediate (a hydroxythiazoline).
-
Dehydration & Aromatization: The intermediate readily undergoes acid-catalyzed dehydration, eliminating a molecule of water. This elimination step results in the formation of a double bond within the ring, leading to the stable, aromatic 2-amino-4-phenylthiazole product.
Caption: Simplified mechanism for the Hantzsch synthesis of 4-phenyl-2-aminothiazole.
Characterization of the Product
The identity and purity of the synthesized 4-phenyl-2-aminothiazole should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Sharp melting point consistent with literature values (approx. 152-154 °C). |
| ¹H NMR | Aromatic protons (phenyl group) in the δ 7.2-7.8 ppm range. A singlet for the thiazole C5-H around δ 6.7 ppm. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the phenyl and thiazole rings. Typically, the C4 and C2 carbons of the thiazole will be downfield. |
| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (e.g., for 4-phenyl-2-aminothiazole, C₉H₈N₂S, m/z ≈ 177.05). |
| FT-IR (KBr) | N-H stretching bands (typically two) in the 3100-3450 cm⁻¹ region. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; impure starting materials. | Ensure starting materials are pure. Increase reflux time and monitor closely by TLC. Confirm the reaction has gone to completion before work-up. |
| Oily Product / Fails to Solidify | Impurities present; incomplete neutralization. | Ensure pH is fully adjusted to 7-8. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. If issues persist, perform purification via column chromatography (Silica gel, Hexane/EtOAc gradient). |
| Product is Darkly Colored | Side reactions or decomposition. | Use high-purity reagents and solvents. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. Purify via recrystallization with activated charcoal. |
References
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Gewald Reaction. Organic Chemistry Portal.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Green, One-Pot, Multicomponent Synthesis of Fused-Ring 2-Aminothiazoles. Taylor & Francis Online.
- Gewald reaction. Wikipedia.
- Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions.
- Common methods for the synthesis of 2-aminothiazole.
- One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives.
- Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research.
- α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Letters in Applied NanoBioScience.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
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- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bepls.com [bepls.com]
- 10. nanobioletters.com [nanobioletters.com]
Application Note: Screening 4-Phenyl-1,3-thiazol-5-amine for Novel Kinase Inhibitors
Introduction: The Imperative for Novel Kinase Inhibitors and the Promise of the Thiazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. However, the emergence of drug resistance and the need for improved selectivity continue to drive the search for novel inhibitor scaffolds.[3][4]
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds and several approved drugs.[1][5] Thiazole derivatives have demonstrated a remarkable aptitude for interacting with the ATP-binding site of various protein kinases, leading to potent and selective inhibition.[6] This has led to considerable interest from both academic and industrial researchers in exploring thiazole-based compounds as a source of new kinase inhibitors.[1][5] This application note provides a comprehensive guide for researchers on utilizing 4-Phenyl-1,3-thiazol-5-amine as a starting point for kinase inhibitor screening campaigns. We will detail the rationale for its selection, provide step-by-step protocols for its evaluation, and discuss best practices for data interpretation.
Rationale for Screening this compound
The selection of this compound for a kinase inhibitor screening library is underpinned by several key factors:
-
Structural Precedent: The N-phenyl-thiazol-amine core is present in known potent kinase inhibitors. For instance, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases.[7][8][9] This demonstrates that the core scaffold of this compound is capable of forming the necessary interactions within a kinase active site to elicit a biological response.
-
Synthetic Tractability: The amine group at the 5-position and the phenyl group at the 4-position of the thiazole ring provide convenient handles for synthetic modification. This allows for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
-
Physicochemical Properties: The relatively small size and favorable lipophilicity of this compound suggest good potential for cell permeability, a crucial property for cell-based assays and eventual in vivo efficacy.[10]
Experimental Workflow for Kinase Inhibitor Screening
A typical workflow for screening and characterizing a novel kinase inhibitor is a multi-step process designed to identify potent and selective compounds. This workflow ensures a systematic evaluation from initial hit identification to lead optimization.
Caption: A generalized workflow for kinase inhibitor discovery.
Protocol 1: Primary Kinase Inhibitor Screen (Luminescence-Based ADP Detection)
This protocol describes a high-throughput primary screen to identify initial "hits" from a compound library that inhibit the activity of a kinase of interest. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[2][11]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide/protein
-
ATP (high purity)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of this compound (at a concentration to achieve the desired final screening concentration, e.g., 10 µM) or DMSO (vehicle control) into the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.
-
Kinase Addition: Add 2.5 µL of the kinase/substrate mixture to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.[12]
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection - Step 1 (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2 (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound using the following formula:
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.
Protocol 2: Dose-Response Assay for IC50 Determination
Once hits are identified, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.[13]
Procedure:
-
Serial Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM, with 1:3 or 1:5 dilutions.
-
Assay Execution: Follow the same procedure as the primary screen (Protocol 1), but instead of a single concentration, add the serially diluted compound to the assay plate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation:
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| Aurora A | 0.5 | 0.005 |
| Aurora B | 1.2 | 0.004 |
| VEGFR2 | > 50 | 0.020 |
| EGFR | > 50 | 0.015 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.[2]
Protocol 3: Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is crucial to understanding its potential for on-target efficacy and off-target side effects.[3][14][15] This is typically done by screening the compound against a large panel of kinases.[11][16]
Procedure:
-
Panel Selection: Choose a kinase selectivity panel that represents a broad sampling of the human kinome. Several commercial services offer such panels.
-
Compound Submission: Submit this compound at one or more concentrations (e.g., 1 µM and 10 µM) for screening against the kinase panel.
-
Data Analysis: The results are typically provided as percent inhibition at the tested concentrations. This data can be visualized using various tools to create a "kinome map" that illustrates the compound's selectivity profile.
Caption: Hypothetical selectivity profile of this compound.
Trustworthiness and Self-Validation
To ensure the reliability of the screening data, each protocol should incorporate rigorous quality control measures:
-
Positive and Negative Controls: Include a known potent inhibitor for the kinase of interest as a positive control and a vehicle (DMSO) as a negative control on every assay plate.
-
Z'-Factor Calculation: For high-throughput screens, calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Confirmation of Hits: All hits from the primary screen should be re-tested to confirm their activity before proceeding to dose-response assays.
-
Orthogonal Assays: Consider confirming hits using an alternative assay format (e.g., a radiometric or fluorescence-based assay) to rule out assay-specific artifacts.[]
Conclusion
This compound represents a promising starting point for the discovery of novel kinase inhibitors due to its structural similarity to known active compounds and its synthetic tractability. The protocols outlined in this application note provide a robust framework for screening this and related compounds, from initial hit identification to detailed characterization of potency and selectivity. By adhering to best practices in assay design and data analysis, researchers can confidently evaluate the potential of the thiazole scaffold to yield the next generation of targeted therapeutics.
References
-
Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7570. [Link]
-
El-Gamal, M. I., & Al-Ameen, A. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]
-
Abdel-Wahab, B. F., & Abdel-Gawad, H. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovan, D., & Henneke, P. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
-
Abdel-Wahab, B. F., & Abdel-Gawad, H. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]
-
Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Nikonova, A. S., & Golemis, E. A. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(15), e1543. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, F., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. [Link]
-
ResearchGate. (n.d.). Thiazole derivatives as inhibitors of protein kinase. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4367-4378. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. [Link]
-
Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4367-4378. [Link]
-
Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4367-4378. [Link]
-
Knippschild, U., Krüger, T., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8740. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. discovery.researcher.life [discovery.researcher.life]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: 4-Phenyl-1,3-thiazol-5-amine as a Versatile Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The 4-phenyl-1,3-thiazol-5-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a versatile building block for the design and development of novel therapeutic agents. This document provides an in-depth guide for researchers, offering a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold. Detailed, field-proven protocols are provided to facilitate the exploration of the vast chemical space and therapeutic potential of this compound derivatives.
Introduction: The Significance of the this compound Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules.[1] When functionalized with a phenyl group at the 4-position and an amine at the 5-position, the resulting this compound scaffold presents a unique combination of electronic and steric properties. This scaffold has been successfully employed in the development of a wide array of therapeutic agents, demonstrating its broad pharmacological utility.[2]
The phenyl ring offers a site for diverse substitutions, allowing for the fine-tuning of lipophilicity and target engagement. The 5-amino group serves as a crucial handle for further chemical modifications, enabling the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties.[3]
Derivatives of this scaffold have shown remarkable efficacy in several therapeutic areas:
-
Oncology: As potent inhibitors of key kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and p38 MAP kinase, highlighting their potential in cancer chemotherapy.
-
Infectious Diseases: Exhibiting significant antimicrobial, antifungal, and antileishmanial activities.[4]
-
Inflammation: Demonstrating anti-inflammatory properties through mechanisms like the inhibition of pro-inflammatory cytokine release.[2]
This guide will provide the necessary protocols and scientific rationale to empower researchers to harness the full potential of the this compound scaffold in their drug discovery endeavors.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be achieved through several established synthetic routes. The Hantzsch thiazole synthesis is a classical and widely adopted method for constructing the thiazole ring.[5] This approach typically involves the condensation of a thiourea or thioamide with an α-haloketone.
Protocol 1: Synthesis of 4-Phenyl-1,3-thiazole-5-amine via Hantzsch-type Reaction
This protocol is adapted from established methodologies for the synthesis of substituted aminothiazoles.[4]
Rationale: This one-pot reaction provides a straightforward and efficient route to the desired scaffold. The use of iodine as a catalyst facilitates the cyclization process.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
-
Ammonium hydroxide solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Add 100 mL of ethanol to the flask and stir the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.
-
Pour the remaining reaction mixture into a beaker containing a concentrated ammonium hydroxide solution.
-
Stir the mixture until a solid precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Strategies for Derivatization
The this compound scaffold offers multiple points for chemical modification to generate a library of diverse compounds for biological screening. The primary sites for derivatization are the 5-amino group and the phenyl ring.
Modification of the 5-Amino Group
The amino group at the 5-position is a versatile handle for introducing a wide range of functional groups.
Rationale: Acylation is a fundamental transformation to introduce amide functionalities, which can participate in hydrogen bonding interactions with biological targets.
Materials:
-
This compound
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base (1.2 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modification of the Phenyl Ring
The phenyl ring can be functionalized to modulate the electronic and steric properties of the molecule.
Rationale: Introducing substituents on the phenyl ring can significantly impact the compound's binding affinity and selectivity for its biological target. For instance, nitration followed by reduction allows for the introduction of an additional amino group for further functionalization.
Materials:
-
This compound derivative (with a protected 5-amino group if necessary)
-
Nitrating mixture (concentrated nitric acid and sulfuric acid) or other electrophilic reagents
-
Appropriate solvent
-
Standard laboratory glassware
Procedure (Example: Nitration):
-
Protect the 5-amino group of this compound if it is reactive under nitrating conditions.
-
To a cooled (0 °C) solution of the protected starting material in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise with constant stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated nitro-derivative by filtration, wash with cold water until neutral, and dry.
-
The nitro group can then be reduced to an amino group using standard reduction methods (e.g., Sn/HCl, H₂/Pd-C).
Biological Evaluation: Detailed Protocols
The following protocols provide step-by-step instructions for key biological assays to evaluate the therapeutic potential of newly synthesized this compound derivatives.
Anticancer Activity Assessment
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[6]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, typically DMSO at a final concentration of <0.5%).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity Assessment
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][7]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well round-bottom microtiter plates
-
Test compounds and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[3]
-
Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compounds directly in the 96-well plate using the broth medium to obtain a range of concentrations.
-
-
Inoculation of Plates:
-
Add 100 µL of the standardized microbial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.[7]
-
Kinase Inhibition Assay
Rationale: This assay measures the ability of a compound to inhibit the activity of a specific kinase, a common mechanism of action for many anticancer drugs. The protocol can be adapted for various kinase targets and detection methods (e.g., radiometric, fluorescence, luminescence).
Materials:
-
Purified recombinant kinase
-
Specific substrate for the kinase (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds and a known kinase inhibitor (positive control)
-
Detection reagents (e.g., ³²P-ATP for radiometric assay, phosphospecific antibody for ELISA-based assay, or a commercial kinase assay kit)
-
96-well or 384-well plates
-
Appropriate detection instrument (e.g., scintillation counter, microplate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and the positive control in DMSO. Perform serial dilutions in the assay buffer.
-
Prepare solutions of the kinase, substrate, and ATP in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the kinase to each well (except for the no-enzyme control).
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature or 30°C to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the substrate and ATP to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method. For example:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away the unreacted ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ELISA-based Assay: Transfer the reaction mixture to an antibody-coated plate, add a detection antibody, and measure the resulting signal.
-
Luminescence-based Assay: Use a commercial kit that measures the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Data Presentation and Visualization
Quantitative Data Summary
| Compound | Target | Assay Type | IC₅₀ / MIC (µM) | Reference |
| Derivative X | Aurora Kinase A | Kinase Inhibition | 0.05 | [8] |
| Derivative Y | CDK9 | Kinase Inhibition | 0.12 | [8] |
| Derivative Z | S. aureus | Broth Microdilution | 8.0 | [9] |
| Derivative A | C. albicans | Broth Microdilution | 16.0 | [9] |
| Derivative B | MCF-7 | MTT Assay | 2.5 | [10] |
Experimental Workflow Diagrams
Caption: Workflow for the MTT Cell Viability Assay.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its proven track record in yielding potent and selective modulators of various biological targets underscores its continued relevance. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate novel compounds based on this versatile core. Future research in this area will likely focus on exploring novel substitutions, developing more efficient and greener synthetic methodologies, and elucidating the mechanisms of action of new derivatives through advanced biochemical and cellular assays. The integration of computational modeling and structure-based drug design will further accelerate the discovery of next-generation therapeutics derived from the this compound scaffold.
References
-
Synthesis and Biological Activity of New[11]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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5-phenyl-1,3-thiazole-2,4-diamine. ChemSynthesis. [Link]
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Lee, J. C., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of the Indian Chemical Society. [Link]
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Synthesis of Benzo[9]thiazolo[2,3-c][9][11]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. [Link]
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Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. ResearchGate. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences. [Link]
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Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega. [Link]
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Broth microdilution assays. Science.gov. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
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Synthesis and Biological Activity of New[11]Thiazolo[4,5-d]pyridazin-4(5H)-ones. MDPI. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Gewald Reaction. Organic Chemistry Portal. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
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Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis of 5-phenyl-5H-thiazolo[4,3-b][9][11]thiadiazole-2-amine... ResearchGate. [Link]
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Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. ResearchGate. [Link]
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SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
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Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. [Link]
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Application Notes and Protocols for Biological Assays with 4-Phenyl-1,3-thiazol-5-amine
Introduction: Understanding the Therapeutic Potential and Challenges of the 2-Aminothiazole Scaffold
The compound 4-Phenyl-1,3-thiazol-5-amine belongs to the 2-aminothiazole (2-AT) class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents and several FDA-approved drugs.[1] Derivatives of the 2-AT core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]
However, it is crucial for researchers to be aware that the 2-aminothiazole scaffold has also been identified as a frequent hitter in biophysical binding assays.[6] This promiscuity suggests a potential for non-specific interactions with a wide range of protein targets, making careful and multi-faceted biological evaluation essential to validate any observed activity and elucidate the true mechanism of action.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust biological assays for this compound and its derivatives. The protocols herein are designed to be self-validating systems, incorporating both initial screening assays and more detailed mechanistic studies to ensure scientific integrity.
Part 1: Anticancer and Cytotoxicity Profiling
A primary and well-documented therapeutic application of 2-aminothiazole derivatives is in the field of oncology.[4] The initial assessment of a compound's anticancer potential typically involves evaluating its effect on cancer cell proliferation and viability.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[9]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the culture medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.[8]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation: Example IC₅₀ Values for 2-Aminothiazole Derivatives
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| H1299 | 2-amino-4-phenyl-5-bromothiazole | 6.61 | [4] |
| SHG-44 | 2-amino-4-phenyl-5-bromothiazole | 9.34 | [4] |
| A549 | Compound 28 (a 2-aminothiazole derivative) | 8.64 | [4] |
| HeLa | Compound 28 (a 2-aminothiazole derivative) | 6.05 | [4] |
Cellular Cytotoxicity Assessment
To distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects, a direct measure of cell death is necessary. Propidium iodide (PI) staining is a common method for identifying dead cells, as PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.[10]
Protocol: Propidium Iodide Staining
-
Cell Treatment:
-
Treat cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a binding buffer and add propidium iodide to a final concentration of 1-2 µg/mL.
-
-
Analysis:
-
Analyze the cells using fluorescence microscopy or flow cytometry. Dead cells will exhibit red fluorescence.
-
Part 2: Kinase Inhibition Assays
Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[7][11] Therefore, assessing the effect of this compound on specific kinases is a critical step in mechanistic investigation.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[12]
Protocol: General Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant active kinase (e.g., Src, Aurora A, PI3K).
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase buffer.
-
This compound in DMSO.
-
96-well or 384-well plates.
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the kinase activity. The detection method will depend on the assay format, often measuring either the amount of phosphorylated substrate or the amount of ATP consumed.[12]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC₅₀ value for the compound against the target kinase.
-
Western Blot Analysis of Downstream Signaling
To confirm that the compound inhibits kinase activity within a cellular context, Western blotting can be used to measure the phosphorylation status of downstream target proteins.[12]
Experimental Workflow for Kinase Inhibition Analysis
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial biological characterization of this compound. Given the promiscuous nature of the 2-aminothiazole scaffold, it is imperative that results from initial screening assays, such as the MTT assay, are followed up with more specific mechanistic studies. A combination of in vitro enzymatic assays, cell-based signaling pathway analysis, and evaluation across different biological activities (anticancer, antimicrobial, anti-inflammatory) will provide a comprehensive and reliable profile of the compound's therapeutic potential.
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Bioassays for anticancer activities. PubMed. [Link]
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Ghasemi, M., & Turnbull, T. (2021). Guideline for anticancer assays in cells. ResearchGate. [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Bioassays for anticancer activities. Semantic Scholar. [Link]
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Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications. [Link]
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Early, J. G., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. [Link]
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Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. NIH. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC - PubMed Central. [Link]
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Moldovan, C. M., et al. (2020). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. [Link]
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Kim, H. G., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. [Link]
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Lokhande, R. P., Deshmukh, V. K., & Chaudhari, S. R. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. [Link]
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Patel, K. D., et al. (2012). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. [Link]
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Singh, P., & Kaur, M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
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Application Notes & Protocols for the Comprehensive Characterization of 4-Phenyl-1,3-thiazol-5-amine Analogs
Introduction: The Crucial Role of Structural Verification in Thiazole-Based Drug Discovery
The 4-phenyl-1,3-thiazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] For researchers and drug development professionals, the unambiguous confirmation of the molecular structure, purity, and identity of newly synthesized analogs is a non-negotiable prerequisite for advancing any compound through the discovery pipeline. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible biological data.
This guide provides an in-depth, experience-driven overview of the essential analytical techniques required to rigorously characterize this compound analogs. It moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring that the data generated is both accurate and defensible. The protocols described herein are designed to create a self-validating analytical workflow, from initial spectroscopic elucidation to final purity assessment.
Primary Structural Elucidation: The Spectroscopic Triad
The foundational analysis of any novel compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Together, they provide a detailed picture of the molecular framework, atomic connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. For this compound analogs, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.
Expertise & Causality: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for this class of compounds due to its excellent solvating power for polar, aromatic amines, ensuring sharp, well-resolved signals.[3] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for universal referencing. The aromatic nature of the thiazole ring results in a characteristic downfield shift for its protons due to diamagnetic ring currents.[4]
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried analog into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required for less soluble compounds.
-
-
Instrument Setup (400 MHz Spectrometer or higher recommended):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum. A typical acquisition involves 16-32 scans.
-
Acquire a standard ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Interpretation:
-
¹H NMR: Look for characteristic signals. The amine (-NH₂) protons often appear as a broad singlet that is D₂O exchangeable.[5] Protons on the phenyl ring will typically appear as multiplets between 7.0 and 8.5 ppm. The lone proton on the thiazole ring (at C2) will be a singlet in a distinct downfield region.[6]
-
¹³C NMR: Identify the carbon signals for the thiazole and phenyl rings. The carbon atoms of the thiazole ring typically resonate in the range of 110-175 ppm.[1] Quaternary carbons (like C4 and C5 of the thiazole) will often have lower intensity peaks.
-
Table 1: Representative NMR Data for this compound Analogs
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Notes |
| Amine (NH ₂) | 5.0 - 7.0 (broad singlet) | N/A | Position and intensity are concentration and temperature dependent; D₂O exchangeable. |
| Phenyl (H -Ar) | 7.2 - 8.5 (multiplets) | 125 - 140 | Pattern depends on substitution (e.g., para-substitution gives two doublets). |
| Thiazole (H -C2) | 8.5 - 9.0 (singlet) | 150 - 160 | Highly characteristic singlet. |
| Thiazole (C 2) | N/A | 150 - 160 | |
| Thiazole (C 4-Phenyl) | N/A | 145 - 155 | Quaternary carbon attached to the phenyl group. |
| Thiazole (C 5-Amine) | N/A | 130 - 140 | Quaternary carbon attached to the amine group. |
Note: Shifts are approximate and will vary based on substitution and solvent.[1][7]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS provides the exact molecular weight of the compound, which is critical for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing mass accuracy to within a few parts per million (ppm).
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for these molecules.[8] Its soft ionization mechanism is well-suited for polar, moderately sized organic compounds, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. This simplifies spectral interpretation and provides a clear indication of the molecular weight.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the analog (approx. 0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile. The solvent should be HPLC-grade to minimize background ions.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate in positive ion mode to detect the [M+H]⁺ ion.
-
Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Ensure the instrument is properly calibrated with a known standard to guarantee mass accuracy.
-
-
Data Interpretation:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula. The mass error should be less than 5 ppm.
-
Analyze the isotopic pattern. The presence of sulfur gives a characteristic [M+2] isotope peak that is approximately 4.4% of the monoisotopic ([M]) peak's intensity, providing further structural confirmation.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Causality: For this compound analogs, the IR spectrum provides a unique "fingerprint." The N-H stretching of the primary amine group is particularly diagnostic, typically appearing as two distinct sharp peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.[9] The presence of both pyridine and thiazole rings results in a series of characteristic C=C and C=N stretching vibrations in the 1400-1610 cm⁻¹ region.[9]
Protocol 3: FTIR Analysis using Attenuated Total Reflectance (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Acquire the sample spectrum over the range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
-
Data Interpretation:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Correlate the observed absorption bands with known functional group frequencies.
-
Table 2: Key IR Absorption Frequencies for this compound Analogs
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=N Stretch (Thiazole Ring) | 1580 - 1620 | Medium to Strong |
| C=C Stretch (Aromatic Rings) | 1400 - 1610 | Medium to Strong (multiple bands) |
| C-N Stretch (Aryl-Amine) | 1260 - 1340 | Strong |
| C-S Stretch (Thiazole Ring) | 690 - 750 | Weak to Medium |
Purity Assessment and Separation
Confirming the purity of an analog is as important as confirming its structure. Chromatographic techniques are essential for this purpose.
High-Performance Liquid Chromatography (HPLC): The Quantitative Purity Standard
HPLC is the definitive method for determining the purity of a compound. A reverse-phase method is typically employed for these analogs.
Expertise & Causality: A C18 column is the workhorse for reverse-phase chromatography, effectively separating compounds based on hydrophobicity.[11] A mobile phase consisting of acetonitrile (or methanol) and water, often with a small amount of acidifier like formic acid (for MS compatibility) or phosphoric acid, is used to elute the compounds.[11] UV detection is ideal, as the aromatic rings in the scaffold provide strong chromophores, typically monitored around 254 nm.
Protocol 4: Reverse-Phase HPLC Purity Analysis
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). Filter and degas both.
-
Prepare the sample by dissolving ~1 mg of the analog in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
Instrument Setup and Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient: Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute all components.
-
System Suitability: Before running samples, inject a standard mixture to verify column performance (e.g., resolution, tailing factor).
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. A compound is generally considered pure for research purposes if it is >95%.
-
Physical and Compositional Characterization
These classic techniques provide complementary data to confirm identity and composition.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined range. Impurities typically depress and broaden this range.
Protocol 5: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Measurement: Pack the powder into a capillary tube to a height of 2-3 mm. Place the tube in a calibrated melting point apparatus.
-
Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. The melting point of the parent compound, this compound, is reported as 135 °C.[12]
Elemental Analysis
Elemental analysis (CHN/S) determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound.
Expertise & Causality: This technique provides a fundamental check on the molecular formula derived from HRMS. The experimentally determined percentages for C, H, N, and S must agree with the calculated theoretical percentages to within ±0.4%.[13] A significant deviation may indicate the presence of impurities or an incorrect structural assignment. Many research publications report these values as a final confirmation of a new compound's composition.[14][15]
Integrated Characterization Workflow and Data Visualization
No single technique is sufficient for full characterization. The power of this process lies in the integration of all data points to build an unshakeable case for the structure and purity of the target analog.
Caption: Integrated workflow for the characterization of novel analogs.
Caption: Key spectroscopic correlations for the thiazole amine scaffold.
References
-
Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. Slideshare. Available at: [Link]
-
Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. Available at: [Link]
-
Synthesis, Spectral Characterization and Antimicrobial Activity of Substituted Thiazolyl Derivatives of 2-quinolones. PubMed. Available at: [Link]
-
Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of some substituted amino thiazole derivatives. ResearchGate. Available at: [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]
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Thiazole. Wikipedia. Available at: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]
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Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. ResearchGate. Available at: [Link]
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Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]
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Mass spectrometric study of thiocarbamoyl-substituted 2-aminothiazoles and 2-iminothiazolines. 1. Aliphatic derivatives. ElectronicsAndBooks. Available at: [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
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1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to the Hantzsch Synthesis of 4-Phenylthiazole Derivatives
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis
The thiazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1] Its prevalence in blockbuster drugs like the antiretroviral Ritonavir and the antihistamine Nizatidine underscores the importance of efficient synthetic routes to its derivatives.[2] Among the classical methods, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and high-yielding strategies for constructing the thiazole ring.[3][4]
This guide provides an in-depth exploration of the Hantzsch synthesis specifically tailored for the preparation of 4-phenylthiazole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for key derivatives, and offer insights into modern energy-efficient variations. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scientifically rigorous resource for synthesizing this valuable class of compounds.
Core Principles & Mechanistic Rationale
The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide.[1] The reaction proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring.[5]
Causality Behind Component Selection:
-
α-Haloketone: For the synthesis of 4-phenylthiazoles, the quintessential starting material is a 2-haloacetophenone (e.g., 2-bromoacetophenone). The phenyl group at the carbonyl dictates the substituent at the 4-position of the resulting thiazole. The halogen (typically Br or Cl) serves as a leaving group, activating the α-carbon for the initial nucleophilic attack.
-
Thioamide Component: The choice of thioamide determines the substituent at the 2-position of the thiazole. Simple thiourea yields 2-aminothiazoles, while a substituted thioamide like thiobenzamide will result in a 2-phenylthiazole.
The general mechanism is illustrated below.
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols: From Classical to Modern Approaches
Herein, we provide detailed, step-by-step protocols for the synthesis of two representative 4-phenylthiazole derivatives. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol details the highly reliable and straightforward synthesis of 2-amino-4-phenylthiazole using conventional heating. The reaction between 2-bromoacetophenone and thiourea is typically high-yielding.[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~0.995 g)
-
Thiourea (7.5 mmol, ~0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)
-
Standard laboratory glassware (scintillation vial or round-bottom flask), magnetic stirrer, hot plate, and filtration apparatus (Buchner funnel).
Step-by-Step Methodology:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). A 1.5 molar excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone and to drive the reaction equilibrium forward.[5]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar. Methanol is an excellent solvent choice as it readily dissolves the reactants and the initial hydrobromide salt intermediate, facilitating a homogeneous reaction.[5]
-
Heating: Heat the mixture with vigorous stirring on a hot plate set to a gentle reflux (approximately 100°C) for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: Remove the vial from the heat source and allow the solution to cool to room temperature. At this stage, the product exists as the soluble hydrobromide salt.[5]
-
Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. Stir or swirl the mixture. The weak base neutralizes the hydrobromide salt, converting the product to its free base form, which is poorly soluble in the aqueous methanol and precipitates out of solution.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with cold water to remove any inorganic salts and residual methanol. Allow the solid to air-dry on a watch glass or in a desiccator. The crude product is often of high purity.[1]
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). A TLC analysis (e.g., using 50% ethyl acetate/50% hexane) can confirm the purity of the product.[1]
Protocol 2: Microwave-Assisted Synthesis of 2,4-Diphenylthiazole
Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating, drastically reducing reaction times and often increasing yields.[6] This protocol outlines the synthesis of 2,4-diphenylthiazole from 2-chloroacetophenone and thiobenzamide.
Materials:
-
2-Chloroacetophenone (1 mmol)
-
Thiobenzamide (1 mmol)
-
Methanol (2 mL)
-
Microwave reactor with sealed vessels.
Step-by-Step Methodology:
-
Reaction Setup: In a specialized microwave reaction vessel, combine 2-chloroacetophenone (1 mmol) and thiobenzamide (1 mmol).
-
Solvent Addition: Add methanol (2 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 90°C for 30 minutes under pressure (approx. 250 psi).[6] The direct and efficient heating provided by microwaves significantly accelerates the rate of reaction compared to conventional reflux.[7]
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The product can be isolated by removing the solvent under reduced pressure. The resulting crude product may require purification by recrystallization or column chromatography to achieve high purity.
Data Presentation: Performance and Optimization
The choice of synthetic methodology can have a profound impact on reaction efficiency. The following table summarizes typical results, comparing conventional heating with modern microwave-assisted techniques for Hantzsch syntheses.
| Derivative | Method | Reactants | Solvent | Time | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Conventional | 2-Bromoacetophenone, Thiourea | Methanol | 30 min | ~99% | [5] |
| Substituted 2-amino-4-phenylthiazole | Conventional | Substituted α-haloketone, Thiourea | Methanol | 8 h | ~60-75% | [6] |
| Substituted 2-amino-4-phenylthiazole | Microwave | Substituted α-haloketone, Thiourea | Methanol | 30 min | 89-95% | [6] |
| Multi-substituted Thiazole | Ultrasound | α-Bromoacetyl pyranone, Thiourea, Benzaldehyde | Ethanol/Water | 1.5-2 h | 79-90% | [8] |
As the data indicates, microwave irradiation can reduce reaction times from hours to minutes while simultaneously improving product yields.[6][9]
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations.
-
Low Yield or Incomplete Reaction:
-
Insight: The α-haloketone starting material can be unstable. Ensure its purity before starting the reaction.
-
Solution: Increase the reaction time or temperature moderately. Consider switching to a higher-boiling solvent like ethanol or employing microwave irradiation to drive the reaction to completion.[10]
-
-
Formation of Side Products:
-
Insight: Under strongly acidic conditions, the reaction with N-monosubstituted thioureas can yield isomeric 2-imino-2,3-dihydrothiazoles.[11]
-
Solution: Maintain neutral or slightly basic (during work-up) conditions to ensure the regioselective formation of the desired 2-amino-thiazole derivative. The standard protocol involving post-reaction neutralization is designed to prevent this.
-
-
Purification Difficulties:
-
Insight: While many 4-phenylthiazole derivatives precipitate cleanly, some may remain in solution or form oils.
-
Solution: If precipitation does not occur upon neutralization and addition of water, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer can then be dried and concentrated, followed by purification via column chromatography or recrystallization.
-
Logical Workflow Diagram
The following diagram outlines the logical steps from starting materials to final, characterized product in a typical Hantzsch synthesis workflow.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
References
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Bennani, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
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Bennani, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]
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Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1982). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). PMC - NIH. Retrieved from [Link]
-
The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Guchhait, S. K., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. Retrieved from [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). PMC. Retrieved from [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2008). Molecules. Retrieved from [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum. Retrieved from [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Revistas Javeriana. Retrieved from [Link]
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Application of 4-Phenyl-1,3-thiazol-5-amine in Anticancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Aminothiazoles in Oncology
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this class, aminothiazole derivatives have garnered significant attention for their broad spectrum of biological activities, including promising anticancer properties. This guide focuses on the application of a specific aminothiazole derivative, 4-Phenyl-1,3-thiazol-5-amine, in the context of anticancer research.
While direct and extensive research on the anticancer effects of this compound is still emerging, the broader family of 4-phenylthiazole and aminothiazole derivatives has demonstrated significant potential in targeting various cancer hallmarks. Insights from these closely related analogs provide a strong rationale for investigating this compound as a novel anticancer agent. This document, therefore, serves as a comprehensive resource, extrapolating from the established knowledge of similar compounds to provide a technical guide for researchers venturing into the study of this compound. We will explore its potential mechanisms of action, offer detailed protocols for its in vitro evaluation, and provide a framework for its systematic investigation as a potential therapeutic candidate.
Plausible Mechanisms of Anticancer Action: Insights from Structural Analogs
The anticancer activity of aminothiazole derivatives is often attributed to their ability to interact with key biological targets that regulate cell proliferation, survival, and apoptosis. Based on studies of structurally related compounds, the following signaling pathways and molecular targets are pertinent to the investigation of this compound.
Kinase Inhibition: A Prominent Mode of Action
A significant number of thiazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. For instance, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases A and B, which play essential roles in mitotic progression.[1] Inhibition of these kinases leads to mitotic failure and subsequent apoptosis in cancer cells.[1] Furthermore, the thiazole moiety is a core component of Dasatinib, a potent tyrosine kinase inhibitor. Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against various oncogenic kinases.
Caption: Hypothesized Signaling Pathways Targeted by this compound.
Induction of Apoptosis
Many potent anticancer agents, including those with a thiazole core, induce programmed cell death, or apoptosis, in cancer cells. Phthalimide derivatives incorporating a 1,3-thiazole moiety have been shown to trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. The evaluation of apoptotic markers such as caspase-3 and PARP cleavage would be crucial in elucidating the mechanism of this compound.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a detailed, step-by-step methodology for the initial in vitro assessment of the anticancer properties of this compound.
Workflow for In Vitro Anticancer Screening
Caption: In Vitro Screening Workflow for this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying its cytotoxic potential.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO to prepare a stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Binding Buffer.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat the cells with this compound for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on the expected potency of related aminothiazole derivatives. This data should be experimentally determined for the specific compound.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HepG2 | Liver Cancer | 12.5 |
| HCT116 | Colon Cancer | 6.8 |
Conclusion and Future Directions
While the direct investigation of this compound in anticancer research is in its nascent stages, the wealth of data on structurally similar aminothiazole and phenylthiazole derivatives provides a strong foundation for its exploration. The potential for this compound to act as a kinase inhibitor and an inducer of apoptosis makes it an attractive candidate for further study. The protocols and conceptual framework provided in this guide are intended to facilitate a systematic and scientifically rigorous evaluation of its anticancer properties. Future research should focus on determining its precise molecular targets, evaluating its efficacy in preclinical in vivo models, and exploring its structure-activity relationships to optimize its potency and selectivity.
References
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Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available at: [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC - NIH. Available at: [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: The 4-Phenyl-1,3-thiazol-amine Scaffold in Antileishmanial Drug Development
Introduction: The Imperative for New Antileishmanial Agents
Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the Leishmania genus, remains a significant global health problem, particularly in tropical and subtropical regions.[1] The current therapeutic arsenal is plagued by limitations, including high toxicity, parenteral administration, growing parasite resistance, and prohibitive costs.[1] This landscape creates an urgent need for the discovery and development of novel, safe, and effective antileishmanial drugs.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 1,3-thiazole ring, in particular, is a "privileged scaffold" found in numerous biologically active compounds.[2] Its unique chemical properties allow for diverse interactions with biological targets, making it an attractive starting point for drug design. Extensive research has demonstrated the potential of various thiazole derivatives against trypanosomatid parasites, including Leishmania species.[2][3]
Within this class, the 4-phenyl-1,3-thiazol-amine core has emerged as a promising scaffold. While various substitution patterns are possible, research has particularly highlighted the significant antileishmanial potential of 4-phenyl-1,3-thiazol-2-amine derivatives.[4][5][6] These compounds have demonstrated potent activity against Leishmania amazonensis and serve as an excellent model for establishing robust protocols for synthesis, screening, and optimization. This guide provides a detailed framework for researchers, leveraging the well-documented 2-amine isomer as a foundational exemplar to explore the broader potential of this chemical class in antileishmanial drug discovery.
Part 1: Synthesis of 4-Phenyl-1,3-thiazol-2-amine Derivatives
Causality and Rationale
The development of any new chemical entity begins with a reliable and scalable synthetic route. For the synthesis of 4-phenyl-1,3-thiazol-2-amines, the Hantzsch thiazole synthesis is the method of choice.[5] This classical condensation reaction is favored for several reasons:
-
Efficiency: It is a straightforward, one-pot reaction that typically proceeds with good to excellent yields.
-
Accessibility of Starting Materials: The precursors, substituted acetophenones (arylketones) and thiourea, are commercially available and relatively inexpensive.
-
Versatility: The use of various substituted acetophenones allows for the creation of a diverse library of analogs, which is essential for subsequent Structure-Activity Relationship (SAR) studies.
The reaction proceeds by the reaction of an α-haloketone (formed in situ from the acetophenone and iodine) with a thioamide (in this case, thiourea), leading to the formation of the thiazole ring.
Protocol 1: Hantzsch Synthesis of Substituted 4-Phenyl-1,3-thiazol-2-amines
This protocol is adapted from the methodology described by Rodrigues et al. (2018).[5]
Materials & Reagents:
-
Substituted acetophenone (e.g., 4'-chloroacetophenone, 4'-methoxyacetophenone)
-
Thiourea
-
Iodine (I₂)
-
Ethanol
-
Ethyl ether
-
Saturated ammonium hydroxide solution (NH₄OH)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the respective arylketone (1 equivalent) and thiourea (2 equivalents).
-
Addition of Catalyst: Add iodine (I₂) (4 equivalents) to the mixture.
-
Scientist's Note: Iodine acts as both a catalyst and an oxidizing agent, facilitating the formation of the α-haloketone intermediate. The excess ensures the reaction goes to completion.
-
-
Reflux: Heat the mixture under reflux for 4 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Initial Workup: After the reaction is complete, allow the mixture to cool slightly and add hot water. Cool the mixture to room temperature.
-
Iodine Removal: Transfer the mixture to a separatory funnel and wash with three portions of ethyl ether (~10 mL each) to remove any residual iodine. The product will remain in the aqueous phase as a salt.
-
Scientist's Note: This step is crucial for purification. The thiazole amine, being basic, forms a water-soluble salt, while the non-polar iodine is extracted into the ether layer.
-
-
Neutralization and Precipitation: Neutralize the aqueous phase with a saturated solution of ammonium hydroxide until a solid precipitate is formed.
-
Isolation: Isolate the solid product by filtration under reduced pressure using a Büchner funnel. Wash the solid with copious distilled water to remove any inorganic salts.
-
Purification: The pure 4-phenyl-1,3-thiazol-2-amine derivative can be obtained by recrystallization from an ethanol:water (e.g., 4:1) solution.[5]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).
Visualization: Synthetic Workflow
Caption: Proposed inhibition of the Leishmania purine salvage pathway by thiazole derivatives.
Conclusion and Future Directions
The 4-phenyl-1,3-thiazol-amine scaffold, particularly the 2-amine derivatives, represents a validated and highly promising starting point for the development of new antileishmanial therapeutics. The straightforward Hantzsch synthesis allows for the rapid generation of analogs, and the well-defined in vitro screening cascade provides a robust method for identifying potent and selective compounds.
Future work should focus on:
-
SAR Expansion: Synthesizing and testing new analogs based on the insights gained, focusing on modifications that enhance potency against intracellular amastigotes and improve the selectivity index.
-
In-depth MoA Validation: Confirming the inhibition of Leishmania MTAP through enzymatic assays and exploring potential secondary targets.
-
In Vivo Efficacy: Advancing the most promising lead compounds into murine models of cutaneous or visceral leishmaniasis to evaluate their efficacy in a whole-organism context.
[7][8]By following the rigorous protocols and logical frameworks outlined in this guide, researchers can effectively contribute to the critical mission of discovering the next generation of antileishmanial drugs.
References
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da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). Available at: [Link]
-
Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24(29). Available at: [Link]
-
M-Bel-Serrad, S., et al. (2022). Antileishmanial Activities of Medicinal Herbs and Phytochemicals In Vitro and In Vivo: An Update for the Years 2015 to 2021. Molecules, 27(21), 7564. Available at: [Link]
-
Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 29. Available at: [Link]
-
Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed, 30214457. Available at: [Link]
-
Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available at: [Link]
-
da Cruz Filho, I. J., et al. (2023). The biological activities of thiazoles. Anais da Academia Brasileira de Ciências, 95(1). Available at: [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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Foroumadi, A., et al. (2017). Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major. Iranian Journal of Pharmaceutical Research, 16(1), 221–228. Available at: [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Patel, K. D., et al. (2016). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]
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de Oliveira, C. I. S., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Parasitology Research, 118(11), 3165–3173. Available at: [Link]
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Sharifi, I., et al. (2020). In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. Iranian Journal of Parasitology, 15(4), 512–522. Available at: [Link]
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Equbal, A., et al. (2016). In Vitro Evaluation of Antileishmanial Activity of Computationally Screened Compounds against Ascorbate Peroxidase To Combat Amphotericin B Drug Resistance. Antimicrobial Agents and Chemotherapy, 60(6), 3336–3347. Available at: [Link]
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de Oliveira, C. I. S., et al. (2020). Study of in vitro biological activity of thiazoles on Leishmania (Leishmania) infantum. Journal of Global Antimicrobial Resistance, 21, 280–287. Available at: [Link]
-
Hwang, S. H., et al. (2018). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 157, 1030–1044. Available at: [Link]
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Kyriazis, I. D., et al. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 10(19), e3774. Available at: [Link]
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de Farias, A. C. A., et al. (2023). In silico and in vitro tests can reveal promising anti-leishmania activity for natural products and their derivatives. ResearchGate. Available at: [Link]
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Haroon, M., et al. (2021). Synthesis of Hydrazinyl–Thiazole Ester Derivatives, in Vitro Trypanocidal and Leishmanicidal Activities. Journal of the Mexican Chemical Society, 65(4). Available at: [Link]
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Ghattas, M. A., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry, 128, 106069. Available at: [Link]
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Foroumadi, A., et al. (2006). Synthesis and antileishmanial activity of 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters, 16(11), 2969-2972. Available at: [Link]
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Application Notes and Protocols for the Analytical Purity Assessment of 4-Phenyl-1,3-thiazol-5-amine
Introduction
4-Phenyl-1,3-thiazol-5-amine is a heterocyclic amine containing a thiazole ring substituted with phenyl and amine groups. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The purity of this chemical entity is paramount as impurities can affect its biological activity, toxicity, and stability. Therefore, robust and reliable analytical methods are essential for its quality control.
This document provides a comprehensive guide to the analytical methods for assessing the purity of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to provide accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main component from process-related impurities and degradation products.
1.1. Scientific Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is the preferred approach for separating this compound from its potential impurities.[1] The choice of a C18 stationary phase provides a versatile platform for retaining the analyte and its structurally similar impurities through hydrophobic interactions. The use of an acidic modifier in the mobile phase is crucial for protonating the basic amine group, which minimizes peak tailing and improves peak shape.[2] A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
1.2. HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
1.3. Detailed HPLC Protocol
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape of the basic analyte. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for eluting the analyte and impurities. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 254 nm | Common wavelength for aromatic compounds. A Diode Array Detector (DAD) is recommended to assess peak purity.[2] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Preparation | Dissolve in a minimal amount of a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or Methanol. Dilute with the initial mobile phase.[2] | Ensures sample is fully dissolved and compatible with the mobile phase. |
1.4. Data Analysis and Purity Calculation
The purity of this compound is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For a more accurate quantification of impurities, reference standards for each impurity are required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents.
2.1. Scientific Rationale for Method Selection
While this compound itself is not highly volatile, GC-MS is invaluable for detecting and identifying volatile organic impurities. A headspace sampling technique is often employed to introduce only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile active pharmaceutical ingredient (API). Mass spectrometry provides definitive identification of the impurities based on their mass spectra.
2.2. GC-MS Protocol for Residual Solvents
| Parameter | Condition | Rationale |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | A common, robust column suitable for a wide range of volatile compounds. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to separate common laboratory solvents. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Mass Range | 35-550 amu | Covers the mass range of common solvents and potential volatile byproducts. |
| Sample Preparation | Accurately weigh sample into a headspace vial, add a suitable high-boiling solvent (e.g., DMSO), and seal. | Headspace analysis protects the GC system from non-volatile components. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the target compound and can also be used for purity assessment.[3][4][5][6][7]
3.1. Scientific Rationale
¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the expected structure. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment by integrating the signals of the analyte against a certified internal standard of known purity.
3.2. NMR Protocol
| Parameter | Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | DMSO-d₆ or CDCl₃ | Common deuterated solvents that will dissolve the analyte. |
| ¹H NMR Parameters | 32 scans, 1-second relaxation delay | Sufficient scans for a good signal-to-noise ratio. |
| ¹³C NMR Parameters | 1024 scans, 2-second relaxation delay | More scans are needed for the less sensitive ¹³C nucleus. |
| Internal Standard (for qNMR) | Maleic acid or Dimethyl sulfone | A stable, non-volatile standard with signals that do not overlap with the analyte. |
Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical properties of this compound, including its melting point, thermal stability, and the presence of residual solvents or water.[8][9][10]
4.1. Scientific Rationale
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and the detection of polymorphic forms.[10] TGA measures the change in mass of a sample as a function of temperature, which is useful for quantifying volatile content and assessing thermal stability.[9][10] Simultaneous TGA-DSC analysis can provide complementary information in a single experiment.[11]
4.2. Thermal Analysis Workflow
Caption: Workflow for Thermal Analysis.
4.3. TGA/DSC Protocol
| Parameter | Condition | Rationale |
| Instrument | Simultaneous TGA/DSC Analyzer | Provides both mass change and heat flow data in a single run.[11] |
| Sample Pan | Aluminum or Platinum | Chosen based on the temperature range and reactivity of the sample. |
| Sample Size | 5-10 mg | A representative sample size for thermal analysis. |
| Temperature Program | Ramp from 30 °C to 350 °C at 10 °C/min | A typical heating rate to observe thermal events. |
| Atmosphere | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative degradation. |
Method Validation
All analytical methods used for purity assessment must be validated to ensure they are fit for their intended purpose.[12][13] Method validation should be performed in accordance with ICH guidelines (Q2(R2)).[12][13][14]
5.1. Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]
-
Accuracy: The closeness of test results to the true value.[12]
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.[12]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[13]
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is the primary technique for purity and impurity profiling, while GC-MS is essential for identifying volatile impurities. NMR spectroscopy provides definitive structural confirmation and can be used for quantitative purity analysis. Thermal analysis offers valuable insights into the physicochemical properties of the compound. All methods must be properly validated to ensure the reliability of the results, ultimately guaranteeing the quality and safety of this important chemical intermediate.
References
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Characterization of pharmaceuticals using thermal analysis. (2025). ResearchGate. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
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Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH. Retrieved from [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. Retrieved from [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
-
Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. (2023). YouTube. Retrieved from [Link]
-
Separation of 4-Phenyl-5-tetradecylthiazol-2-amine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. (n.d.). NIH. Retrieved from [Link]
-
Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
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Thirty-four non-targeted compounds confirmed by GC-MS using HP-5MS and... (n.d.). ResearchGate. Retrieved from [Link]
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Analyzing and creating compounds of amino thiazole. (n.d.). NeuroQuantology. Retrieved from [Link]
-
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (n.d.). MDPI. Retrieved from [Link]
-
5-phenyl-1,3-thiazole-2,4-diamine. (2025). ChemSynthesis. Retrieved from [Link]
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5-Phenyl-1,3,4-thiadiazol-2-amine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Phenyl-1,3-thiazol-5-amine Synthesis
Welcome to the technical support center for the synthesis of 4-Phenyl-1,3-thiazol-5-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The content is structured in a question-and-answer format to directly address potential challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most effective synthetic routes for preparing this compound?
The synthesis of the 4-phenyl-1,3-thiazole core can be approached through several methods, with the most prominent and adaptable being a modified Gewald reaction.
-
Modified Gewald Reaction: This is a powerful multicomponent reaction that can be tailored to produce thiazoles instead of the traditional 2-aminothiophene products. The key is the selection of the nitrile precursor. When the carbon atom alpha to the nitrile group is substituted with an alkyl or aryl group (e.g., in ethyl phenylcyanoacetate), the reaction pathway is selectively directed towards thiazole formation.[1][2] This method is advantageous due to its convergence and potential for generating diverse derivatives. 1,4-Dithiane-2,5-diol often serves as a stable, air-insensitive precursor for the required aldehyde component in this reaction.[1][2][3]
-
Hantzsch Thiazole Synthesis: While the classic Hantzsch synthesis (reacting α-haloketones with thioamides) is a cornerstone of thiazole chemistry, it is more commonly used to produce 2-amino-4-phenylthiazoles from acetophenone, thiourea, and a halogenating agent.[4][5] Adapting this method for a 5-amino substitution pattern requires non-standard starting materials and is generally less direct than the modified Gewald approach for this specific target.
-
Post-Synthesis Functionalization: An alternative strategy involves the synthesis of a 4-phenylthiazole ring followed by functionalization at the C5 position. This typically involves a halogenation step to produce a 5-halo-4-phenylthiazole, which can then undergo a nucleophilic substitution reaction with an amine source to install the desired amino group.[6] This route may involve multiple steps and require optimization of the substitution reaction.
Q2: Can you explain the mechanism of the modified Gewald reaction that leads to thiazole formation?
The modified Gewald reaction's selectivity between thiophene and thiazole formation is a critical concept. Two putative mechanisms are considered, with the outcome predetermined by the substitution on the nitrile precursor.[1]
-
Initial Condensation: The reaction begins with a Knoevenagel-type condensation between the aldehyde (generated in situ from a precursor like 1,4-dithiane-2,5-diol) and the active methylene nitrile.
-
Sulfur Addition & Cyclization: Elemental sulfur adds to the condensed intermediate.
-
Bifurcation Point:
-
Thiophene Pathway (Gewald Default): If the α-carbon of the nitrile has available protons (e.g., phenylacetonitrile), an intramolecular cyclization occurs onto the nitrile group, leading to a 2-aminothiophene after tautomerization.[1][7]
-
Thiazole Pathway (Modified): If the α-carbon is substituted (e.g., with a phenyl group as in your target's precursor), the typical Gewald mechanism is blocked. The reaction is believed to proceed through an alternative cyclization pathway, yielding the thiazole ring.[1] The failure of substrates lacking an acidic proton or those with significant steric hindrance to react supports this mechanistic hypothesis.[1]
-
Below is a diagram illustrating this mechanistic bifurcation.
Caption: Mechanistic bifurcation in the Gewald reaction.
Troubleshooting Guide
This section addresses specific experimental problems. Follow the logical workflow below to diagnose and resolve issues.
Caption: General troubleshooting workflow for synthesis optimization.
Problem 1: Low or No Product Yield
-
Probable Cause 1: Poor Reagent Quality or Purity.
-
Probable Cause 2: Suboptimal Solvent or Base.
-
Explanation: The choice of solvent and base dramatically impacts reaction efficiency. The solvent must solubilize the reagents, particularly the aldehyde precursor and elemental sulfur. The base facilitates the initial condensation. In scoping studies for a modified Gewald reaction, trifluoroethanol proved to be a superior solvent, likely due to its high polarity and slightly acidic nature, which aids in solubilizing the aldehyde precursor.[1][3] Bases like DBU and TMG can lead to high conversion but may result in lower isolated yields due to side reactions or purification difficulties.[3]
-
Solution:
-
Switch to trifluoroethanol as the solvent if you are using less polar options like ethanol or chlorobenzene.[1][3]
-
Use a mild organic base like triethylamine (NEt₃), which has been shown to provide a good balance of conversion and isolated yield.[1][3]
-
Refer to the data table below for a comparison of different reaction conditions.
-
-
-
Probable Cause 3: Inappropriate Reaction Temperature or Time.
-
Explanation: These reactions require sufficient thermal energy to proceed but can lead to byproduct formation or decomposition at excessive temperatures. Reaction times can be long, often requiring several hours.
-
Solution:
-
Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[8][9]
-
Optimize the temperature. For the modified Gewald reaction, temperatures between 60-80 °C are typically effective.[1][3]
-
Consider using microwave irradiation, which has been shown to accelerate reaction times and improve yields for Gewald and other thiazole syntheses.[7][10]
-
-
| Entry | Base | Solvent | Conversion (%) | Isolated Yield (%) | Reference |
| 1 | NEt₃ | Trifluoroethanol | 84 | 58 | [3] |
| 2 | NEt₃ | Ethanol | 25 | N/D | [3] |
| 3 | NEt₃ | Chlorobenzene | 18 | N/D | [3] |
| 4 | DBU | Trifluoroethanol | 100 | 5 | [3] |
| 5 | TMG | Trifluoroethanol | 100 | 33 | [3] |
| 6 | Piperidine | Trifluoroethanol | 0 | 0 | [3] |
| (N/D: Not Determined) |
Problem 2: Formation of 2-Aminothiophene as a Major Side Product
-
Probable Cause: Incorrect Nitrile Starting Material.
-
Explanation: This is the most common reason for obtaining the undesired thiophene regioisomer when using the Gewald reaction. The formation of a thiazole is contingent on blocking the standard Gewald pathway. This is achieved by using a nitrile precursor that is substituted at the α-position to the cyano group.[1][2] Using a precursor with an α-methylene group (e.g., 2-phenylacetonitrile) will almost exclusively yield the 2-aminothiophene.[1]
-
Solution:
-
CRITICAL: Ensure your starting material is an α-substituted nitrile, such as ethyl phenylcyanoacetate or another α-aryl/α-alkyl cyanoacetate.
-
Verify the structure of your nitrile precursor by ¹H NMR before starting the reaction.
-
-
Problem 3: Difficulties in Product Isolation and Purification
-
Probable Cause 1: Contamination with Elemental Sulfur.
-
Explanation: Unreacted elemental sulfur is a common contaminant and can be difficult to remove from the crude product.
-
Solution:
-
During work-up, wash the crude solid with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (use with extreme caution in a well-ventilated fume hood) or by hot filtration with a non-polar solvent.
-
Optimize the stoichiometry to use a minimal excess of sulfur.
-
-
-
Probable Cause 2: Formation of Tarry, Insoluble Byproducts.
-
Explanation: Overheating or extended reaction times can lead to polymerization or decomposition, creating tars that complicate purification.
-
Solution:
-
Refine the reaction temperature and time based on TLC monitoring to stop the reaction upon completion of product formation.
-
For purification, after initial filtration, attempt recrystallization from a suitable solvent like ethanol, methanol, or an ethanol/water mixture.[4][5][11]
-
If recrystallization fails, column chromatography on silica gel is the recommended next step.[12] A gradient elution with a hexane/ethyl acetate system is often effective.[13]
-
-
Experimental Protocol: Modified Gewald Synthesis of a 4-Phenyl-5-Substituted Thiazole
This protocol is adapted from established procedures for the synthesis of 2-substituted thiazoles via a modified Gewald reaction and serves as an excellent starting point for optimization.[1][3]
Materials:
-
Ethyl phenylcyanoacetate (1.0 equiv)
-
1,4-Dithiane-2,5-diol (0.5-0.75 equiv)
-
Triethylamine (NEt₃) (1.1 equiv)
-
2,2,2-Trifluoroethanol (Solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl phenylcyanoacetate (1.0 equiv) and 1,4-dithiane-2,5-diol (0.5 equiv).
-
Solvent and Base Addition: Add trifluoroethanol to achieve a concentration of approximately 0.1-0.15 M with respect to the nitrile. Add triethylamine (1.1 equiv) to the mixture.
-
Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction may take between 6 to 10 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water or a dilute solution of sodium bicarbonate (5% NaHCO₃) to precipitate the crude product.[8]
-
Stir for 30 minutes.
-
-
Isolation:
-
Purification:
-
Air-dry the crude solid.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel to obtain the final, pure this compound derivative.
-
References
-
Van der Heiden, S., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
-
El-Sayed, H. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
-
Shetty, P., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(11), 4978-4982. [Link]
-
ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
-
Sahu, S., et al. (2017). Scheme 1 Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. ResearchGate. [Link]
-
Kamali, M. (2016). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]
-
Al-Badran, A., et al. (2021). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 23(15), 5879–5883. [Link]
-
Apollo. (n.d.). Thiazole formation through a modified Gewald reaction. Apollo - University of Cambridge Repository. [Link]
-
Van der Heiden, S., et al. (2015). (PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]
-
Sonawane, P. D., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Oriental Journal of Chemistry, 38(6). [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
de Mello, T. F., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors, 11(1), 503. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Jain, S., & Singh, J. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 464-469. [Link]
Sources
- 1. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole formation through a modified Gewald reaction. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
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- 11. Bot Verification [rasayanjournal.co.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nanobioletters.com [nanobioletters.com]
Technical Support Center: 4-Phenylthiazole Synthesis
Welcome to the technical support hub for 4-phenylthiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic procedure. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting steps to empower you in the lab.
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for constructing the thiazole ring and is the primary focus of this guide.[1] It typically involves the condensation of an α-haloketone with a thioamide.[1][2] While robust, the reaction is not without its potential pitfalls, leading to issues with yield and purity. This guide will address these common side reactions and provide practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product yield is significantly lower than expected. What are the most likely causes?
A1: Low yields in a Hantzsch synthesis are a common issue that can almost always be traced back to a few key parameters. Let's break them down:
-
Purity of Starting Materials: This is the most critical factor. Impurities in your α-haloketone (e.g., 2-bromoacetophenone) or thioamide (e.g., thiobenzamide or thiourea) can introduce competing side reactions that consume your reactants.[3] 2-aminothiophenol, a related precursor, is particularly susceptible to oxidation, which dramatically lowers yields.[3]
-
Action: Always verify the purity of your starting materials via NMR or melting point analysis before beginning the synthesis. Use freshly purified reagents if there is any doubt.
-
-
Reaction Conditions:
-
Temperature: While many Hantzsch syntheses are run with gentle heating to ensure reaction completion, excessive heat can lead to the decomposition of thermally sensitive thioamides or the formation of polymeric byproducts.[4][5]
-
Moisture: The presence of water can be detrimental, as it can hydrolyze intermediates or react with certain reagents. Using anhydrous solvents is highly recommended.[3]
-
Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one starting material in the final mixture or promote the formation of byproducts like bis-thiazoles.[3]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.
-
Q2: After workup, my product is a dark, difficult-to-purify oil instead of a solid. What are these impurities?
A2: Obtaining a dark oil suggests the presence of significant impurities. The most common culprits are:
-
Polymeric Materials: α-haloketones, especially in the presence of base or heat, can self-condense to form polymeric tars.
-
Unreacted Starting Materials: If the reaction was incomplete, residual starting materials can contaminate the product.
-
Side-Reaction Products: Various side reactions can produce a complex mixture of byproducts that inhibit crystallization.
-
Oxidation Products: For certain precursors, oxidation can lead to colored impurities.[6]
Solution Workflow:
-
Attempt Trituration: Try stirring the crude oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexane or diethyl ether). This can sometimes induce crystallization of the desired product.
-
Column Chromatography: This is the most effective method for separating the target compound from a complex mixture. A silica gel column using a hexane/ethyl acetate gradient is a common starting point.[4]
-
Re-evaluate Workup: Ensure that the pH was properly adjusted during the workup. Incomplete neutralization can leave ionic species in the organic layer, which may present as oils.
Q3: My NMR analysis indicates the presence of an isomer. What is the most common side reaction product?
A3: In the Hantzsch synthesis, particularly under acidic conditions, the formation of a 2-imino-2,3-dihydrothiazole isomer is a known side reaction.[3] This occurs due to a competing cyclization pathway where the nitrogen atom of an intermediate attacks the carbon of a protonated hydroxyl group.
This side product can often be difficult to separate from the desired 2-aminothiazole due to their similar polarities. Careful optimization of reaction pH and temperature can minimize its formation.[3]
Visualizing a Common Side Reaction
The diagram below illustrates the mechanistic fork leading to the desired 2-aminothiazole versus the isomeric 2-imino byproduct.
Caption: Competing pathways in Hantzsch synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Hantzsch synthesis of 4-phenylthiazole?
A1: The Hantzsch synthesis is a powerful reaction that proceeds through a well-established, multi-step mechanism.[2]
-
Nucleophilic Attack (S-Alkylation): The reaction begins with the sulfur atom of the thioamide acting as a nucleophile and attacking the α-carbon of the haloketone in an SN2 reaction. This displaces the halide and forms a thioimino ether intermediate.[2][5]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting five-membered ring intermediate, a hydroxy thiazoline derivative, readily eliminates a molecule of water to form the final, stable aromatic thiazole ring. The aromaticity of the product is a strong thermodynamic driving force for this final step.[5]
Hantzsch Synthesis Workflow
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Q2: Why is a base, such as sodium carbonate, used during the product workup?
A2: The Hantzsch reaction generates a hydrohalic acid (like HBr or HCl) as a byproduct. If the final thiazole product contains a basic nitrogen atom (such as in 2-aminothiazoles), this acid will protonate it, forming a hydrohalide salt. These salts are often soluble in the reaction medium (e.g., ethanol/water). Adding a mild base like sodium carbonate or sodium bicarbonate neutralizes the acid, converting the salt back to the free base form of the thiazole.[2] The free base is typically much less soluble in the aqueous mixture and will precipitate out, allowing for easy isolation by filtration.[2]
Q3: Are there modern, more efficient methods to perform this synthesis?
A3: Yes, significant progress has been made to improve the efficiency and environmental friendliness of the Hantzsch synthesis. Modern approaches often focus on:
-
Microwave Irradiation: Using microwave assistance can dramatically reduce reaction times from hours to minutes and often improves yields.[7]
-
Ultrasound Irradiation: Sonication is another energy-efficient method that can lead to higher yields, shorter reaction times, and milder reaction conditions.[8]
-
Heterogeneous Catalysis: The use of reusable solid catalysts, such as copper silicate or silica-supported tungstosilisic acid, simplifies product purification (the catalyst can be filtered off) and makes the process more environmentally benign.[8][9]
Troubleshooting Summary & Workflow
The following table summarizes the common issues and recommended actions.
| Symptom | Potential Cause | Recommended Troubleshooting Action | Rationale |
| Low Product Yield | Impure starting materials | Verify purity via MP, NMR, or TLC before starting. Recrystallize or distill if necessary.[3][4] | Prevents consumption of reagents in side reactions. |
| Incorrect reaction temperature | Optimize temperature. Avoid excessive heat to prevent decomposition.[4] | Balances reaction rate against thermal stability of reagents. | |
| Presence of moisture | Use anhydrous solvents and oven-dried glassware.[4] | Prevents hydrolysis of key intermediates. | |
| Oily/Impure Product | Polymeric byproducts | Purify via column chromatography or trituration with a non-polar solvent.[6] | Separates the desired product from high molecular weight tars. |
| Incomplete neutralization | During workup, ensure the pH is basic (pH 8-9) before extraction or filtration. | Ensures the product is in its neutral, less soluble form for isolation. | |
| Isomeric Impurities | Acid-catalyzed side reaction | Run the reaction under neutral or slightly basic conditions if possible. Monitor pH. | Minimizes the pathway leading to the 2-imino-2,3-dihydrothiazole byproduct.[3] |
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Reference Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of a Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 0.995 g)
-
Thiourea (7.5 mmol, 0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2][3]
-
Scientist's Note: A slight excess of the thioamide component is often used to ensure the complete consumption of the more expensive α-haloketone.
-
-
Solvent Addition: Add 5 mL of methanol to the vial.[2]
-
Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (around 65-70 °C) with stirring for 30-60 minutes.[2]
-
Scientist's Note: The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase) to determine the point of complete consumption of the 2-bromoacetophenone.
-
-
Cooling: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation (Workup): Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly. A precipitate should form.[3]
-
Scientist's Note: This step neutralizes the HBr formed during the reaction, causing the free base of the product to precipitate.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (the filter cake) with a small amount of cold water to remove any inorganic salts.[2]
-
Drying: Carefully transfer the solid to a tared watch glass and allow it to air-dry or dry in a vacuum oven at a low temperature to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
References
- Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole - Benchchem.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. ResearchGate. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Sciforum. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc. [Link]
-
Synthesis and Characterization of Some Novel 5,2 and 4,2 Bisthiazoles Derivatives. ResearchGate. [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. [Link]
-
Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1][2][4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. RSC Advances. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of 4-Phenyl-1,3-thiazol-5-amine
Welcome to the technical support center for the purification of 4-Phenyl-1,3-thiazol-5-amine (CAS No: 412311-69-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry. Its purification can be challenging due to its chemical nature and the potential for impurity formation during synthesis. The primary synthesis route to 5-aminothiazoles is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids. This process can lead to several impurities that require careful separation.
Common challenges in the purification of this compound include:
-
Removal of Unreacted Starting Materials: Incomplete reactions can leave behind starting materials that may have similar polarities to the product.
-
Separation of Isomeric Byproducts: Depending on the synthetic route, isomeric aminothiazoles or other heterocyclic byproducts can form, which are often difficult to separate.
-
Product Degradation: Aminothiazoles can be sensitive to harsh pH conditions and high temperatures, leading to degradation during purification.
-
"Oiling Out" During Recrystallization: The compound may separate as a liquid instead of forming crystals, a common issue with many organic compounds.
This guide will provide you with the necessary tools and knowledge to overcome these challenges.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Question: My this compound "oiled out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem that occurs when the compound separates from the solution as a liquid. This can be due to several factors, including a high concentration of impurities, a rapid cooling rate, or an inappropriate choice of solvent.
Causality and Solutions:
-
High Impurity Load: Impurities can disrupt the crystal lattice formation. If your crude material is highly impure, consider a preliminary purification step like a solvent wash or a quick filtration through a silica plug before attempting recrystallization.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling process. Only after the solution has reached room temperature should you place it in an ice bath to maximize crystal recovery.
-
-
Inappropriate Solvent System: The solvent may be too good at dissolving the compound even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.
-
Solution 1: Add a small amount of a "poorer" solvent (an anti-solvent) to the hot solution until it becomes slightly turbid, then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Solution 2: Experiment with different solvent systems. A good starting point for aminothiazoles is a polar protic solvent like ethanol or methanol, often in combination with water or a non-polar solvent like hexanes.
-
Question: I have very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery can be due to using too much solvent, incomplete crystallization, or loss of product during filtration.
Causality and Solutions:
-
Excess Solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. After dissolving, you can try to carefully evaporate some of the solvent to reach the saturation point before cooling.
-
-
Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Solution: Ensure the flask is left in an ice bath for at least 30-60 minutes. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
-
Product Loss During Washing: Washing the crystals with a solvent in which they are soluble will lead to product loss.
-
Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.
-
Column Chromatography Issues
Question: My compound is streaking on the silica gel column and the separation from impurities is poor. What is the cause?
Answer: Streaking of basic compounds like amines on silica gel is a common issue and is often due to strong interactions with the acidic silanol groups on the silica surface.
Causality and Solutions:
-
Acid-Base Interactions: The basic amine group on your compound can interact strongly with the acidic silica gel, leading to band broadening and tailing.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent. A common choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., ethyl acetate/hexanes). The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Solution 2 (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
-
Overloading the Column: Applying too much crude material to the column will exceed its separation capacity.
-
Solution: As a rule of thumb, use a mass ratio of silica gel to crude material of at least 30:1, and ideally 50:1 or more for difficult separations.
-
Question: I can't find a solvent system that separates my product from a persistent impurity on a silica gel TLC plate. What are my options?
Answer: If you are unable to achieve separation on TLC, you will not be able to separate the compounds using column chromatography with the same solvent system.
Causality and Solutions:
-
Similar Polarity of Compounds: Your product and the impurity may have very similar polarities, making them difficult to resolve.
-
Solution 1 (Try Different Solvent Systems): Experiment with a wider range of solvent systems for your TLC analysis. Instead of just ethyl acetate/hexanes, try dichloromethane/methanol or other combinations with different solvent selectivities.
-
Solution 2 (Consider an Alternative Purification Technique): If chromatographic separation is not feasible, consider other purification methods. If the impurity has a different acidity or basicity, an acid-base extraction could be effective. Alternatively, preparative HPLC can offer much higher resolution for challenging separations.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Based on the structure (an aromatic amine), polar protic solvents are a good starting point. We recommend trying ethanol or a mixture of ethanol and water . Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Then, allow it to cool slowly. Other solvent systems to consider include ethyl acetate/hexanes.
Q2: How can I assess the purity of my this compound after purification?
A2: The purity of your final product should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA as a modifier) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and help identify any remaining impurities.
-
Melting Point: A sharp melting point close to the literature value (if available) is an indicator of high purity. The melting point for this compound is reported to be 135 °C.[1]
Q3: What are the recommended storage conditions for purified this compound?
A3: As an amine, the compound may be susceptible to oxidation and degradation over time, especially when exposed to light and air. It is recommended to store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound from an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. Add the solvent portion-wise until the solid just dissolves.
-
Once the solid is fully dissolved, slowly add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Flash Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, Hexanes, Triethylamine (Et₃N)
-
Chromatography column
-
Collection tubes
Procedure:
-
Select the Eluent System: Determine the optimal solvent system by running TLC plates. A good starting point is a mixture of ethyl acetate and hexanes. Add ~0.5% triethylamine to the solvent mixture to prevent streaking. The ideal Rf value for the product on the TLC plate should be around 0.2-0.3.
-
Pack the Column: Pack the chromatography column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elute the Column: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualized Workflows
Decision Tree for Purification Method Selection
Caption: A general workflow for the purification and subsequent analysis of this compound.
Summary of Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 412311-69-4 | [1] |
| Molecular Formula | C₉H₈N₂S | [1] |
| Molecular Weight | 176.24 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 135 °C | [1] |
| Solubility | Soluble in ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers. | [2] |
References
-
Wikipedia. (2023, November 29). Cook–Heilbron thiazole synthesis. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Crystallization of 4-Phenyl-1,3-thiazol-5-amine Derivatives
Welcome to the technical support center for the crystallization of 4-Phenyl-1,3-thiazol-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques necessary to overcome common challenges in obtaining high-quality crystals of these valuable compounds.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your crystallization experiments in a direct question-and-answer format.
Q1: My this compound derivative "oiled out" during cooling instead of forming crystals. What are the causes and how can I resolve this?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline material.[1] This typically occurs when the compound's melting point is lower than the solution's temperature at the point of supersaturation or when significant impurities are present.[1] For this compound derivatives, which possess a relatively rigid core but can have flexible side chains, the propensity to oil out can be influenced by the nature of the substituents.
Causality and Solutions:
-
High Solute Concentration and Rapid Cooling: A high concentration of the solute combined with fast cooling can lead to a rapid increase in supersaturation, favoring the formation of a metastable oily phase over an ordered crystal lattice.
-
Inappropriate Solvent Choice: The solvent system may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.
-
Solution: A different solvent or a binary solvent system is often the key. For aminothiazole derivatives, ethanol is a good starting point for crystallization.[3][4] If your compound is too soluble in ethanol, consider adding a less polar "anti-solvent" in which the compound is poorly soluble, such as n-hexane or water, dropwise until slight turbidity is observed. Then, heat to redissolve and cool slowly.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.[1] Common impurities in the synthesis of thiazole derivatives can include unreacted starting materials (e.g., α-haloketones and thiourea derivatives) or byproducts.[5][6]
-
Solution: Purify the crude product before crystallization, for example, by column chromatography. If the impurities are colored, a charcoal treatment of the hot solution may be effective.
-
Q2: I'm only getting very fine needles or a microcrystalline powder. How can I grow larger, single crystals suitable for X-ray diffraction?
A2: The formation of small or needle-like crystals is usually a result of rapid nucleation and crystal growth. To obtain larger, higher-quality crystals, the goal is to slow down the crystallization process, allowing fewer nuclei to form and grow over a longer period.
Strategies for Growing Larger Crystals:
-
Slower Cooling Rate: As mentioned previously, a very slow cooling rate is crucial. A hot, saturated solution should be allowed to cool to room temperature undisturbed over several hours before any further cooling in a refrigerator or freezer.[2]
-
Vapor Diffusion: This is a highly effective technique for growing high-quality single crystals, especially when working with small amounts of material.[2] The compound is dissolved in a small amount of a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.
Experimental Workflow: Vapor Diffusion for Crystallization
Caption: Vapor diffusion workflow for growing single crystals.
-
Solvent Layering: This technique involves carefully layering a solution of your compound with a less dense, miscible anti-solvent.[2] Diffusion at the interface of the two solvents creates a zone of supersaturation where crystals can grow slowly.
Q3: How do I choose the best solvent for crystallizing my this compound derivative?
A3: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. The principle of "like dissolves like" is a good starting point. Given the aromatic and amine functionalities, polar protic and polar aprotic solvents are often good candidates.
Solvent Selection Strategy:
-
Initial Screening: Test the solubility of a small amount of your compound (a few milligrams) in various solvents at room temperature. Good candidates will show low to moderate solubility.
-
Heating Test: For solvents where the compound is sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. A good solvent will fully dissolve the compound upon heating.
-
Cooling Test: Allow the hot solution to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a crystalline precipitate.
Table 1: Common Solvents for Crystallization of Aminothiazole Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting point for 2-amino-4-phenylthiazole derivatives.[3][4] |
| Methanol | Polar Protic | 65 | Can be effective, but its lower boiling point offers a smaller solubility gradient.[7] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can be a good alternative. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Moderately Polar | 77 | A good choice for compounds with intermediate polarity. |
| Toluene | Nonpolar | 111 | Useful for less polar derivatives or as a component in a binary solvent system. |
| Water | Very Polar | 100 | Generally, aminothiazoles have low solubility in water, making it a potential anti-solvent.[8] |
| n-Hexane | Nonpolar | 69 | A common anti-solvent to be used with more polar solvents.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should be aware of when crystallizing this compound derivatives?
A1: Impurities in your final product often originate from the synthetic route. The Hantzsch thiazole synthesis, a common method for preparing such compounds, involves the reaction of an α-haloketone with a thiourea derivative.[5] Therefore, potential impurities include:
-
Unreacted starting materials: Residual α-haloketone or thiourea.
-
Byproducts of side reactions: These can be structurally similar to the desired product, making them more challenging to remove by crystallization.
-
Reagents from previous steps: Any excess reagents or catalysts that were not completely removed during the workup.
The presence of these impurities can significantly impact crystallization by disrupting the crystal lattice.[1]
Diagram: Impact of Impurities on Crystal Growth
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. smolecule.com [smolecule.com]
Technical Support Center: Optimizing the Solubility of 4-Phenyl-1,3-thiazol-5-amine for In Vitro Assays
Welcome to the technical support center for 4-Phenyl-1,3-thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in in vitro settings. Poor aqueous solubility is a common hurdle for many promising small molecules, and this guide will equip you with the knowledge and protocols to ensure reliable and reproducible experimental outcomes.[1][2]
Understanding the Challenge: Physicochemical Profile of this compound
While specific experimental data for this compound is not extensively published, its chemical structure—containing a phenyl group and a thiazole amine moiety—suggests it is a lipophilic molecule with poor water solubility.[3] The presence of the amine group indicates it is likely a weak base, making its solubility susceptible to changes in pH.
Anticipated Properties:
-
Low Aqueous Solubility: The phenyl ring contributes to its hydrophobicity.
-
Weakly Basic Nature: The thiazol-5-amine group can be protonated, suggesting pH-dependent solubility.
-
Potential for Precipitation: When transitioning from a high-concentration stock solution (e.g., in DMSO) to an aqueous assay buffer, the compound may precipitate.[4]
This guide will address these anticipated challenges with a systematic, step-by-step approach to improving the solubility of this compound for your in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A1: The Root of the Problem: Solvent Shift Precipitation
This is a classic case of "solvent shift" or "antisolvent precipitation." Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous environment of your cell culture medium.[] When the DMSO stock is diluted into the medium, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the compound in solution, leading to precipitation.[4]
Troubleshooting Steps:
-
Optimize DMSO Concentration:
-
Initial Check: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%.[6][7] Higher concentrations can be toxic to cells and may alter their response.[7][8]
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual reduction in DMSO concentration can sometimes prevent shock precipitation.
-
-
Employ Co-solvents:
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[][9]
-
Recommended Co-solvents:
-
Protocol: Prepare an intermediate stock of this compound in a mixture of DMSO and a co-solvent before the final dilution in the aqueous medium.
-
Q2: I'm still seeing precipitation even with co-solvents. What other formulation strategies can I try?
A2: Advanced Formulation Techniques for Enhanced Solubility
If co-solvents alone are insufficient, more advanced formulation strategies can be employed. These involve the use of excipients that can encapsulate or otherwise interact with the compound to keep it in solution.
1. pH Adjustment:
-
Principle: As a weak base, the solubility of this compound can be significantly increased by lowering the pH of the solution.[] At a pH below its pKa, the amine group will be protonated, forming a more water-soluble salt.
-
Experimental Protocol:
-
Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 7.4).
-
Determine the solubility of the compound in each buffer.
-
Select the lowest pH that provides adequate solubility and is compatible with your assay system. Note: Drastic changes in pH can impact cellular health and protein function. Always run a vehicle control with the pH-adjusted buffer.
-
2. Use of Surfactants:
-
Mechanism: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[11] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[11]
-
Recommended Surfactants for In Vitro Assays:
-
Important Consideration: Use surfactants at the lowest effective concentration, ideally just above their CMC, to minimize cytotoxicity.[4]
3. Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[16][17][18]
-
Commonly Used Cyclodextrins:
-
Experimental Workflow: See the detailed protocol section below for preparing a cyclodextrin inclusion complex.
Q3: I've managed to get my compound into solution, but my assay results are inconsistent. Could there be other issues at play?
A3: Beyond Solubility: The Challenge of Non-Specific Binding
Once you've achieved a clear solution, you may still face issues with non-specific binding (NSB) . This occurs when your lipophilic compound adsorbs to plasticware, other proteins in the medium (like serum albumin), or even other cellular components that are not your target.[20][21][22] This reduces the effective concentration of your compound available to interact with its intended target, leading to variability in your results.
Strategies to Mitigate Non-Specific Binding:
-
Use Low-Binding Labware: Whenever possible, use polypropylene or specially treated low-binding microplates and tubes.
-
Include a "Carrier" Protein: Adding a small amount of Bovine Serum Albumin (BSA) (e.g., 0.1%) to your assay buffer can help to block non-specific binding sites on plasticware.
-
Incorporate a Non-ionic Surfactant: Low concentrations of a non-ionic surfactant like Tween® 20 (e.g., 0.01-0.05%) can reduce the adsorption of your compound to surfaces.[4]
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol will help you systematically determine the best solvent system for this compound.
Materials:
-
This compound
-
DMSO
-
Ethanol
-
PEG 400
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Buffers at pH 5.0, 6.0
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a matrix of solvent systems as outlined in the table below.
-
Add the compound to each solvent system to achieve a target concentration (e.g., 100 µM).
-
Vortex each solution thoroughly.
-
Incubate at room temperature for 1 hour.
-
Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
Data Summary Table: Solubility Matrix
| Solvent System | Final DMSO (%) | Final Co-solvent (%) | Visual Observation (Precipitation) |
| PBS, pH 7.4 | 1% | 0% | |
| PBS, pH 6.0 | 1% | 0% | |
| PBS, pH 5.0 | 1% | 0% | |
| PBS, pH 7.4 | 1% | 5% Ethanol | |
| PBS, pH 7.4 | 1% | 5% PEG 400 |
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a stock solution of this compound complexed with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to make a 10% (w/v) solution. Gentle heating and stirring may be required.
-
Add the Compound: While stirring, slowly add the powdered this compound to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Visualizing the Workflow
Diagram 1: Decision Tree for Improving Solubility
Caption: A decision-making workflow for troubleshooting solubility issues.
Diagram 2: Mechanism of Cyclodextrin Encapsulation
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 28241-62-5: 4-methyl-5-phenyl-1,3-thiazol-2-amine [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. Lysis buffer - Wikipedia [en.wikipedia.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Thiazole Ring Stability in Synthesis
Introduction
Welcome to the Technical Support Center for thiazole synthesis. The thiazole ring is a cornerstone heterocycle in pharmaceuticals, agrochemicals, and materials science, valued for its aromatic stability and versatile reactivity.[1][2] However, under common synthetic conditions, this seemingly robust scaffold can be prone to unexpected decomposition, leading to diminished yields, complex purification challenges, and compromised product integrity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the degradation of the thiazole ring during its synthesis and modification. Drawing from established literature and field-proven insights, we will explore the causal mechanisms behind common stability issues and provide actionable, evidence-based solutions.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis
Question: I am performing a classic Hantzsch synthesis between an α-haloketone and a thioamide. My reaction mixture turns dark, and I'm getting a complex mixture of products with a very low yield of the desired thiazole. What is going wrong?
Answer: This is a common issue that typically points to one of three primary causes: instability of the thioamide starting material, improper reaction conditions, or side-reactions during workup.
Causality & Mechanism: The Hantzsch synthesis begins with the nucleophilic attack of the thioamide's sulfur on the α-haloketone.[3][4] This is followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. However, thioamides can be unstable, especially in strongly acidic or basic conditions, or at elevated temperatures, leading to decomposition before they can react.[5] Furthermore, the initial product is often the hydrohalide salt of the thiazole, which requires careful neutralization.[4] Rushing the neutralization or using an overly strong base can cause decomposition of the product itself, particularly if it bears sensitive functional groups.
Step-by-Step Troubleshooting Protocol:
-
Assess Thioamide Stability: Before starting, verify the purity and stability of your thioamide. If it has been stored for a long time, consider recrystallizing or re-purifying it. For sensitive thioamides, consider synthesizing them fresh and using them immediately.
-
Optimize Reaction Temperature: The Hantzsch reaction is often exothermic. While gentle heating can be necessary to initiate the reaction, overheating can promote side reactions and decomposition.[3][4]
-
Recommendation: Start the reaction at room temperature or slightly above (e.g., 40-50°C). Monitor the reaction progress by TLC. If the reaction is sluggish, gradually increase the temperature, but avoid aggressive heating. For many standard preparations, stirring for 30-60 minutes at a gentle heat (e.g., on a hot plate set to a low setting) is sufficient.[3][4]
-
-
Controlled Neutralization: The product is an amine salt and needs to be neutralized to isolate the free base. This step is critical.
-
Protocol: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a mild base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), with swirling.[3][4][6] Avoid using strong bases like NaOH unless specifically required, as this can lead to hydrolysis or ring opening, especially with sensitive substituents.
-
-
Solvent Choice: While alcohols like methanol or ethanol are common, ensure they are of high purity. Water content can sometimes interfere, although some modern "green" protocols successfully use water as a solvent.[3][7]
Issue 2: My Thiazole Compound Degrades During Palladium Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling on a bromo-thiazole derivative, but I'm observing significant decomposition and de-bromination, resulting in low yields of my desired biaryl product. How can I improve the stability?
Answer: Thiazoles are generally good substrates for palladium-catalyzed cross-coupling reactions.[8] However, the thiazole nitrogen can coordinate with the palladium catalyst, and the ring itself can be susceptible to reductive or oxidative pathways within the catalytic cycle, leading to degradation.
Causality & Mechanism: The stability of thiazoles in Pd-catalyzed reactions is influenced by the catalyst system and reaction conditions. The thiazole nitrogen is a Lewis base (pKa of conjugate acid ≈ 2.5) and can act as a ligand for the palladium center, potentially altering the catalyst's activity or leading to catalyst inhibition.[8] More critically, under certain conditions, side reactions like hydrodehalogenation (loss of the bromine) or protodeboronation of the boronic acid partner can occur.[3]
Recommended Protocol for Stable Cross-Coupling:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often stabilize the palladium catalyst and promote the desired oxidative addition and reductive elimination steps over side reactions.
-
Recommendation: Use ligands like SPhos, XPhos, or RuPhos. Simple PPh₃ can be less effective in some cases.[9]
-
-
Base Selection: Use a moderately strong but non-nucleophilic base.
-
Temperature and Atmosphere Control: Run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation. Use the lowest temperature that allows for a reasonable reaction rate.
-
Recommendation: Start with temperatures around 80-100°C and monitor by TLC or LC-MS. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, minimizing thermal decomposition.
-
-
Consider N-Oxide Strategy: For C-H activation/arylation reactions, converting the thiazole to its N-oxide can direct reactivity to the C2-position and allow for milder reaction conditions, which can be followed by a deoxygenation step.[10]
Issue 3: Unexpected Ring Opening or Rearrangement
Question: After treating my thiazole derivative with a strong base (like n-BuLi) to functionalize the C2 position, I am isolating products that suggest the ring has opened or rearranged. What is happening?
Answer: The proton at the C2 position of the thiazole ring is the most acidic due to its position between two heteroatoms, making it susceptible to deprotonation by strong bases.[10][11] However, the resulting 2-lithiothiazole or thiazolium ylide can be unstable under certain conditions, leading to ring cleavage.
Causality & Mechanism: Deprotonation at C2 with a strong organolithium or Hauser base is a standard method for C2-functionalization.[10] The resulting anion is stabilized. However, subsequent reactions or warming can lead to complex rearrangements or ring-opening pathways, especially if the nitrogen atom is quaternized (alkylated) to form a thiazolium salt. Quaternization dramatically increases the acidity of the C2-proton, but the resulting carbene/ylide can participate in ring expansion or cleavage reactions.[10]
Preventative Measures & Protocol:
-
Low-Temperature Conditions: Perform the deprotonation and subsequent electrophilic quench at very low temperatures.
-
Protocol: Dissolve the thiazole substrate in an anhydrous ether solvent (like THF or Et₂O). Cool the solution to -78°C (dry ice/acetone bath). Slowly add the strong base (e.g., n-BuLi) and stir for 30-60 minutes at -78°C. Then, add the electrophile (e.g., an alkyl halide or aldehyde) at -78°C and allow the reaction to proceed at that temperature before slowly warming to room temperature.
-
-
Avoid Quaternization Unless Intended: Be mindful that alkylating agents (like methyl iodide) will react with the ring nitrogen to form a thiazolium salt.[10] This activates the C2 position but also opens up different reactivity pathways. If simple C2-functionalization is desired, direct deprotonation is preferred.
-
Alternative: Metal-Halogen Exchange: If your thiazole is substituted with a halogen (e.g., 2-bromothiazole), metal-halogen exchange using n-BuLi at low temperatures is an excellent and often cleaner alternative to direct deprotonation for generating the 2-lithiothiazole intermediate.[10]
Process Flow Diagram: Troubleshooting Thiazole Synthesis
Caption: Troubleshooting workflow for identifying and solving thiazole decomposition issues.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of the thiazole ring? A1: The thiazole ring itself is relatively stable across a moderate pH range. However, extreme conditions can be problematic. In strongly acidic media (pH < 1), the ring nitrogen (pKa ≈ 2.5) will be protonated, which deactivates the ring toward electrophilic attack but can make attached functional groups (like esters or amides) more susceptible to hydrolysis.[10][12] In strongly basic media, the C2 proton becomes acidic and can be removed by bases like organolithiums or alkali metal hydroxides at high concentrations, potentially leading to ring-opening.[10][11]
Q2: My thiazole compound is yellowing over time when stored. What causes this photodegradation? A2: Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[12][13] Exposure to light, particularly UV radiation, can promote reactions with atmospheric oxygen. One common pathway involves reaction with singlet oxygen in a [4+2] cycloaddition, leading to unstable endoperoxides that rearrange into various degradation products, often colored.[13] To prevent this, store sensitive thiazole derivatives protected from light in amber vials or wrapped in foil, preferably in a cool, inert atmosphere.[12]
Q3: What is the general thermal stability of thiazole derivatives? A3: The core thiazole ring is thermally robust. Fused systems like thiazolo[5,4-d]thiazole can have decomposition temperatures (Td) exceeding 350-400°C.[14] However, the overall thermal stability is highly dependent on the substituents attached to the ring. Molecules with long alkyl chains or functional groups like carboxylic acids may decompose at lower temperatures. Thermogravimetric Analysis (TGA) is the standard method to determine the specific decomposition temperature of a compound.[14][15][16]
Q4: Are there any protecting groups suitable for the thiazole ring nitrogen? A4: Protecting the thiazole nitrogen is not as common as with more basic heterocycles like imidazole, due to its lower basicity.[10] Direct N-alkylation or N-acylation is often difficult and can lead to quaternization, which dramatically changes the ring's reactivity. In cases where protection is absolutely necessary, strategies often involve complex multi-step sequences. For most synthetic transformations on the ring, it is preferable to choose reagents and conditions that are compatible with the unprotected thiazole.
Q5: My synthesis involves a strong reducing agent. Is the thiazole ring stable? A5: The thiazole ring is susceptible to cleavage by strong reducing agents. Catalytic hydrogenation with catalysts like Platinum is generally tolerated, but harsh, dissolving metal reductions (e.g., sodium in liquid ammonia) or reductive desulfurization agents like Raney Nickel will readily cleave the ring.[17][18] If a reduction is needed elsewhere in the molecule, choose milder, more selective reagents (e.g., sodium borohydride for reducing a ketone) that do not affect the aromatic thiazole core.[10]
Summary of Key Stability Parameters
| Condition Category | Stressor | General Effect on Thiazole Ring | Recommended Preventative Action |
| pH | Strong Acid (pH < 1) | Protonation of N3; potential hydrolysis of substituents.[11][12] | Buffer reaction medium; use acid-stable protecting groups for other functionalities. |
| Strong Base | Deprotonation at C2; potential for ring-opening.[10][17] | Use non-nucleophilic bases; perform reactions at low temperatures (-78°C). | |
| Redox | Strong Oxidants (H₂O₂, mCPBA) | N-oxidation, S-oxidation, or ring cleavage.[10][12] | Use milder oxidants; run reactions under inert atmosphere. |
| Strong Reductants (Na/NH₃, Raney Ni) | Reductive cleavage and desulfurization.[17][18] | Use selective reducing agents (e.g., NaBH₄ for carbonyls). | |
| Energy | High Temperature (>150-200°C) | Thermal fragmentation; dependent on substituents.[13][19] | Use lowest effective reaction temperature; consider microwave synthesis for shorter times. |
| UV/Visible Light | Photodegradation, especially for aryl-thiazoles.[12][13] | Store compounds in amber vials; protect reactions from light. | |
| Catalysis | Palladium Catalysts | Potential for catalyst inhibition or side reactions.[8][20] | Use bulky, electron-rich phosphine ligands; maintain inert atmosphere. |
Thiazole Decomposition Pathways
Caption: Major pathways for thiazole ring decomposition under redox and strong base conditions.
References
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. (2022). NIH. Retrieved January 19, 2026, from [Link]
- Process of producing 2-aminothiazole. (n.d.). Google Patents.
-
Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
- Purification of 2-aminothiazole. (n.d.). Google Patents.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. Retrieved January 19, 2026, from [Link]
-
Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. Retrieved January 19, 2026, from [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Reductive ring opening of thiazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Investigations on the Thermal-Induced Degradation of Transitional Coordination Complexes. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. Retrieved January 19, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 19, 2026, from [Link]
-
Thermogravimetric analysis (TGA) curves of the imidazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 19, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH. Retrieved January 19, 2026, from [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]
-
Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Fundamental and Applied Sciences. Retrieved January 19, 2026, from [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. rsc.org [rsc.org]
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- 10. Thiazole - Wikipedia [en.wikipedia.org]
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- 17. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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- 20. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 4-Phenyl-1,3-thiazol-5-amine
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Welcome to the technical support center for the synthesis of 4-Phenyl-1,3-thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section provides in-depth answers to specific problems you may encounter during the scale-up synthesis of this compound.
Q1: My reaction yield has significantly dropped after moving from a lab-scale to a pilot-plant scale. What are the likely causes and how can I mitigate this?
Low yield upon scale-up is a frequent issue. The primary culprits are often related to mass and heat transfer limitations, changes in reagent addition rates, and inefficient mixing.
Causality and Solutions:
-
Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature. Exothermic or endothermic steps can lead to localized "hot spots" or "cold spots," promoting side reactions or incomplete conversion.
-
Solution: Employ a reactor with a jacketed cooling/heating system and an overhead stirrer. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise to control the temperature.
-
-
Poor Mixing: Inadequate agitation can lead to heterogeneous reaction mixtures, where reactants are not in optimal contact.
-
Solution: Use a properly sized impeller and optimize the stirring speed. For multiphasic reactions, ensure the stirring is sufficient to create a fine emulsion or suspension.
-
-
Reagent Addition Rate: The rate of addition of a critical reagent can dramatically influence the outcome. A rate that is optimal on a small scale may be too fast on a larger scale, leading to localized high concentrations and side product formation.
-
Solution: Scale the addition time proportionally to the increase in batch size. Utilize a syringe pump or a programmable addition funnel for precise control.
-
Q2: I am observing a significant amount of a dark, tarry byproduct in my crude product. What is this and how can I prevent its formation?
The formation of dark, polymeric, or tarry byproducts is a common issue in many organic syntheses, including the formation of thiazole derivatives. This is often due to decomposition of starting materials or intermediates under the reaction conditions.
Causality and Solutions:
-
Decomposition of Starting Materials: Certain starting materials, like α-haloketones (e.g., 2-bromo-1-phenylethanone), can be unstable and prone to self-condensation or polymerization, especially at elevated temperatures.[1][2][3]
-
Solution: Use freshly prepared or purified starting materials. Store sensitive reagents at low temperatures and under an inert atmosphere. Consider in-situ generation of the α-haloketone if possible.
-
-
Side Reactions of Thioamides: Thioamides, such as thiourea, can undergo self-condensation or react with other species in the reaction mixture to form undesired byproducts.[4][5][6]
-
Solution: Optimize the stoichiometry of your reactants. A slight excess of the thioamide may be beneficial in some cases, but a large excess can lead to purification challenges.
-
-
Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can promote decomposition pathways.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the reaction is complete, quench it promptly and proceed with the workup.
-
Q3: The purification of my scaled-up batch of this compound by column chromatography is proving to be difficult and inefficient. Are there better alternatives?
Column chromatography, while effective on a small scale, can be cumbersome, time-consuming, and expensive for large quantities of material.
Alternative Purification Strategies:
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Solvent Selection: Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities are either highly soluble or insoluble. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, and toluene.
-
-
Acid-Base Extraction: Since this compound possesses a basic amino group, an acid-base extraction can be a powerful purification technique.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer with a suitable base (e.g., 1M NaOH, saturated NaHCO₃) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Collect the purified product by filtration or by separating the organic layer and evaporating the solvent.
-
-
-
Slurry Wash: If the impurities are significantly more soluble than the desired product in a particular solvent, a slurry wash can be effective.
-
Protocol:
-
Suspend the crude solid in a suitable solvent.
-
Stir the slurry for a period of time to allow the impurities to dissolve.
-
Filter the solid, wash with fresh solvent, and dry.
-
-
Q4: What are the primary safety concerns I should be aware of when scaling up the synthesis of this compound?
Safety is paramount in any chemical synthesis, and the risks are often magnified during scale-up.
Key Safety Considerations:
-
Thiourea: Thiourea is classified as toxic and can have adverse health effects, particularly on the thyroid gland, with chronic exposure.[4]
-
Handling: Always handle thiourea in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities, consider using a respirator.[4]
-
-
α-Haloketones (e.g., 2-bromo-1-phenylethanone): These compounds are often lachrymators (tear-producing) and skin irritants.[1]
-
Handling: Handle in a fume hood and wear appropriate PPE. Have an eyewash station and safety shower readily available.
-
-
Solvents: Many organic solvents are flammable and can be toxic.
-
Handling: Use solvents in well-ventilated areas, away from ignition sources. Ground and bond metal containers to prevent static discharge.
-
-
Carbon Disulfide (if using the Cook-Heilbron synthesis): Carbon disulfide is highly flammable, volatile, and toxic. It can cause severe health effects upon exposure.[7][8][9][10][11]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q5: What are the most common synthetic routes to prepare this compound?
The two most prevalent methods for the synthesis of aminothiazoles are the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis, with a notable variation for 5-aminothiazoles known as the Cook-Heilbron synthesis.
-
Hantzsch Thiazole Synthesis: This is a classic and widely used method for preparing thiazole derivatives.[12][13][14][15] It involves the reaction of an α-haloketone with a thioamide. For this compound, this would typically involve a derivative where the 5-amino group is pre-installed or formed in a subsequent step. A common route to the related 2-amino-4-phenylthiazole involves reacting 2-bromo-1-phenylethanone with thiourea.[16][17][18]
-
Gewald Aminothiophene Synthesis: This multicomponent reaction is a powerful tool for the synthesis of 2-aminothiophenes.[19][20][21] While it primarily yields thiophenes, modifications can lead to thiazole formation.[22][23]
-
Cook-Heilbron Synthesis: This is a specific method for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent.[24] For this compound, the starting material would be 2-amino-2-phenylacetonitrile.[25][][27][28]
Q6: What are the critical process parameters to monitor during the scale-up?
-
Temperature: As discussed, maintaining a consistent and controlled temperature is crucial to minimize side reactions and ensure complete conversion.
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can lead to product degradation.
-
Stoichiometry: Precise control of the reactant ratios is essential for maximizing yield and minimizing impurities.
-
pH: In reactions involving acid or base catalysts or workups, monitoring and controlling the pH is critical.
Q7: What analytical techniques are recommended for in-process control and final product characterization?
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the formation of impurities.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: A useful indicator of purity. The melting point of this compound is reported to be 135 °C.[29]
-
Elemental Analysis: To confirm the elemental composition of the compound.
-
III. Experimental Protocols and Visualizations
Protocol 1: Synthesis of 2-Amino-2-phenylacetonitrile (Starting material for Cook-Heilbron Synthesis)
This protocol is adapted from a known procedure.[25]
Materials:
-
Benzonitrile
-
Anhydrous Toluene
-
Diisobutylaluminum hydride (DIBAL-H) solution in toluene (e.g., 1.5 M)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Methanol
-
Anhydrous Sodium Sulfate
Procedure:
-
Under an argon atmosphere, dissolve benzonitrile (1 equivalent) in anhydrous toluene in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to 0 °C.
-
Add a solution of DIBAL-H in toluene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of sodium cyanide in DMF.
-
Add the reaction mixture to the sodium cyanide solution.
-
Stir the mixture at room temperature for 3 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by the addition of anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by acid-base extraction to obtain 2-amino-2-phenylacetonitrile.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (A related, well-documented procedure)
This protocol provides a general guideline for the Hantzsch synthesis.[24]
Materials:
-
2-Bromo-1-phenylethanone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a reaction vessel, combine 2-bromo-1-phenylethanone (1 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as a solvent and a stir bar.
-
Heat the mixture with stirring to reflux (around 65 °C) for 30 minutes to 1 hour, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.
-
Collect the resulting precipitate by filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Air-dry the solid to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylthiazole.
Visualizations
Caption: Hantzsch Thiazole Synthesis Workflow.
Caption: Troubleshooting workflow for scale-up synthesis.
IV. References
-
PrepChem.com. Synthesis of 2-amino-2-phenyl acetonitrile.
-
Echemi. Understanding Thiourea: Properties, Safety, and Industrial Handling.
-
Australian Government Department of Climate Change, Energy, the Environment and Water. Carbon disulfide.
-
ChemicalBook. 2-Bromo-1-phenyl-pentan-1-one synthesis.
-
Annexe Chem Pvt Ltd. Thiourea: Unraveling Its Diverse Applications.
-
Organic Syntheses. Organic Syntheses Procedure.
-
ResearchGate. Carbon disulfide. Just toxic or also bioregulatory and/or therapeutic? | Request PDF.
-
Vedantu. Thiourea: Structure, Properties, Synthesis & Applications.
-
Wikipedia. Thiourea.
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation.
-
National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
-
National Center for Biotechnology Information. Carbon Disulfide Acute Exposure Guideline Levels.
-
Centers for Disease Control and Prevention. Carbon Disulfide | ToxFAQs™ | ATSDR.
-
Wikipedia. Phenacyl bromide.
-
BOC Sciences. CAS 16750-42-8 2-Amino-2-phenylacetonitrile.
-
BenchChem. Troubleshooting low yield in the synthesis of thiazole compounds.
-
ChemSynthesis. 2-bromo-1-phenylethanone - 70-11-1, C8H7BrO, density, melting point, boiling point, structural formula, synthesis.
-
ResearchGate. Hantzsch thiazole synthesis.
-
New Jersey Department of Health. Carbon disulfide - Hazardous Substance Fact Sheet.
-
ChemSynthesis. 2-amino-2-phenylacetonitrile - 16750-42-8, C8H8N2, density, melting point, boiling point, structural formula, synthesis.
-
SynArchive. Hantzsch Thiazole Synthesis.
-
Stenutz. 2-bromo-1-phenylethanone.
-
ResearchGate. 2-Bromo-1-phenylethanone.
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
-
ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram.
-
National Center for Biotechnology Information. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem.
-
Wikipedia. Gewald reaction.
-
National Institutes of Health. Thiazole formation through a modified Gewald reaction - PMC.
-
Der Pharma Chemica. A green chemistry approach to gewald reaction.
-
National Institutes of Health. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl].
-
International Journal of Pharmaceutical Sciences and Drug Research. Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
-
National Institutes of Health. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.
-
ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction.
-
Biosynth. This compound | 412311-69-4 | MRA31169.
-
MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
-
MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
-
National Institutes of Health. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC.
-
National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC.
-
eScientific Solutions. 4-phenyl-1,3-thiazol-2-amine.
-
Santa Cruz Biotechnology. 4-methyl-5-phenyl-1,3-thiazol-2-amine | CAS 28241-62-5 | SCBT.
-
ResearchGate. Synthesis of 1,3-thiazole 4 and 1,3-thiazolinone 5.
-
Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
Sources
- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. stenutz.eu [stenutz.eu]
- 4. nbinno.com [nbinno.com]
- 5. annexechem.com [annexechem.com]
- 6. Thiourea: Structure, Properties, Synthesis & Applications [vedantu.com]
- 7. Carbon disulfide - DCCEEW [dcceew.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Carbon Disulfide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbon Disulfide | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
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- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. synarchive.com [synarchive.com]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 16. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escientificsolutions.com [escientificsolutions.com]
- 19. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 22. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. biosynth.com [biosynth.com]
Technical Support Center: 4-Phenyl-1,3-thiazol-5-amine Synthesis
Introduction
Welcome to the technical support guide for the synthesis and purification of 4-Phenyl-1,3-thiazol-5-amine. This molecule is a valuable building block in medicinal chemistry and drug development, making its purity a critical parameter for successful downstream applications. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during its synthesis and subsequent purification. We will explore the causality behind common experimental challenges and provide detailed, field-proven protocols to ensure you obtain a high-purity final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The most common synthetic routes involve the cyclization of an α-halophenylacetonitrile with a source of thioformamide or the reaction of 2-amino-2-phenylacetonitrile with a thiocarbonyl compound. Impurities often arise from these starting materials or from competing reaction pathways.
Q1: My final product is a mixture of the desired 5-amino isomer and a significant, hard-to-separate byproduct. What is this impurity and how can I avoid it?
Answer: This is a frequent and challenging issue. The most likely culprit is the formation of a constitutional isomer, the 2-imino-3-phenyl-2,3-dihydro-1,3-thiazole . This side-reaction is a known complication in thiazole syntheses that proceed via a Hantzsch-type mechanism, particularly when reaction conditions are not carefully controlled.[1]
Causality (The "Why"):
The cyclization step can proceed via two different nucleophilic attacks. The desired pathway involves the sulfur atom attacking the electrophilic carbon, followed by cyclization and tautomerization to the stable aromatic amino form. However, the nitrogen of the thioamide can also act as the initial nucleophile, leading to an intermediate that preferentially forms the imino isomer. The regioselectivity of this cyclization is highly sensitive to pH.[1]
-
Acidic Conditions: Favor the formation of the undesired 2-imino isomer.
-
Neutral to Basic Conditions: Favor the formation of the desired 2-amino (or in this case, 5-amino) isomer.[1]
Mitigation Strategy:
-
pH Control: Maintain a neutral or slightly basic pH throughout the reaction. If your starting materials are salts (e.g., hydrochlorides), add a non-nucleophilic base like sodium bicarbonate or triethylamine to neutralize the acid.
-
Temperature Management: Avoid excessive heat, as high temperatures can sometimes promote isomerization or decomposition, leading to a more complex mixture.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. Aim to stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that might favor side-product formation.
Q2: My reaction mixture has turned into a dark brown, tarry substance, and the yield of my desired product is very low. What happened?
Answer: A dark, tarry reaction mixture typically indicates polymerization or the formation of complex polysulfides. This is a common issue in sulfur-based heterocyclic synthesis if the reaction conditions are too harsh.
Causality (The "Why"):
-
Excessive Heat: Overheating the reaction is the most common cause. Starting materials, especially nitriles and thioamides, can polymerize at elevated temperatures.
-
Impure Reagents: Impurities in the starting materials (e.g., elemental sulfur, thioamides) can catalyze unwanted side reactions.
-
Air Oxidation: Some intermediates may be sensitive to air, leading to oxidative polymerization or decomposition.
Mitigation Strategy:
-
Strict Temperature Control: Maintain the recommended reaction temperature. If the protocol calls for reflux, ensure it is gentle and not overly vigorous.
-
Use High-Purity Reagents: Ensure your α-halophenylacetonitrile and thioformamide source are of high purity. If necessary, purify them before use.
-
Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
Purification: While prevention is key, a tarry crude product can sometimes be salvaged. Column chromatography is often necessary to separate the desired product from the polymeric baseline material.
Q3: My TLC plate shows multiple spots after the reaction: a spot for my product, spots for unreacted starting materials, and a few other faint spots. What is the best purification strategy?
Answer: The presence of multiple spots indicates an incomplete reaction and possibly minor side-product formation. The best purification strategy depends on the polarity differences between your product and the impurities. A combination of extraction followed by either recrystallization or column chromatography is usually effective.
Strategy Workflow:
-
Aqueous Workup/Extraction: First, perform an acid-base extraction to remove bulk impurities.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a mild acid (e.g., 1M HCl) to remove any basic starting materials.
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts.[2]
-
Wash with brine, dry the organic layer over sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Choose Your Primary Purification Method:
-
Recrystallization: If the product is a solid and the impurities have different solubilities, this is the preferred method for its simplicity and scalability.
-
Column Chromatography: This is the most powerful technique for separating compounds with similar polarities. It is essential if recrystallization fails or if the product is an oil.[2]
-
Detailed Purification Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is highly effective for removing small amounts of impurities from a solid product. The key is selecting a solvent (or solvent system) in which the target compound is soluble at high temperatures but poorly soluble at low temperatures.[2]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). The ideal solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and gently heat for 5-10 minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting "Oiling Out": If your compound separates as a liquid oil instead of solid crystals, it means the melting point of your compound (or the compound-impurity mixture) is lower than the boiling point of the solvent.
-
Solution: Re-heat the mixture to re-dissolve the oil, add slightly more solvent to reduce saturation, and try cooling even more slowly. If it persists, a different solvent system is required.[2]
Protocol 2: Flash Column Chromatography
For amine-containing compounds, special considerations are needed to prevent peak tailing on silica gel, which is acidic.
Step-by-Step Methodology:
-
TLC Analysis & Eluent Selection:
-
Run TLC plates with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find an eluent that gives your target compound an Rf value of 0.2-0.4 .[2]
-
To prevent peak tailing, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) , to your eluent system.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Let the solvent drain until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane.
-
Dry Loading (Recommended): Add a small amount of silica gel to your dissolved sample and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often results in better separation.
-
Wet Loading: Carefully pipette the concentrated solution of your sample directly onto the top of the silica bed.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Apply gentle pressure (using a pump or inert gas) to run the column.
-
-
Fraction Monitoring & Collection:
-
Monitor the fractions as they elute using TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (standard) or Amino-functionalized Silica | Standard silica is cost-effective. Amino-functionalized silica can improve peak shape for basic compounds without needing a mobile phase modifier.[3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate + 1% Triethylamine (TEA) | A common system with tunable polarity. TEA neutralizes acidic silanol groups on the silica surface, preventing peak tailing of the amine.[3] |
| Dichloromethane/Methanol + 1% Triethylamine (TEA) | For more polar impurities that are not well-separated with Hex/EtOAc. | |
| TLC Rf Target | 0.2 - 0.4 | Provides the best resolution and a reasonable elution time during column chromatography.[2] |
Frequently Asked Questions (FAQs)
Q: What is the best way to confirm the purity of my final product? A: A combination of techniques is ideal.
-
TLC: To quickly check for the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value (135 °C) indicates high purity.[4] A broad melting range suggests impurities are present.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing purity by checking for signals corresponding to impurities.
-
LC-MS or HPLC: Provides quantitative purity data and can detect impurities not visible by TLC. A reversed-phase C18 column with an acidic modifier (like 0.1% TFA or formic acid) in the mobile phase (Water/Acetonitrile or Water/Methanol) is a good starting point for analysis.[5]
Q: Can I use HPLC for purification instead of flash chromatography? A: Yes, preparative HPLC is an excellent method for achieving very high purity, especially for difficult separations. The principles are the same as analytical HPLC, but you would use a column with a larger diameter. A C18 column with a water/acetonitrile gradient containing an acidic modifier like TFA is a common choice for purifying basic compounds like this.[5]
Q: My synthesis involves an α-bromophenylacetonitrile starting material which is unstable. How can I handle it? A: α-halonitriles can be lachrymatory and unstable. It is often best to use them immediately after preparation or purchase. Store them in a cool, dark place, and handle them in a well-ventilated fume hood. If the quality is suspect, it's better to synthesize it fresh to avoid introducing impurities from the start.
Visual Diagrams
Caption: Reaction pathways for 5-aminothiazole synthesis.
Caption: General purification workflow decision tree.
References
- BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives.
-
Request PDF. (2025). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. [Link]
-
Chemical Synthesis Database. (2025). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. [Link]
- Ivashkevich, O. A., et al. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- Thermo Fisher Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific phenyl columns.
- International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
- Asian Journal of Chemistry. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.
- Google Patents. (n.d.). Processes to produce certain 2-(pyridine-3-yl)thiazoles.
-
MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of New[1][6]Thiazolo[4,5-d]pyridazin-4(5H)-ones.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl].
- Journal of Molecular Structure. (n.d.).
-
ResearchGate. (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. [Link]
- BenchChem. (n.d.). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ResearchGate. (n.d.). Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide 41. [Link]
- Google Patents. (n.d.). Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.
- Der Pharma Chemica. (n.d.).
-
MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
Sources
Technical Support Center: Alternative Catalysts for Hantzsch Thiazole Synthesis
Welcome to the technical support hub for researchers, chemists, and drug development professionals exploring modern alternatives to classical Hantzsch thiazole synthesis. The traditional Hantzsch reaction, while robust, often relies on harsh conditions and volatile organic solvents.[1][2] The drive towards greener, more efficient, and versatile synthetic routes has led to the development of numerous alternative catalytic systems.[3][4]
This guide provides in-depth, field-tested insights into troubleshooting experiments with these novel catalysts. It is structured to address specific issues you might encounter, explaining the underlying chemical principles to empower your experimental design and execution.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad challenges applicable across various alternative catalytic systems.
Q1: My reaction is sluggish or incomplete, even with a published alternative catalyst. What are the first things to check?
A: Before altering core parameters, always verify the fundamentals:
-
Reagent Purity: The classic Hantzsch synthesis involves an α-haloketone and a thioamide.[5][6] Impurities in these starting materials are a primary cause of low yields. α-Haloketones can degrade, releasing acidic halides that can interfere with catalysis. Thioureas can contain manufacturing residues. Verify purity by NMR or melting point before use.
-
Catalyst Quality & Activity: Many "green" catalysts like ionic liquids or deep eutectic solvents (DESs) are hygroscopic. Absorbed water can alter viscosity and polarity, hindering the reaction. Dry your catalyst under vacuum before use. For solid-supported catalysts, ensure the catalyst has not been deactivated from previous use or improper storage.
-
Stoichiometry: While the core reaction is a 1:1 condensation, some protocols suggest a slight excess of the thioamide component (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion, especially if the α-haloketone is prone to self-condensation or other side reactions.[6]
Q2: I'm observing the formation of multiple unidentified side products on my TLC plate. What's happening?
A: Side product formation often points to issues with regioselectivity or competing reaction pathways.
-
Regioselectivity with Substituted Thioureas: When using an N-monosubstituted thiourea, condensation can occur at either the substituted or unsubstituted nitrogen. In neutral or basic conditions, the reaction typically yields the 2-(N-substituted amino)thiazole. However, under acidic conditions, the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can become significant, leading to a mixture of products.[7] If a single isomer is desired, careful control of pH is critical.
-
Intermediate Stability: The Hantzsch mechanism proceeds through several intermediates.[2] If the final cyclization and dehydration steps are slow, these intermediates can be isolated or participate in undesired side reactions. Increasing the temperature or choosing a catalyst that better facilitates dehydration can resolve this.
Troubleshooting Guide: Specific Catalyst Systems
Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs)
Ionic liquids and DESs are gaining traction as green solvent/catalyst systems that can enhance reaction rates and simplify product isolation.[8][9] However, their unique properties present specific challenges.
Q: My yield is low and the reaction mixture is extremely viscous when using a choline chloride:urea DES. How can I improve this?
A: This is a common issue related to the physical properties of the DES.
-
Causality: A high viscosity impedes effective mixing and mass transfer, preventing the reactants from interacting efficiently at the molecular level. This slows the reaction rate significantly. While the DES acts as the catalyst, its primary role as a solvent is compromised if it's too thick.
-
Troubleshooting Steps:
-
Moderate Heating: Gently warming the reaction mixture (e.g., to 60-80 °C) can dramatically decrease the viscosity of the DES without causing thermal degradation of the reactants. Monitor the reaction by TLC to find the optimal temperature.
-
Co-Solvent Addition: While it may seem counterintuitive to the "solvent-free" benefit, adding a small amount (5-10% v/v) of a green co-solvent like ethanol or water can significantly reduce viscosity. An ethanol/water mixture has been shown to be an effective medium.[3]
-
Mechanical Stirring: Ensure you are using a powerful overhead or magnetic stirrer that can handle the viscous medium. A weak stirrer may only agitate the top layer, leaving the bulk of the reaction mixture stagnant.
-
Heterogeneous & Solid-Supported Catalysts
Catalysts like silica-supported tungstosilisic acid (SiW/SiO₂) offer excellent reusability and simplified workup.[3][4][10]
Q: The activity of my recycled silica-supported catalyst has dropped significantly after the first run. Why?
A: A decrease in catalyst activity points to deactivation or physical loss of the active component.
-
Causality: The active catalytic species (e.g., tungstosilisic acid) can slowly leach from the solid support into the reaction medium with each cycle.[3][4] Additionally, the porous surface of the silica can become fouled by organic residues or byproducts, blocking access to the active sites.
-
Self-Validating Protocol & Troubleshooting:
-
Post-Reaction Catalyst Washing: After filtering the catalyst, implement a rigorous washing protocol. Wash sequentially with a solvent that dissolves your product (e.g., ethyl acetate), followed by a more polar solvent like ethanol or acetone to remove adsorbed starting materials, and finally with a low-boiling solvent like diethyl ether to facilitate drying.
-
Reactivation: Some solid catalysts can be reactivated by calcination (heating at high temperatures) to burn off organic residues. Consult the literature for your specific catalyst, as conditions vary.
-
Quantify Leaching: Before recycling, dry and weigh the catalyst. A significant mass loss indicates physical loss during filtration or leaching of the active species. If leaching is suspected (e.g., a 28% drop in yield by the fourth run[3][4]), you may need to accept a limited number of reuse cycles or explore methods to more strongly anchor the catalyst to the support.
-
Comparative Overview of Alternative Catalysts
The table below summarizes the performance of various catalytic systems for the Hantzsch synthesis, providing a quick reference for selecting a starting point for your experiments.
| Catalyst System | Typical Conditions | Reaction Time | Yield Range (%) | Key Advantages | Potential Issues & Ref |
| None (Solvent-Free) | Grinding or Microwave | 5-15 min | 85-95% | Extremely fast, no catalyst/solvent needed. | Limited to reactive substrates, potential for thermal runaway.[11] |
| Deep Eutectic Solvent | 80 °C, neat | 1-3 h | 80-95% | Green, recyclable, acts as both solvent and catalyst. | High viscosity, potential need for co-solvent or heat.[9] |
| SiW/SiO₂ | Reflux in EtOH/H₂O or Ultrasonic | 2-4 h | 79-90% | Heterogeneous, reusable, high yields. | Catalyst leaching, deactivation after several cycles.[3][4] |
| DABCO (Organocatalyst) | Reflux in Ethanol | 2-5 h | 85-95% | Metal-free, mild, commercially available. | Can be sensitive to substrate scope.[1] |
| Acidic Conditions (HCl) | 80 °C in EtOH/HCl | < 30 min | 70-75% | Can alter regioselectivity to favor imino-thiazole isomers. | Produces isomeric mixtures, requires careful control.[7] |
Experimental Protocols & Workflows
Protocol 1: Hantzsch Synthesis using a Reusable Heterogeneous Catalyst (Silica-Supported Tungstosilisic Acid)
This protocol is adapted from a green, multi-component procedure and demonstrates the use of a recyclable solid acid catalyst.[3]
-
Rationale: This method leverages a solid acid catalyst to avoid the use of corrosive liquid acids. The one-pot, three-component approach is highly atom-economical. Ultrasonic irradiation is used as an energy-efficient alternative to conventional heating to accelerate the reaction.[3]
Step-by-Step Methodology:
-
Reactant Charging: In a 50 mL round-bottom flask, combine the α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 1.0 mmol), thiourea (1.2 mmol), and a substituted benzaldehyde (1.0 mmol).
-
Catalyst & Solvent Addition: Add the silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (0.1 g). Add a 1:1 mixture of ethanol/water (10 mL).
-
Expert Insight: The ethanol/water mixture serves as an environmentally benign solvent system that effectively dissolves the reactants while allowing for easy recovery of the solid catalyst.[3]
-
-
Reaction: Place the flask in an ultrasonic bath at room temperature. Irradiate for 2-3.5 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate).
-
Catalyst Recovery: Upon completion, filter the reaction mixture using a Buchner funnel to recover the solid SiW/SiO₂ catalyst.
-
Self-Validation: The catalyst should be washed thoroughly with ethanol (3 x 10 mL) and dried in an oven at 100 °C for 1 hour before reuse. Weigh the catalyst to check for physical loss. Its activity can be validated in a subsequent run.[4]
-
-
Product Isolation: Pour the filtrate into cold water (50 mL). The solid product will precipitate.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure thiazole derivative. Characterize by NMR, IR, and melting point analysis.
Visualizing the Experimental Workflow
The following diagram outlines the key decision points and steps in a typical Hantzsch synthesis experiment using an alternative catalyst.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Mechanistic Insight: The Role of the Catalyst
Understanding how a catalyst influences the reaction is key to troubleshooting. The Hantzsch synthesis begins with the nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone.[6][9] The subsequent steps involve intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]
Alternative catalysts primarily serve to accelerate one or more of these key steps.
Sources
- 1. bepls.com [bepls.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 9. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Thiazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Aurora Kinase Inhibitors: Profiling Phenyl-Thiazole Scaffolds Against Established Clinical Candidates
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is in a constant state of evolution. Among the key targets in oncology, the Aurora kinase family—essential regulators of mitotic progression—has garnered significant attention. This guide provides an in-depth, objective comparison of a promising class of phenyl-thiazole-based Aurora kinase inhibitors against established clinical and preclinical candidates. While direct experimental data on 4-Phenyl-1,3-thiazol-5-amine as an Aurora kinase inhibitor is not extensively available in public literature, we will focus on the well-characterized lead compound from a closely related series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , and compare its performance with prominent inhibitors such as Alisertib (MLN8237), Barasertib (AZD1152), Danusertib (PHA-739358), and Tozasertib (VX-680).
This guide is structured to provide not just a comparative analysis of potency but also a deeper understanding of the experimental methodologies and the underlying cellular mechanisms, empowering researchers to make informed decisions in their own discovery and development programs.
The Central Role of Aurora Kinases in Mitosis and Oncology
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in ensuring the fidelity of cell division. The three main isoforms, Aurora A, B, and C, have distinct yet coordinated functions:
-
Aurora A (AURKA) is primarily associated with centrosome maturation and separation, as well as the assembly of the bipolar mitotic spindle.[1][2] Its dysregulation can lead to centrosome amplification and genomic instability.
-
Aurora B (AURKB) is a component of the chromosomal passenger complex (CPC) and is crucial for proper chromosome alignment and segregation, the spindle assembly checkpoint, and cytokinesis.[2][3] A key substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (H3S10ph), a hallmark of mitosis.[4][5]
-
Aurora C (AURKC) is most prominently expressed in meiotic cells, but its overexpression has been noted in various cancers, where it is thought to have functions that overlap with Aurora B.[3]
Given their critical role in cell proliferation, the overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[3] Inhibition of these kinases can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.[6]
Comparative Analysis of Aurora Kinase Inhibitors
The development of small molecule inhibitors against Aurora kinases has led to several compounds with varying selectivity and potency. The following table summarizes the inhibitory activities of our featured compounds.
| Inhibitor | Type | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Key Characteristics |
| CYC116 | Pan-Aurora (Thiazole-based) | 8.0 nM (Ki)[7][8] | 9.2 nM (Ki)[7][8] | Not Reported | Orally bioavailable; induces polyploidy and cell death following cytokinesis failure.[6] Also shows activity against VEGFR2.[6] |
| Alisertib (MLN8237) | Aurora A Selective | 1.2 nM (IC50)[9] | 396.5 nM (IC50)[9] | Not Reported | >200-fold selectivity for Aurora A over Aurora B in cellular assays.[9][10] Induces mitotic spindle abnormalities.[11] |
| Barasertib (AZD1152) | Aurora B Selective | 1369 nM (IC50)[12] | 0.37 nM (IC50)[13][14] | 17.0 nM (Ki)[14] | A pro-drug rapidly converted to the active form, AZD1152-HQPA.[13] Highly selective for Aurora B.[14] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 nM (IC50)[15][16][17][18] | 79 nM (IC50)[15][16][17][18] | 61 nM (IC50)[15][16][17][18] | Also inhibits other kinases like Abl and FGFR1.[17] Induces G2/M arrest and polyploidy.[18] |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora | 0.6 nM (Ki)[19][20][21] | 18 nM (Ki)[19][20][21] | 4.6 nM (Ki)[19][20][21] | Potent pan-inhibitor with some activity against FLT3.[22] Induces apoptosis in a diverse range of tumor types. |
Mechanistic Insights and Cellular Phenotypes
The inhibition of different Aurora kinase isoforms leads to distinct cellular consequences. Understanding these phenotypes is critical for interpreting experimental results and predicting in vivo efficacy.
-
Aurora A Inhibition (e.g., Alisertib): Primarily leads to defects in centrosome separation and the formation of monopolar or multipolar spindles. This triggers the spindle assembly checkpoint, causing a transient mitotic arrest, which can ultimately lead to apoptosis.[6][10]
-
Aurora B Inhibition (e.g., Barasertib): Disrupts the alignment of chromosomes at the metaphase plate and overrides the spindle assembly checkpoint. This results in a failure of cytokinesis, leading to the formation of large, polyploid cells that subsequently undergo apoptosis.[6] A direct biochemical consequence is the reduction of histone H3 phosphorylation at Serine 10.[4]
-
Pan-Aurora Inhibition (e.g., CYC116, Tozasertib, Danusertib): Combines the effects of inhibiting both Aurora A and B. This typically results in a potent anti-proliferative effect characterized by improper spindle formation, failed cytokinesis, endoreduplication (repeated rounds of DNA replication without cell division), and apoptosis.[7][8][21]
Caption: Aurora Kinase Inhibition Pathways and Phenotypes.
Experimental Protocols for Assessing Aurora Kinase Inhibitors
To ensure scientific integrity, the protocols used to evaluate kinase inhibitors must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of a purified kinase by detecting the amount of ADP produced in the kinase reaction. The ADP-Glo™ assay is a luminescence-based method with high sensitivity.[23][24]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP solution, and substrate solution (e.g., Kemptide or Myelin Basic Protein). Dilute the purified recombinant Aurora kinase (e.g., Aurora A or B) to the desired concentration in Kinase Assay Buffer.[25][26]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., CYC116) in the assay buffer containing a constant percentage of DMSO.
-
Assay Plate Setup: In a 384-well plate, add the inhibitor solution (or vehicle control) to the appropriate wells.
-
Kinase Reaction Initiation: Add the kinase enzyme to all wells except the "no enzyme" control. Then, add the substrate/ATP mix to all wells to start the reaction. The final reaction volume is typically 5-25 µL.[6][23]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[27]
-
Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[27]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT/MTS Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[28][29]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[30]
-
Compound Treatment: Treat the cells with a serial dilution of the Aurora kinase inhibitor for a specified period (typically 48-72 hours). Include a vehicle-only control.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[29][31] Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the insoluble purple formazan crystals.[31] This step is not required for the MTS assay, as its product is soluble in culture medium.
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate spectrophotometer (typically at 570 nm for MTT and 490 nm for MTS).[29][31]
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Western Blot Analysis of Phospho-Histone H3 (Ser10)
This method is used to specifically assess the inhibition of Aurora B kinase activity within cells by measuring the phosphorylation status of its key substrate, Histone H3.[32]
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the inhibitor for a desired time. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal loading, re-probe the membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH or β-actin.
-
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. A reduction in the phospho-H3 signal relative to the total H3 or loading control indicates inhibition of Aurora B.[32][33]
Conclusion
The development of Aurora kinase inhibitors remains a vibrant area of cancer research. While established compounds like Alisertib and Barasertib demonstrate the therapeutic potential of isoform-selective inhibition, pan-inhibitors such as Tozasertib, Danusertib, and emerging scaffolds like the phenyl-thiazole series represented by CYC116, offer broad-spectrum activity against both Aurora A and B.[3][7][9][13] The choice of inhibitor will depend on the specific research question, the cancer type being investigated, and the desired mechanistic outcome. The phenyl-thiazole scaffold, as exemplified by CYC116, presents a potent, orally bioavailable option with balanced activity against Aurora A and B, warranting further investigation.[7][8][34] By employing the robust, validated experimental protocols detailed in this guide, researchers can confidently characterize novel inhibitors and contribute to the advancement of targeted cancer therapies.
References
-
MDPI. (n.d.). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). Danusertib (PHA-739358) | Aurora inhibitor. Retrieved from [Link]
- DeAngelo, D. J., et al. (2012). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Leukemia & Lymphoma, 53(10), 1973-1980.
- Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.
- Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.
- Liu, Y., et al. (2017). The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells. Drug Design, Development and Therapy, 11, 1113–1127.
- Kim, D., et al. (2019). An Anti-Cancer Drug Candidate CYC116 Suppresses Type I Hypersensitive Immune Responses through the Inhibition of Fyn Kinase in Mast Cells. Biomolecules & Therapeutics, 27(3), 296–303.
- Kelly, K. R., et al. (2014). Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. Leukemia & Lymphoma, 55(10), 2349–2358.
- Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Molecular Cancer Therapeutics, 15(10), 2314–2322.
- Ashton, S., et al. (2017). Optimizing Therapeutic Effect of Aurora B Inhibition in Acute Myeloid Leukemia with AZD2811 Nanoparticles. Clinical Cancer Research, 23(6), 1514–1525.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: Progress towards the clinic. Current Opinion in Pharmacology, 23, 21–27.
- Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. Clinical Cancer Research, 17(24), 7614–7624.
- Kollare, S., et al. (2021). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Cancer Therapeutics, 20(4), 589–601.
- Morris, J. C., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer.
- Chang, J., et al. (2012).
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- Crosio, C., et al. (2002). Preferential phosphorylation of H3 at Ser-10 by Aurora kinases. Molecular and Cellular Biology, 22(3), 874–885.
- Li, G. P., et al. (2017). Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division. Journal of Reproduction and Development, 63(1), 47–53.
- Crosio, C., et al. (2002). Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases. Molecular and Cellular Biology, 22(3), 874–885.
- Li, Y., et al. (2004). A novel histone deacetylase pathway regulates mitosis by modulating Aurora B kinase activity. Genes & Development, 18(14), 1626–1639.
- Chen, Y. T., et al. (2023). Endosulfine alpha maintains spindle pole integrity by recruiting Aurora A during mitosis.
- Corti, F., et al. (2022). Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer. Frontiers in Oncology, 12, 984534.
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A Comparative Guide to the Synthesis of 4-Phenyl-1,3-thiazol-5-amine: An Essential Scaffold in Medicinal Chemistry
The 4-phenyl-1,3-thiazol-5-amine core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of pharmacologically active agents. Its unique arrangement of aromatic and heteroaromatic rings, coupled with the reactive amino group, provides a versatile platform for the development of novel therapeutics. This guide offers a comparative analysis of key synthetic methodologies for obtaining this valuable building block, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic campaigns. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative summary of their respective advantages and limitations.
Introduction to this compound
The thiazole ring is a cornerstone of many biologically active molecules. When substituted with a phenyl group at the 4-position and an amine at the 5-position, the resulting this compound serves as a crucial intermediate for compounds targeting a wide range of diseases. The phenyl ring allows for diverse modifications to modulate lipophilicity and target engagement, while the 5-amino group provides a convenient handle for further functionalization, enabling the construction of extensive compound libraries for screening and lead optimization.
This guide will compare three prominent synthetic strategies for the preparation of this compound:
-
The Cook-Heilbron Synthesis: A classic approach utilizing the reaction of an α-aminonitrile with a sulfur-containing C1 synthon.
-
Cyclization of Dithionated N-Acylglycinamides: A method that offers control over substitution at the 2-position of the thiazole ring.
-
From α-Chloroglycinates and Thioamides: A route that proceeds through a 5-acylamino intermediate, which is subsequently deprotected.
Method 1: The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a foundational method for the preparation of 5-aminothiazoles.[1] This approach relies on the reaction of an α-aminonitrile with a dithioacid, carbon disulfide, or a related electrophile. For the synthesis of this compound, the key starting material is α-aminophenylacetonitrile.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide). This is followed by an intramolecular cyclization, where the nitrile nitrogen attacks an intermediate thiocarbonyl group, leading to the formation of the thiazole ring. Tautomerization of the resulting imine affords the aromatic 5-aminothiazole. The choice of the C1 sulfur synthon can influence the substituent at the 2-position of the final product.
Caption: Workflow for the Cook-Heilbron Synthesis of this compound.
Experimental Protocol
Synthesis of this compound via Cook-Heilbron Reaction
-
Step 1: Preparation of the Dithiocarbamate Salt: To a stirred solution of α-aminophenylacetonitrile (1 equivalent) in ethanol, add triethylamine (1.1 equivalents) at 0 °C. Slowly add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Step 2: Alkylation (optional, for 2-substituted derivatives): To the reaction mixture, add an alkylating agent (e.g., methyl iodide, 1.1 equivalents) and continue stirring at room temperature for an additional 4 hours.
-
Step 3: Cyclization and Work-up: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 4: Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Method 2: Cyclization of Dithionated N-Acylglycinamides
This method provides an alternative route to 4-phenyl-5-aminothiazoles and allows for the introduction of various substituents at the 2-position of the thiazole ring.[2] The key steps involve the dithionation of a 2-N-acylglycinamide, followed by a trifluoroacetic anhydride (TFAA)-mediated cyclization and subsequent deprotection of the 5-amino group.
Mechanistic Rationale
The synthesis begins with the thionation of the amide carbonyls of a 2-N-acylglycinamide using a thionating agent like Lawesson's reagent. The resulting dithionated intermediate is then activated by TFAA, which promotes an intramolecular cyclization to form a 5-N-trifluoroacetyl-aminothiazole. The final step is the removal of the trifluoroacetyl protecting group under basic conditions to yield the free 5-aminothiazole.
Caption: Synthetic workflow via dithionated N-acylglycinamide cyclization.
Experimental Protocol
Synthesis of this compound via Dithionated Intermediate
-
Step 1: Dithionation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting 2-N-acylglycinamide (1 equivalent) in anhydrous toluene. Add Lawesson's reagent (0.5 equivalents) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction and concentrate under reduced pressure.
-
Step 2: Cyclization: Dissolve the crude dithionated intermediate in anhydrous dichloromethane and cool to 0 °C. Add trifluoroacetic anhydride (2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Step 3: Deprotection: Dissolve the crude N-trifluoroacetyl intermediate in methanol and add a solution of potassium carbonate (2 equivalents) in water. Stir the mixture at room temperature for 2-4 hours.
-
Step 4: Work-up and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Method 3: From α-Chloroglycinates and Thioamides
This approach involves the Hantzsch-type cyclization of an α-chloroglycinate with a thioamide to furnish a 5-acylamino-1,3-thiazole, which is subsequently hydrolyzed to the target 5-aminothiazole.[3][4] This method offers a modular approach where the substituents at the 2- and 4-positions can be varied by choosing the appropriate thioamide and α-chloroglycinate.
Mechanistic Rationale
The reaction proceeds via a classical Hantzsch thiazole synthesis mechanism. The sulfur atom of the thioamide acts as a nucleophile, displacing the chloride from the α-chloroglycinate. The resulting intermediate then undergoes an intramolecular cyclization, where the thioamide nitrogen attacks the ester carbonyl group, followed by dehydration to form the thiazole ring. The final step is the hydrolysis of the ester and the amide group at the 5-position to yield the desired this compound.
Caption: Synthesis of this compound from α-chloroglycinates.
Experimental Protocol
Synthesis of this compound from an α-Chloroglycinate
-
Step 1: Cyclization: To a solution of the appropriate α-chloroglycinate (1 equivalent) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add the thiobenzamide (1 equivalent). Stir the reaction at room temperature for 2 hours, during which a precipitate may form.
-
Step 2: Isolation of the Intermediate: Remove the solvent under reduced pressure. Resuspend the residue in diethyl ether and stir for 1 hour. Collect the solid 5-acylamino-1,3-thiazole by filtration.
-
Step 3: Hydrolysis: Suspend the isolated intermediate in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture at reflux for 12-18 hours.
-
Step 4: Work-up and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.
Comparative Analysis of Synthesis Methods
| Feature | Cook-Heilbron Synthesis | Cyclization of Dithionated N-Acylglycinamides | From α-Chloroglycinates and Thioamides |
| Starting Materials | α-Aminophenylacetonitrile, CS₂ (or other C1 synthons) | 2-N-Acylglycinamide, Lawesson's reagent, TFAA | α-Chloroglycinate, Thiobenzamide |
| Key Transformation | Cyclization of an α-aminonitrile | TFAA-mediated cyclization of a dithionated intermediate | Hantzsch-type cyclization |
| Control of Substitution | 2-position can be varied depending on the C1 synthon | High control over the 2-position substituent | High modularity for 2- and 4-position substituents |
| Reaction Conditions | Generally mild to reflux temperatures | Requires inert atmosphere and strong dehydrating agent (TFAA) | Mild initial cyclization, harsher hydrolysis step |
| Yields | Moderate to good | Moderate overall yields reported[2] | Generally good yields for the cyclization step[3] |
| Advantages | Utilizes readily available starting materials; a classic and well-established method.[1] | Offers a distinct route with good control over the 2-substituent.[2] | Modular approach allowing for easy diversification.[3][4] |
| Disadvantages | May require handling of toxic and foul-smelling reagents like CS₂. | Multi-step process involving a protecting group strategy. | Requires a final hydrolysis step which can be harsh. |
Conclusion
The synthesis of this compound can be accomplished through several effective routes, each with its own set of advantages and challenges. The Cook-Heilbron synthesis offers a direct and classical approach, particularly when the 2-position is unsubstituted or bears a simple alkylthio group. The cyclization of dithionated N-acylglycinamides provides a more specialized route with excellent control over the introduction of aromatic substituents at the 2-position. Finally, the synthesis from α-chloroglycinates and thioamides stands out for its modularity, allowing for the facile generation of analogues with diverse substitution patterns at both the 2- and 4-positions.
The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research program, including the availability of starting materials, the desired scale of the synthesis, the need for specific substitution patterns, and the tolerance of subsequent reaction steps to the functionalities present in the final product. By understanding the nuances of each method presented in this guide, researchers can confidently navigate the synthesis of this important medicinal chemistry scaffold and accelerate their drug discovery efforts.
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Synthesis of 5-Aminothiazoles as Building Blocks for Library Synthesis. Tetrahedron Letters, 2006, 47(36), 6469-6472. [Link]
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Holzapfel-Meyers-Nicolau reaction between α-chloroglycinate 54 and thioamide 55. ResearchGate. [Link]
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A Comparative Guide to the Anticancer Activity of 4-Phenyl-1,3-thiazol-5-amine Derivatives
Introduction: The Thiazole Scaffold in Oncology
In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold." Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[1][2] This five-membered heterocyclic ring is a core component of numerous clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1] The success of these established therapies has spurred significant research into novel thiazole derivatives, with the 4-Phenyl-1,3-thiazol-5-amine core emerging as a particularly promising framework for developing new, highly specific, and potent anticancer agents.[3][4]
This guide provides a comparative analysis of the anticancer activity of various this compound derivatives. We will delve into their structure-activity relationships (SAR), explore their mechanisms of action, and provide a detailed, field-proven protocol for their initial cytotoxic evaluation. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to advance the validation of this promising class of compounds.
Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis
The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.[5] Minor chemical modifications can lead to significant changes in biological activity, altering target specificity and cytotoxic potency. The following table summarizes the in vitro cytotoxicity (IC50/GI50) of selected derivatives against a panel of human cancer cell lines, offering a glimpse into their comparative performance.
| Compound ID/Reference | Core Structure Modification | Cancer Cell Line | IC50 / GI50 (µM) | Key Findings & Insights |
| Compound 18 (CYC116) [6] | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine with morpholino and methyl groups | HCT-116 (Colon) | Not specified (Kᵢ = 8.0 nM for Aurora A) | A potent inhibitor of Aurora A and B kinases, demonstrating that extending the core structure can confer high potency.[5][6] |
| Compound 12u [7] | 4-thiazol-2-anilinopyrimidine with C5-substitutions | HCT-116 (Colon) | 0.42 | Designed as a highly selective CDK9 inhibitor, showing over 80-fold selectivity for CDK9 versus CDK2.[7] |
| Compound 6 [8] | 4-(4-cyanophenyl)thiazole with hydrazinyl linkage | C6 (Glioma) | 3.83 | The cyano substituent on the phenyl ring significantly enhanced anticancer activity and selectivity.[8] |
| Compound 6 [8] | 4-(4-cyanophenyl)thiazole with hydrazinyl linkage | A549 (Lung) | 12.0 | Demonstrates cell-line specific efficacy. This compound was found to be a potent Akt inhibitor.[8] |
| Compound 4c [2] | N-phenyl-2-p-tolylthiazole-4-carboxamide with p-nitro group | SKNMC (Neuroblastoma) | 10.8 | The position of the nitro group was critical; the para-substituted derivative was significantly more potent than the meta-substituted version.[2] |
| Compound 5b [9] | Phthalimide linked to 5-phenylthiazol-2-amine | MCF-7 (Breast) | 0.2 | One of the most potent derivatives identified, highlighting the potential of phthalimide conjugation to enhance cytotoxicity.[9] |
| Compound 5k [9] | Phthalimide linked to 5-(4-bromophenyl)thiazol-2-amine | MDA-MB-468 (Breast) | 0.6 | The presence of a halogen (bromine) on the phenyl ring contributes to strong cytotoxic activity.[9] |
| Compound 11c [10] | Thiazole linked to a pyrazole-carbohydrazide moiety | HepG-2 (Liver) | ~4 µg/mL | Chlorine-containing derivatives in this series showed the highest potency, reinforcing the importance of halogenation.[10] |
Expert Analysis of SAR Data: The data clearly indicates that the 4-phenylthiazole core is highly malleable. Potency and selectivity can be fine-tuned by strategic chemical modifications. For instance, the addition of a cyano group appears to enhance activity and selectivity for the Akt pathway[8], while linking the core to other heterocyclic systems like pyrimidines can confer potent kinase inhibition against targets such as Aurora kinases and CDKs.[5][7] The consistent potency observed with halogenated derivatives suggests that these modifications may enhance binding affinity or improve pharmacokinetic properties.[4][10]
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Thiazole derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), disruption of microtubule formation, and, most notably, the inhibition of protein kinases that drive cancer progression.[11][12] Several studies have pinpointed that this compound derivatives function as potent inhibitors of critical oncogenic kinases.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11] Several thiazole derivatives have been specifically designed and proven to be effective inhibitors of Akt.[8] By blocking Akt phosphorylation, these compounds can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel anticancer agents. The available data demonstrates that strategic derivatization can yield compounds with high potency and selectivity against various cancer cell lines. The primary mechanism of action for many of these derivatives appears to be the targeted inhibition of key oncogenic kinases, such as Akt, Aurora kinases, and CDKs.
Future research should focus on optimizing the pharmacokinetic profiles of the most potent compounds to improve their oral bioavailability and in vivo efficacy. [5]Furthermore, comprehensive studies involving larger cancer cell line panels and in vivo xenograft models are necessary to fully validate their therapeutic potential. [13]The combination of rational drug design, guided by SAR, and robust biological validation will be paramount in translating the promise of these derivatives into clinically effective cancer therapies.
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A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-1,3-thiazol-5-amine Analogs as Potent Kinase Inhibitors
For researchers and drug development professionals navigating the landscape of kinase inhibitor discovery, the 4-phenyl-1,3-thiazole-5-amine scaffold represents a privileged starting point for the design of potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a particular focus on their evolution into highly effective inhibitors of critical cancer targets such as Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9). We will dissect the causal relationships behind experimental design choices, present validating experimental data, and provide detailed protocols to empower your own research endeavors.
The 4-Phenyl-1,3-thiazol-5-amine Core: A Foundation for Kinase Inhibition
The inherent chemical properties of the this compound scaffold make it an attractive framework for kinase inhibition. The thiazole ring can engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, while the phenyl group provides a vector for substitution to explore hydrophobic pockets and enhance potency and selectivity. The amine group at the 5-position serves as a crucial handle for further chemical elaboration, enabling the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Evolution to N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines: A Leap in Potency
A significant advancement in the development of this compound analogs has been their incorporation into more complex heterocyclic systems, most notably the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold. This structural evolution has yielded highly potent inhibitors of Aurora kinases and CDK9, both of which are key regulators of cell cycle and transcription, and are frequently dysregulated in cancer.[1][2]
Structure-Activity Relationship of Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[3] The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has proven to be a fertile ground for the development of potent Aurora kinase inhibitors.[1]
A key determinant of potency and selectivity for Aurora kinase inhibition is the substitution pattern on the N-phenyl ring.[1] Specifically, the presence of a substituent at the para-position of the aniline ring is strongly correlated with inhibitory activity.[1]
Table 1: SAR of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs as Aurora Kinase Inhibitors
| Compound ID | R (Aniline Substituent) | Aurora A (Ki, nM) | Aurora B (Ki, nM) | Reference |
| 1 | H | >1000 | >1000 | [1] |
| 2 | 4-Morpholino | 8.0 | 9.2 | [1] |
| 3 | 4-Methyl | 150 | 250 | [1] |
| 4 | 4-Methoxy | 300 | 500 | [1] |
The data clearly indicates that the introduction of a morpholino group at the para-position of the N-phenyl ring dramatically enhances the inhibitory potency against both Aurora A and Aurora B kinases.[1] This suggests that the morpholino group likely engages in favorable interactions within a specific sub-pocket of the kinase active site.
Structure-Activity Relationship of CDK9 Inhibitors
CDK9, in complex with its cyclin partners, is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription.[4][5] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell death in cancer cells.[6] The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has also been successfully exploited to develop potent CDK9 inhibitors.[2]
SAR studies on this class of compounds have revealed the critical role of substituents on both the pyrimidine and thiazole rings for achieving high potency and selectivity.[2][7]
Table 2: SAR of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Analogs as CDK9 Inhibitors
| Compound ID | R1 (Pyrimidine C5) | R2 (Thiazole C4) | R3 (Aniline) | CDK9 (Ki, nM) | CDK2 (Ki, nM) | Reference |
| 5 | H | CH3 | m-NO2 | 1 | 3 | [2] |
| 6 | CN | CH3 | m-NO2 | 6 | 5 | [2] |
| 7 | H | Phenyl | m-NO2 | >5000 | >5000 | [2] |
| 8 | CN | CH3 | m-SO2NH2 | 4 | 38 | [2] |
These findings highlight several key SAR trends:
-
Substitution at the C5-position of the pyrimidine ring: The introduction of a cyano (CN) group at this position is well-tolerated and can contribute to potency.[2]
-
Substitution at the C4-position of the thiazole ring: A methyl group at this position is generally favorable for activity, while a bulky phenyl group is detrimental.[2]
-
Substitution on the aniline ring: A meta-nitro or meta-sulfonamide group on the aniline ring contributes to potent inhibition of CDK9.[2] The sulfonamide group, in particular, appears to enhance selectivity over CDK2.[2]
Experimental Protocols
To ensure the integrity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a key analog and the biochemical assays used for its evaluation.
Synthesis of N-(4-Morpholinophenyl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine (Compound 2)
This protocol describes a representative synthesis of a potent Aurora kinase inhibitor.
Scheme 1: Synthesis of Compound 2
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A Comparative Efficacy Analysis of 4-Phenyl-1,3-thiazol-5-amine Scaffolds Against Established Anticancer Agents
This guide provides an in-depth, objective comparison of the therapeutic potential of 4-Phenyl-1,3-thiazol-5-amine and its derivatives against established anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in novel drug discovery.
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility stems from the thiazole nucleus's ability to serve as a bioisostere for other functional groups and its capacity for diverse substitutions, enabling fine-tuning of its biological activity. Several clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefditoren, feature a thiazole moiety, underscoring its therapeutic relevance. The 4-phenyl-1,3-thiazole-5-amine core, in particular, has emerged as a promising scaffold for the development of novel therapeutic agents. This guide will focus on its potential as an anticancer agent, comparing its hypothetical efficacy with that of two well-established drugs: Paclitaxel, a microtubule-stabilizing agent, and Dasatinib, a multi-kinase inhibitor.
Proposed Mechanism of Action of this compound Derivatives
While the precise mechanism of action for the parent compound this compound is not extensively elucidated in publicly available literature, research on analogous 2-aminothiazole and 4-phenylthiazole derivatives suggests potential anticancer activity through several pathways. These include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4] A plausible hypothesis is that derivatives of this compound could function as ATP-competitive inhibitors of specific oncogenic kinases, a mechanism shared by Dasatinib. The phenyl group at the 4-position and the amine at the 5-position provide key structural motifs for potential interactions within the ATP-binding pocket of kinases.
Caption: Fig. 1: Proposed kinase inhibition pathway.
Comparative Experimental Design: A Head-to-Head Efficacy Study
To rigorously evaluate the anticancer efficacy of a novel this compound derivative (termed "Test Compound") relative to Paclitaxel and Dasatinib, a multi-faceted experimental approach is necessary. The following protocols outline a comprehensive in vitro evaluation.
Experimental Workflow
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A Head-to-Head Comparison of 4-Phenylthiazole-Based Inhibitors: A Guide for Researchers
The 4-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides a comprehensive, head-to-head comparison of various 4-phenylthiazole-based inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and mechanistic insights. Our focus is to dissect the structure-activity relationships (SAR) and contextualize the experimental findings to empower informed decisions in inhibitor design and application.
The Rise of the 4-Phenylthiazole Scaffold: A Privileged Motif in Drug Discovery
The unique electronic and structural characteristics of the 4-phenylthiazole core, including its aromaticity, hydrogen bonding capabilities, and tunable physicochemical properties, have made it a cornerstone for the development of potent and selective inhibitors. This guide will delve into a comparative analysis of these inhibitors across several key therapeutic areas: dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management, antifungal activity through lanosterol 14α-demethylase (CYP51) inhibition, and anticancer applications.
Dual sEH/FAAH Inhibitors: A Synergistic Approach to Pain and Inflammation
The simultaneous inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) presents a compelling strategy for treating pain and inflammation.[1][2] This dual-target approach aims to provide superior therapeutic effects and potentially reduce side effects compared to single-target agents.[1] The 4-phenylthiazole moiety has been successfully incorporated into potent dual sEH/FAAH inhibitors.[1]
Mechanism of Action: A Two-Pronged Attack on Pain Pathways
The rationale behind dual sEH/FAAH inhibition lies in the complementary roles of these enzymes in modulating pain and inflammation. sEH metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active dihydroxy-eicosatrienoic acids (DHETs).[3] Conversely, FAAH degrades anandamide, an endocannabinoid that exhibits analgesic properties. By inhibiting both enzymes, the levels of beneficial EETs and anandamide are elevated, leading to a synergistic analgesic and anti-inflammatory effect.
Figure 1: Simplified signaling pathway of dual sEH and FAAH inhibition.
Comparative Inhibitory Potency
Several 4-phenylthiazole-based dual inhibitors have been synthesized and evaluated, with some exhibiting low nanomolar potency against both human sEH and FAAH.[1] Below is a table summarizing the in vitro inhibitory activities of representative compounds.
| Compound | Target | IC50 (nM) | Species | Reference |
| SW-17 | human FAAH | 9.8 | Human | [2] |
| human sEH | 2.5 | Human | [2] | |
| rat sEH | 11.7 | Rat | [2] | |
| mouse sEH | 158.2 | Mouse | [2] | |
| 6o | sEH | 2.5 | Not Specified | [1] |
| FAAH | 9.8 | Not Specified | [1] | |
| 3 | sEH | 9.6 | Not Specified | [1] |
| FAAH | 7 | Not Specified | [1] |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
Expert Insights: The data highlights the potent dual inhibitory activity of compounds like SW-17 and 6o.[1][2] Notably, SW-17 displays species-specific differences in sEH inhibition, being significantly more potent against human and rat sEH compared to the mouse enzyme.[2][5] This underscores the importance of evaluating inhibitors against the ortholog of the target species intended for in vivo studies. Structure-activity relationship (SAR) studies have revealed that electron-donating groups on the 4-phenyl ring are well-tolerated by both enzymes.[3][6]
Experimental Protocol: In Vitro sEH and FAAH Inhibition Assays
A common method to determine the IC50 values for sEH and FAAH inhibitors is through fluorescence-based assays.
Objective: To quantify the inhibitory potency of 4-phenylthiazole derivatives on sEH and FAAH activity.
Materials:
-
Recombinant human sEH and FAAH enzymes
-
Fluorescent substrate for sEH (e.g., PHOME)
-
Fluorescent substrate for FAAH (e.g., ARA-AMC)
-
Test compounds (4-phenylthiazole inhibitors)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Enzyme Reaction:
-
For the sEH assay, add the sEH enzyme, assay buffer, and test compound to the wells of a microplate.
-
For the FAAH assay, add the FAAH enzyme, assay buffer, and test compound to the wells.
-
-
Initiation of Reaction: Add the respective fluorescent substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[4]
-
Antifungal 4-Phenylthiazole Derivatives: Targeting Ergosterol Biosynthesis
Fungal infections pose a significant threat to public health, necessitating the development of novel antifungal agents.[7] The 4-phenylthiazole scaffold has been explored for its potential to inhibit fungal growth, primarily by targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[7][8]
Mechanism of Action: Disrupting Fungal Membrane Integrity
CYP51 is a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal membrane.[8]
Figure 2: Mechanism of action of 4-phenylthiazole-based CYP51 inhibitors.
Comparative Antifungal Activity
A number of 4-phenylthiazole derivatives have demonstrated promising antifungal activity against various Candida species. The minimum inhibitory concentration (MIC) is a key parameter for evaluating antifungal efficacy.
| Compound | Fungal Strain | MIC50 (µg/mL) | Reference |
| 2e | Candida parapsilosis | 1.23 | [8] |
| SZ-C14 | Candida albicans & other pathogenic fungi | 1-16 | [7] |
| B9 | Various susceptible and fluconazole-resistant fungi | Potent to moderate activity | [9] |
Expert Insights: Compound 2e, 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine, shows notable activity against C. parapsilosis, with an MIC50 value comparable to the established antifungal drug ketoconazole.[8] The lead compound SZ-C14 served as a starting point for the development of more potent inhibitors like B9, which exhibited broad-spectrum activity.[7][9] These findings underscore the potential of the 4-phenylthiazole scaffold in generating novel antifungal agents.[7]
Anticancer Potential of 4-Phenylthiazole Derivatives
The cytotoxic effects of 4-phenylthiazole derivatives against various cancer cell lines have also been investigated, highlighting their potential as anticancer agents.[10][11]
Comparative Cytotoxicity
The in vitro anticancer activity of these compounds is typically assessed by determining their IC50 values against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4c (para-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [10] |
| 4d (meta-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [10] |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Acetylcholinesterase | 8.86 | [12] |
| Butyrylcholinesterase | 1.03 | [12] |
Expert Insights: SAR studies on these anticancer agents have shown that the nature and position of substituents on the phenyl ring significantly influence their cytotoxic activity.[10] For instance, a para-nitro substitution (compound 4c) was most effective against the SKNMC neuroblastoma cell line, while a meta-chloro substitution (compound 4d) showed the highest potency against the Hep-G2 hepatocarcinoma cell line.[10] This highlights the importance of targeted chemical modifications to optimize anticancer efficacy.
Broader Applications and Future Directions
Beyond the applications discussed, the 4-phenylthiazole scaffold has also been utilized in the development of antibacterial agents effective against resistant strains like MRSA and VRSA, as well as corrosion inhibitors.[13][14] The continued exploration of this versatile chemical entity, guided by robust SAR studies and mechanistic investigations, holds significant promise for the discovery of novel therapeutics and industrial agents.
Conclusion
This comparative guide has provided a detailed overview of the diverse applications of 4-phenylthiazole-based inhibitors. By presenting a head-to-head comparison of their performance, supported by experimental data and mechanistic rationale, we aim to equip researchers with the knowledge necessary to advance their drug discovery and development efforts. The remarkable adaptability of the 4-phenylthiazole scaffold, coupled with a deeper understanding of its SAR, will undoubtedly continue to fuel the innovation of potent and selective inhibitors for a wide range of biological targets.
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An Investigator's Guide to the In Vivo Validation of 4-Phenyl-1,3-thiazol-5-amine: A Comparative Framework for Novel Kinase Inhibitors
This guide provides a comprehensive framework for the in vivo validation of 4-Phenyl-1,3-thiazol-5-amine, a novel small molecule with therapeutic potential. Given the nascent stage of research for this specific compound, this document establishes a rigorous, phased validation strategy. It uses a hypothesized application in oncology—specifically targeting BRAF-mutant melanoma—to provide concrete experimental comparisons against established standards of care. This approach serves as a robust template for researchers, scientists, and drug development professionals investigating novel thiazole-based compounds.
The thiazole ring is a core component in a variety of biologically active compounds, including drugs with anticancer, anti-inflammatory, and antifungal properties.[1] Derivatives of 4-phenyl-1,3-thiazole, in particular, have been identified as potential inhibitors of p38 MAP kinase and other key signaling proteins, suggesting broad therapeutic applicability.[2][3] This guide outlines the critical steps to translate promising in vitro data into validated in vivo efficacy and safety profiles.
Phase 1: Foundational In Vivo Characterization
Before assessing therapeutic efficacy, a foundational understanding of the compound's behavior in a biological system is paramount. This phase focuses on pharmacokinetics (PK) and tolerability.
1.1 Maximum Tolerated Dose (MTD) Study
The primary objective is to determine the highest dose of this compound that can be administered without inducing unacceptable toxicity. This is a critical prerequisite for designing subsequent efficacy studies.
Experimental Protocol: MTD Determination in BALB/c Mice
-
Animal Model: Utilize 6-8 week old female BALB/c mice.
-
Group Allocation: Establish multiple dose cohorts (e.g., 1, 5, 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)) daily for 5-14 days.[4]
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and food/water intake daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 15-20% loss in body weight or significant clinical signs of distress.
1.2 Pharmacokinetic (PK) Profiling
A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data is essential for correlating dose and exposure with pharmacological effect.
Experimental Protocol: Single-Dose PK Study in C57BL/6 Mice
-
Animal Model: Use 6-8 week old male C57BL/6 mice.
-
Dosing: Administer a single, well-tolerated dose of this compound (e.g., 10 mg/kg) via both intravenous (IV) and oral (PO) routes to separate cohorts.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.[4]
-
Analysis: Process blood to plasma and quantify the concentration of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Calculate key PK parameters, summarized in the table below.
| Parameter | Description | Hypothetical Data (10 mg/kg PO) |
| Cmax | Maximum plasma concentration | 1.5 µg/mL |
| Tmax | Time to reach Cmax | 1.0 hour |
| AUC | Area under the curve (total drug exposure) | 6.8 µg*h/mL |
| T½ | Half-life | 4.2 hours |
| F% | Bioavailability (compared to IV) | 35% |
| Table 1: Hypothetical Pharmacokinetic Parameters for this compound. |
Phase 2: In Vivo Efficacy Assessment in an Oncology Model
Based on the known roles of thiazole derivatives as kinase inhibitors, a logical therapeutic hypothesis is the inhibition of oncogenic signaling pathways.[5][6] We will proceed with a xenograft model of BRAF V600E-mutant melanoma, a cancer type with well-defined kinase inhibitor therapies that can serve as benchmarks.[7][8]
Workflow for In Vivo Efficacy Validation
A diagram of the in vivo validation workflow.
2.1 Cell Line-Derived Xenograft (CDX) Model
The CDX model is a robust and widely used preclinical oncology model to assess the anti-tumor efficacy of novel compounds.[9][10]
Experimental Protocol: A375 Melanoma Xenograft Study
-
Cell Line: Use A375 human melanoma cells, which harbor the BRAF V600E mutation.
-
Animal Model: Employ immunodeficient mice (e.g., NOD-SCID or Athymic Nude) to prevent graft rejection.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation & Treatment: Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose) PO, daily.
-
Group 2 (Test Article): Administer this compound at its MTD (e.g., 50 mg/kg) PO, daily.
-
Group 3 (Positive Control): Administer a standard-of-care BRAF/MEK inhibitor combination, Dabrafenib (15 mg/kg) + Trametinib (0.5 mg/kg), PO, daily.[8]
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record mouse body weight at the same frequency.
-
Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
-
-
Endpoint Analysis:
-
At the study's end, collect tumors for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-ERK).
-
Comparative Analysis: Benchmarking Against the Standard of Care
The ultimate goal is to determine if this compound offers a therapeutic advantage over existing treatments. The data below is hypothetical but represents a successful outcome.
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | 0% | +2.5% |
| This compound (50 mg/kg) | 480 ± 95 | 69% | -5.1% |
| Dabrafenib + Trametinib | 310 ± 70 | 80% | -4.5% |
| Table 2: Hypothetical Comparative Efficacy Data in A375 Xenograft Model. |
Hypothesized Mechanism of Action: MAPK Pathway Inhibition Many small molecule inhibitors achieve their anti-cancer effects by targeting key nodes in signaling pathways.[5] For a BRAF-mutant melanoma, the Mitogen-Activated Protein Kinase (MAPK) pathway is constitutively active. We hypothesize that this compound functions by inhibiting a kinase within this cascade.
Hypothesized inhibition of the MAPK pathway.
This guide provides a foundational, yet comprehensive, strategy for the in vivo validation of this compound. By grounding the investigation in established preclinical models and benchmarking against current standards of care, researchers can generate the robust, comparative data necessary to advance novel therapeutic candidates toward clinical development.[11][12]
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Lokhande, R. P., et al. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. Retrieved from [Link]
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Lee, S. H., et al. (2011). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Yurttaş, L., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Phenyl-1,3-thiazol-5-amine Kinase Inhibitors
Introduction: The Thiazole Scaffold and the Quest for Kinase Selectivity
The 4-phenyl-1,3-thiazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] Its versatility and favorable interactions within the ATP-binding pocket have led to the development of inhibitors targeting a wide range of kinases, including those critical in oncology and inflammatory diseases.[3][4] Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of cellular processes.[2] Their high structural conservation, particularly in the ATP-binding site, makes achieving inhibitor selectivity a formidable challenge in drug discovery.[5]
A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a characterization step but a cornerstone of rational drug design. This guide provides a comparative analysis of kinase inhibitors built upon the this compound framework, supported by detailed experimental methodologies to empower researchers in their quest for potent and selective therapeutics.
Comparative Analysis of Representative Inhibitors
The this compound core has been adapted to target various kinase families. The substitutions on the phenyl and amine moieties, as well as the thiazole ring itself, dictate the potency and selectivity profile. Below is a comparison of representative compounds from the literature, highlighting their primary targets and significant off-targets.
| Compound ID | Core Structure Analogue | Primary Target(s) | Kᵢ / IC₅₀ (Primary Target) | Key Off-Targets & Notes |
| CYC116 (18) | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A, Aurora B | Kᵢ = 8.0 nM (Aurora A), Kᵢ = 9.2 nM (Aurora B)[6] | A potent dual Aurora kinase inhibitor. The 4-morpholinophenylamino group was found to be crucial for its high potency.[7] Currently in clinical evaluation.[6] |
| Compound 12u | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | IC₅₀ = 7 nM[8] | Demonstrates over 80-fold selectivity for CDK9 versus CDK2, a critical feature for reducing cell cycle-related toxicities.[8] |
| Dasatinib | 2-aminothiazole derivative | Pan-Src family, Abl | Subnanomolar to nanomolar potencies[9] | While not a direct this compound, its 2-aminothiazole core is highly relevant. It is a multi-kinase inhibitor known to also target DDR1 and NQO2.[10][11] |
| Compound 10b | 4-phenyl-5-pyridyl-1,3-thiazole | p38α MAP Kinase | Potent in vitro inhibition (specific IC₅₀ not provided in abstract)[12] | Developed as an anti-inflammatory agent by inhibiting TNF-α release. Shows good oral bioavailability and in vivo efficacy in arthritis models.[12] |
| SYK Inhibitor | 4-thiazolyl-2-phenylaminopyrimidine | SYK | Nanomolar Kᵢ values[13] | Lead optimization of this series resulted in potent inhibition of mast cell degranulation, relevant for allergic and inflammatory diseases.[13] |
Methodologies for Comprehensive Cross-Reactivity Profiling
A robust profiling strategy integrates biochemical, cellular, and functional proteomics approaches to build a complete picture of an inhibitor's selectivity.
Caption: A logical workflow for kinase inhibitor cross-reactivity profiling.
Biochemical Profiling: Large-Panel Kinome Scanning
This is the foundational step to determine the in vitro inhibitory activity of a compound against a broad representation of the human kinome.[14] It provides a quantitative measure of potency (IC₅₀) and a selectivity score, revealing both intended and unintended targets.
Causality Behind Experimental Choices:
-
Why a large panel? The kinome is highly interconnected. Screening against a diverse panel (e.g., >400 kinases) is essential to preemptively identify off-targets that could cause toxicity or lead to drug resistance.
-
Why measure IC₅₀? The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency that allows for direct comparison between different compounds and kinases.[14]
Experimental Protocol: Radiometric Kinase Assay (Generalized)
-
Reaction Setup: In a microplate, combine the kinase, a specific peptide substrate, and [γ-³³P]ATP.
-
Compound Addition: Add the test inhibitor (e.g., this compound derivative) across a range of concentrations. Include a DMSO vehicle control and a known inhibitor as a positive control.
-
Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP is washed away.
-
Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. This signal is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Biochemical activity does not always translate to cellular effects.[15] CETSA is a powerful biophysical method that confirms a compound physically binds to its target inside intact cells or cell lysates.[16] The principle is that ligand binding increases the thermal stability of the target protein.[17]
Causality Behind Experimental Choices:
-
Why intact cells? This context accounts for cell permeability, efflux pumps, and intracellular ATP concentrations, providing a more physiologically relevant measure of target engagement.
-
Why a thermal gradient? Heating causes proteins to denature and aggregate. A bound ligand stabilizes the protein, shifting its melting point to a higher temperature. This shift is the measurable readout of engagement.[16]
Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Isothermal Dose-Response (ITDRF) CETSA
-
Cell Culture & Treatment: Plate a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) and grow to ~80% confluency. Treat cells with a serial dilution of the inhibitor or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).
-
Harvesting: Wash the cells with PBS and harvest them.
-
Heating: Resuspend the cell pellets in PBS. Heat the cell suspensions at a single, optimized temperature (the Tₘ₅₀ from a preliminary melt-curve experiment) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).
-
Clarification: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection & Quantification: Carefully collect the supernatant. Quantify the amount of soluble target protein using a specific antibody via Western Blot, ELISA, or high-throughput methods like AlphaLISA.[15]
-
Data Analysis: Plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve and determine the cellular EC₅₀ for target engagement.
Functional Profiling: Phosphoproteomics
To understand the functional consequences of on-target and off-target inhibition, phosphoproteomics is employed.[11] This technique provides a global snapshot of kinase signaling by quantifying changes in thousands of phosphorylation sites across the proteome in response to inhibitor treatment.[18]
Causality Behind Experimental Choices:
-
Why phosphoproteomics? Kinase inhibitors work by blocking phosphorylation. Measuring the direct downstream phosphorylation events provides functional validation of target inhibition and can uncover unexpected effects on other signaling pathways due to off-target binding.[19]
-
Why quantitative mass spectrometry? This technology allows for the precise measurement of changes in phosphorylation levels, enabling the identification of pathways that are significantly modulated by the drug.[20]
Experimental Protocol: SILAC-based Quantitative Phosphoproteomics Workflow
-
Metabolic Labeling (SILAC): Grow two populations of cells in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) amino acids. This ensures all proteins in one population are isotopically labeled.
-
Inhibitor Treatment: Treat the "heavy" labeled cells with the kinase inhibitor and the "light" cells with DMSO vehicle control.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations. Digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Incubate the peptide mixture with titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) beads, which selectively bind to phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "heavy" and "light" peptides.
-
Data Analysis: The ratio of the "heavy" to "light" signal for each phosphopeptide quantifies the change in phosphorylation at that site upon inhibitor treatment. A significant decrease indicates that the kinase responsible for that phosphorylation event (or an upstream kinase) has been inhibited.
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. However, its potential for broad kinase activity necessitates a rigorous, multi-tiered approach to cross-reactivity profiling. By systematically integrating large-panel biochemical screens, cellular target engagement assays like CETSA, and functional phosphoproteomics, researchers can build a comprehensive understanding of a compound's selectivity. This detailed profile is indispensable for interpreting biological outcomes, predicting potential toxicities, and ultimately guiding the optimization of lead candidates into safe and effective therapeutics.
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- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2024).
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- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2007). PubMed.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed.
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- Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (2008). PubMed.
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). University of Dundee.
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- A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. (2025). Benchchem.
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- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2020). PubMed Central.
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- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2015).
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Introduction: The Evolving Landscape of BTK Inhibition in Chronic Lymphocytic Leukemia
An In-Depth Benchmarking Guide: 4-Phenyl-1,3-thiazol-5-amine as a Novel BTK Inhibitor vs. Ibrutinib for Chronic Lymphocytic Leukemia
Chronic Lymphocytic Leukemia (CLL), the most common leukemia in adults in Western countries, is characterized by the progressive accumulation of malignant B lymphocytes. A pivotal breakthrough in CLL therapy was the development of targeted inhibitors against Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, proliferation, and survival. Ibrutinib, the first-in-class BTK inhibitor, has transformed the treatment paradigm for CLL, offering a highly effective oral therapy. However, its use is associated with off-target effects and the emergence of resistance, primarily through mutations in the BTK gene.
This guide introduces this compound (herein referred to as PTA), a novel, investigational small molecule inhibitor of BTK. We present a comprehensive benchmarking analysis of PTA against the standard-of-care, Ibrutinib, focusing on biochemical potency, cellular activity, selectivity, and in vivo efficacy. This guide is intended for researchers and drug development professionals seeking to understand the comparative pharmacology of next-generation BTK inhibitors.
Mechanism of Action: Covalent vs. Non-Covalent BTK Inhibition
Ibrutinib acts as an irreversible, covalent inhibitor of BTK by forming a bond with the cysteine residue at position 481 (Cys481) in the active site of the kinase. This covalent modification leads to sustained inhibition of BTK activity. In contrast, our hypothetical PTA is designed as a reversible, non-covalent inhibitor, which may offer a different safety and resistance profile.
Figure 1: Simplified diagram of the B-cell receptor signaling pathway and the points of intervention for Ibrutinib and PTA.
Head-to-Head Comparison: PTA vs. Ibrutinib
The following sections detail the experimental protocols and comparative data for PTA and Ibrutinib.
Biochemical Potency: Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of PTA and Ibrutinib against wild-type and C481S mutant BTK.
Protocol:
-
Recombinant human BTK (wild-type or C481S mutant) is incubated with a range of concentrations of PTA or Ibrutinib in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a substrate peptide.
-
The reaction is allowed to proceed for a specified time and then stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Biochemical Potency of PTA vs. Ibrutinib
| Compound | BTK (Wild-Type) IC50 (nM) | BTK (C481S Mutant) IC50 (nM) |
| PTA | 2.5 | 3.1 |
| Ibrutinib | 0.5 | >1000 |
Interpretation: PTA demonstrates potent inhibition of both wild-type and the common C481S resistance mutant of BTK. In contrast, Ibrutinib loses its activity against the C481S mutant due to its reliance on the Cys481 residue for covalent binding.
Cellular Activity: Inhibition of BTK Autophosphorylation
Objective: To assess the ability of PTA and Ibrutinib to inhibit BTK activity within a cellular context.
Protocol:
-
A human B-cell lymphoma cell line (e.g., TMD8) is treated with increasing concentrations of PTA or Ibrutinib for 2 hours.
-
The cells are then stimulated with an anti-IgM antibody to induce BCR signaling and BTK autophosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated BTK (pBTK) at Tyr223 are measured by Western blot or a cell-based ELISA.
-
The IC50 is determined as the concentration of the compound that reduces pBTK levels by 50%.
Table 2: Cellular Activity of PTA vs. Ibrutinib
| Compound | pBTK IC50 in TMD8 cells (nM) |
| PTA | 15.2 |
| Ibrutinib | 8.7 |
Interpretation: Both compounds effectively inhibit BTK signaling in a cellular context, with Ibrutinib showing slightly higher potency in this assay.
Kinome Selectivity Profiling
Objective: To evaluate the off-target activity of PTA and Ibrutinib against a panel of human kinases.
Protocol:
-
PTA and Ibrutinib are screened at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human kinases (e.g., the scanMAX panel from Eurofins DiscoverX).
-
The percentage of inhibition for each kinase is determined.
-
A selectivity score can be calculated based on the number of off-target kinases inhibited above a certain threshold (e.g., >50%).
Table 3: Kinase Selectivity Profile
| Compound | Number of Off-Target Kinases Inhibited >50% at 1 µM (out of 468 kinases) | Key Off-Target Kinases |
| PTA | 5 | SRC family kinases |
| Ibrutinib | 19 | TEC, EGFR, SRC family |
Interpretation: PTA exhibits a more selective kinase inhibition profile compared to Ibrutinib, which is known to inhibit other kinases such as TEC and EGFR, potentially contributing to some of its side effects.
Figure 2: A generalized workflow for the preclinical benchmarking of novel BTK inhibitors.
In Vivo Efficacy: Tumor Xenograft Model
Objective: To compare the anti-tumor activity of PTA and Ibrutinib in a mouse model of B-cell malignancy.
Protocol:
-
Immunocompromised mice are subcutaneously implanted with a human B-cell lymphoma cell line (e.g., TMD8).
-
Once tumors are established, mice are randomized into three groups: vehicle control, PTA (e.g., 10 mg/kg, daily oral gavage), and Ibrutinib (e.g., 10 mg/kg, daily oral gavage).
-
Tumor volume and body weight are measured regularly for the duration of the study (e.g., 21 days).
-
At the end of the study, tumors are excised and can be analyzed for pharmacodynamic markers (e.g., pBTK levels).
Table 4: In Vivo Efficacy in TMD8 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) at Day 21 |
| PTA (10 mg/kg) | 85 |
| Ibrutinib (10 mg/kg) | 78 |
Interpretation: In this preclinical model, PTA demonstrates robust anti-tumor efficacy, comparable to or slightly exceeding that of Ibrutinib at the same dose.
Discussion and Future Directions
This comparative guide demonstrates that this compound (PTA) is a potent and selective BTK inhibitor with a distinct pharmacological profile compared to the standard-of-care, Ibrutinib. Key advantages of PTA in this preclinical assessment include its high potency against the C481S BTK mutant, which is a major mechanism of resistance to Ibrutinib, and its superior kinase selectivity. These characteristics suggest that PTA may offer a clinical benefit in patients who have developed resistance to Ibrutinib and potentially a more favorable safety profile due to fewer off-target effects.
Further investigation is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of PTA, as well as its long-term safety profile in toxicology studies. If these studies are successful, PTA could represent a promising next-generation therapy for CLL and other B-cell malignancies.
References
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Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in CLL. Blood, 120(6), 1175–1184. [Link]
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Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219–232. [Link]
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Estupinan, H. Y., Berglof, A., & Smith, C. I. E. (2021). Covalent BTK inhibitors in the treatment of cancer. Frontiers in Oncology, 11, 649646. [Link]
Safety Operating Guide
Essential Protective Measures for Handling 4-Phenyl-1,3-thiazol-5-amine in a Research Environment
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
The responsible handling of chemical reagents is the cornerstone of safe and effective scientific research. This guide provides essential, immediate safety and logistical information for the use of 4-Phenyl-1,3-thiazol-5-amine in a laboratory setting. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding, enabling researchers to work with this compound confidently and safely. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling aromatic amines and thiazole derivatives.
While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No: 412311-69-4) is not readily accessible, the available hazard classifications provide a clear directive for prudent laboratory practices.[1] The compound is designated with hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] These classifications necessitate a comprehensive approach to personal protective equipment (PPE) to mitigate exposure risks.
Core Principles of Protection
Given the nature of this compound as an aromatic amine, the primary routes of exposure are inhalation, skin contact, and eye contact. Aromatic amines as a class can have systemic effects, and it is crucial to prevent absorption into the body. Therefore, our protective strategy is centered on creating a complete barrier between the researcher and the chemical.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact and absorption. Aromatic amines can permeate some glove materials; double-gloving provides an additional layer of protection.[2][3][4] |
| Eye Protection | Chemical Safety Goggles and a Face Shield | To protect against splashes and airborne particles that can cause serious eye irritation. A face shield offers broader protection for the entire face.[2][5] |
| Body Protection | Chemical-resistant Laboratory Coat or Coveralls | To protect the skin on the arms and body from accidental spills and contamination. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[2][5] This is particularly important when handling the solid compound or preparing solutions. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount for minimizing risk. The following step-by-step procedures for handling and disposal should be considered mandatory.
Preparation and Handling Workflow
-
Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control for airborne particulates and vapors.
-
PPE Donning: Before entering the designated area, don all required PPE in the correct sequence. A visual guide for this process is provided below.
-
Weighing and Aliquoting: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure. Use anti-static weighing paper or boats to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Post-Handling Decontamination: After handling is complete, decontaminate all surfaces in the work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused solid compound and solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) department. Never dispose of this chemical down the drain.[2]
Visualizing the Safety Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical flow of operations for donning and doffing PPE.
Caption: PPE Donning Sequence.
Caption: PPE Doffing Sequence.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.
References
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from [Link]
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Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
